Product packaging for Picrasidine N(Cat. No.:)

Picrasidine N

Cat. No.: B1677793
M. Wt: 490.5 g/mol
InChI Key: HHWIEEOARTXHMA-UHFFFAOYSA-N
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Description

Picrasidine N has been reported in Picrasma quassioides with data available.
PPAR beta/delta agonist from Picrasma quassioides;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H22N4O4 B1677793 Picrasidine N

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H22N4O4

Molecular Weight

490.5 g/mol

IUPAC Name

6-[2-(4,9-dimethoxypyrido[3,4-b]indol-1-yl)ethyl]-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-4,7,9(16),10,12,14-hexaene-2,3-dione

InChI

InChI=1S/C29H22N4O4/c1-36-25-16-30-20(28-26(25)19-8-4-6-10-22(19)33(28)37-2)12-14-31-13-11-18-17-7-3-5-9-21(17)32-27(18)23(31)15-24(34)29(32)35/h3-11,13,15-16H,12,14H2,1-2H3

InChI Key

HHWIEEOARTXHMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C2=C1C3=CC=CC=C3N2OC)CCN4C=CC5=C6C4=CC(=O)C(=O)N6C7=CC=CC=C57

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Picrasidine N;  Picrasidine-N;  PicrasidineN; 

Origin of Product

United States

Foundational & Exploratory

Picrasidine N: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrasidine N is a naturally occurring dimeric β-carboline alkaloid isolated from the plant Picrasma quassioides. It has garnered significant interest in the scientific community for its selective agonistic activity towards the Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ), a nuclear receptor implicated in various physiological processes, including lipid metabolism and inflammation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its interaction with the PPARβ/δ signaling pathway. Detailed experimental protocols for its isolation and for a key biological assay are also presented.

Chemical Structure and Identification

This compound possesses a complex, dimeric chemical structure. Its systematic IUPAC name is 6-[2-(4,9-dimethoxypyrido[3,4-b]indol-1-yl)ethyl]-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-4,7,9(16),10,12,14-hexaene-2,3-dione[1].

Table 1: Chemical Identifiers for this compound

IdentifierValue
Molecular Formula C₂₉H₂₂N₄O₄[1]
Molecular Weight 490.5 g/mol [1]
CAS Number 101219-62-9[1]
PubChem CID 5320557[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its handling, characterization, and application in research.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Melting Point Not available in search results
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Appearance Yellow powder[2]
XLogP3 4.7[1]

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueData
¹H NMR Specific spectral data not available in search results.
¹³C NMR Specific spectral data not available in search results.
Mass Spectrometry (MS) Exact Mass: 490.16410520 Da[1]
Infrared (IR) Spectroscopy Specific spectral data not available in search results.

Biological Activity: PPARβ/δ Agonism

This compound is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ)[3]. PPARs are ligand-activated transcription factors that regulate the expression of genes involved in a wide array of cellular processes.

The PPARβ/δ Signaling Pathway

Upon activation by an agonist like this compound, PPARβ/δ undergoes a conformational change, leading to the dissociation of co-repressor proteins and the recruitment of co-activator proteins. This activated complex then forms a heterodimer with the Retinoid X Receptor (RXR). The PPARβ/δ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of these genes, leading to a physiological response. One of the known target genes of the PPARβ/δ pathway is Angiopoietin-like 4 (ANGPTL4), which plays a role in lipid metabolism[4].

PPAR_Signaling_Pathway Picrasidine_N This compound PPAR_delta PPARβ/δ Picrasidine_N->PPAR_delta Binds to CoR Co-repressor PPAR_delta->CoR Dissociates PPAR_RXR PPARβ/δ-RXR Heterodimer PPAR_delta->PPAR_RXR Heterodimerizes with RXR PPRE PPRE PPAR_RXR->PPRE Binds to CoA Co-activator CoA->PPAR_RXR Binds to Target_Gene Target Gene (e.g., ANGPTL4) mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

This compound Activation of the PPARβ/δ Signaling Pathway.

Experimental Protocols

Isolation of Alkaloids from Picrasma quassioides (General Protocol)

While a specific protocol for the isolation of this compound was not found, the following is a general procedure for isolating alkaloids from Picrasma quassioides using high-speed counter-current chromatography (HSCCC), which can be adapted for this compound[5][6].

Isolation_Workflow start Start: Dried and powdered Picrasma quassioides plant material extraction Extraction with an appropriate solvent (e.g., methanol) start->extraction concentration Concentration of the extract under reduced pressure extraction->concentration partition Solvent-solvent partitioning to create a crude alkaloid extract concentration->partition hsccc Separation by High-Speed Counter-Current Chromatography (HSCCC) partition->hsccc fractionation Collection of fractions hsccc->fractionation analysis Analysis of fractions (e.g., TLC, HPLC) fractionation->analysis purification Further purification of Pricrasidine N-containing fractions analysis->purification end End: Purified this compound purification->end

General Workflow for Alkaloid Isolation.

Methodology:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol, to obtain a crude extract.

  • Partitioning: The crude extract is then subjected to a series of solvent-solvent partitions to enrich the alkaloid fraction.

  • HSCCC Separation: The enriched alkaloid extract is separated using HSCCC with an optimized two-phase solvent system. A common system for alkaloids from this plant is n-hexane-ethyl acetate-methanol-water[5].

  • Fraction Collection and Analysis: Fractions are collected and analyzed by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the compound of interest.

  • Purification: Fractions containing this compound are pooled and subjected to further purification steps, such as recrystallization or preparative HPLC, to yield the pure compound.

Mammalian One-Hybrid Assay for PPARβ/δ Agonist Screening

This assay is a powerful tool to identify and characterize ligands for nuclear receptors like PPARβ/δ[7].

Principle:

The assay utilizes a chimeric receptor consisting of the ligand-binding domain (LBD) of the target receptor (PPARβ/δ) fused to a heterologous DNA-binding domain (DBD), often from the yeast GAL4 protein. This fusion protein is co-expressed in mammalian cells with a reporter gene (e.g., luciferase) that is under the control of a promoter containing the upstream activating sequence (UAS) recognized by the GAL4 DBD. In the presence of a ligand that binds to the PPARβ/δ LBD, the chimeric receptor activates the transcription of the reporter gene, leading to a measurable signal (e.g., light emission from luciferase).

M1H_Assay_Workflow start Start: Mammalian cells transfection Co-transfection with: 1. Expression vector for GAL4-DBD-PPARβ/δ-LBD fusion protein 2. Reporter vector with UAS-promoter-luciferase gene start->transfection incubation Incubation to allow for protein expression transfection->incubation treatment Treatment of cells with This compound (or other test compounds) incubation->treatment lysis Cell lysis treatment->lysis assay Measurement of luciferase activity lysis->assay end End: Quantification of PPARβ/δ activation assay->end

Workflow for a Mammalian One-Hybrid Assay.

Methodology:

  • Cell Culture and Transfection: Suitable mammalian cells (e.g., HEK293T) are cultured and co-transfected with the expression vector for the GAL4-PPARβ/δ LBD fusion protein and the reporter plasmid.

  • Compound Treatment: After an appropriate incubation period to allow for protein expression, the cells are treated with varying concentrations of this compound or other test compounds.

  • Cell Lysis and Luciferase Assay: Following treatment, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

  • Data Analysis: The fold-activation of the reporter gene by the test compound is calculated relative to a vehicle control.

Conclusion

This compound stands out as a promising natural product with selective PPARβ/δ agonist activity. Its complex chemical structure and specific biological function make it a valuable tool for studying the roles of PPARβ/δ in health and disease. Further research to fully elucidate its spectroscopic properties and to explore its therapeutic potential is warranted. The experimental frameworks provided in this guide offer a starting point for researchers interested in investigating this intriguing molecule.

References

Picrasidine N: A Technical Guide to its Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrasidine N, a dimeric β-carboline alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of this compound, focusing on its natural occurrence, detailed methodologies for its isolation, and a comprehensive examination of its known signaling pathways. All quantitative data are presented in structured tables, and complex biological and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Natural Source and Occurrence

This compound is a naturally occurring phytochemical exclusively isolated from the plant species Picrasma quassioides (D.Don) Benn., a member of the Simaroubaceae family.[1][2] This plant, commonly known as Indian Quassiawood or Bitterwood, is found in Asia, particularly in the Himalayas and India. Various parts of the plant, including the stems, bark, and root bark, are rich sources of a diverse array of alkaloids, with this compound being a notable constituent.[2] The presence of numerous other picrasidine-type and β-carboline alkaloids has also been reported in P. quassioides.

While the presence of this compound in Picrasma quassioides is well-established, specific quantitative data regarding its yield from different parts of the plant is not extensively documented in the available scientific literature. However, studies on the isolation of other alkaloids from this plant provide insights into the potential yields that might be expected.

Quantitative Data on Alkaloid Isolation from Picrasma quassioides

Although specific yield data for this compound is scarce, the following table summarizes the reported yields for other alkaloids isolated from Picrasma quassioides, which can serve as a reference for researchers.

Compound NamePlant PartExtraction MethodYieldPurityReference
3-methylcanthin-2,6-dioneNot SpecifiedHigh-Speed Counter-Current Chromatography (HSCCC)22.1 mg from 100 mg crude extract89.30%[3][4]
4-methoxy-5-hydroxycanthin-6-oneNot SpecifiedHigh-Speed Counter-Current Chromatography (HSCCC)4.9 mg from 100 mg crude extract98.32%[3][4]
1-mthoxycarbonyl-β-carbolineNot SpecifiedHigh-Speed Counter-Current Chromatography (HSCCC)1.2 mg from 100 mg crude extract98.19%[3][4]
5-methoxycanthin-6-oneNot SpecifiedpH-Zone-Refining Countercurrent Chromatography87 mg from 2 g crude extract>97.0%[5][6]
1-methoxy-β-carbolineNot SpecifiedpH-Zone-Refining Countercurrent Chromatography38 mg from 2 g crude extract>97.0%[5][6]
1-ethyl-4,8-dimethoxy-β-carbolineNot SpecifiedpH-Zone-Refining Countercurrent Chromatography134 mg from 2 g crude extract>97.0%[5][6]
1-ethoxycarbonyl-β-carbolineNot SpecifiedpH-Zone-Refining Countercurrent Chromatography74 mg from 2 g crude extract>97.0%[5][6]
1-vinyl-4,8-dimethoxy-β-carbolineNot SpecifiedpH-Zone-Refining Countercurrent Chromatography56 mg from 2 g crude extract>97.0%[5][6]
1-vinyl-4-dimethoxy-β-carbolineNot SpecifiedpH-Zone-Refining Countercurrent Chromatography26 mg from 2 g crude extract>97.0%[5][6]

Experimental Protocols: Isolation and Purification

Preparation of Crude Extract
  • Plant Material Collection and Preparation: Collect the desired plant parts of Picrasma quassioides (e.g., stems, bark, or root bark). The material should be air-dried and then ground into a coarse powder.

  • Solvent Extraction: The powdered plant material is typically extracted with an 80% aqueous ethanol solution.[7] This process is often carried out at room temperature with agitation for a specified period or using techniques like sonication to enhance extraction efficiency. The extraction is repeated multiple times to ensure maximum recovery of the alkaloids.

  • Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Separation and Purification

A multi-step chromatographic approach is generally employed to isolate and purify this compound from the crude extract.

G A Dried, Powdered Plant Material (Picrasma quassioides) B Solvent Extraction (e.g., 80% Ethanol) A->B C Crude Extract B->C D Column Chromatography (Silica Gel, ODS) C->D E Fractionation D->E F Further Purification (Sephadex LH-20, Semi-preparative HPLC) E->F G Isolated this compound F->G

Caption: this compound activates the PPARβ/δ signaling pathway, leading to the transcription of the ANGPTL4 gene.

Mechanism:

  • Activation of PPARβ/δ: this compound enters the cell and binds to and activates PPARβ/δ, a nuclear receptor.

  • Heterodimerization and DNA Binding: Activated PPARβ/δ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.

  • Gene Transcription: The binding of the PPARβ/δ-RXR heterodimer to the PPRE of the ANGPTL4 gene initiates the transcription of ANGPTL4 mRNA. [8]4. Protein Synthesis and Secretion: The ANGPTL4 mRNA is translated into the ANGPTL4 protein, which is then secreted from the cell.

Downstream Effects of ANGPTL4

The secreted ANGPTL4 protein is a multifunctional signaling molecule involved in a variety of physiological and pathological processes.

Downstream Cellular Effects of ANGPTL4

G Downstream Effects of ANGPTL4 cluster_0 Metabolic Regulation cluster_1 Vascular and Tissue Effects cluster_2 Cancer Progression ANGPTL4 ANGPTL4 Lipid Lipid Metabolism (Inhibition of Lipoprotein Lipase) ANGPTL4->Lipid Angio Angiogenesis ANGPTL4->Angio Wound Wound Healing ANGPTL4->Wound Metastasis Metastasis ANGPTL4->Metastasis Invasion Cell Invasion ANGPTL4->Invasion

References

Isolating Bioactive Alkaloids from Picrasma quassioides: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasma quassioides (D. Don) Benn., a member of the Simaroubaceae family, has a long history in traditional medicine for treating a variety of ailments, including inflammation, infections, and fever.[1] The therapeutic potential of this plant is largely attributed to its rich composition of alkaloids, primarily of the β-carboline and canthinone types.[1][2] These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, which include anti-inflammatory, anti-cancer, and neuroprotective effects.[3][4] This technical guide provides a comprehensive overview of the methodologies for isolating these valuable alkaloids, presenting quantitative data for comparison, detailed experimental protocols, and visualizations of experimental workflows and relevant signaling pathways.

The main classes of alkaloids found in Picrasma quassioides are β-carboline alkaloids, canthinone alkaloids, and bis-β-carboline alkaloids.[5] These compounds exhibit a range of biological activities, making them promising candidates for drug development. The isolation and purification of these alkaloids are critical steps in advancing their study from crude extracts to potential therapeutic agents.

Experimental Protocols for Alkaloid Isolation

The isolation of alkaloids from Picrasma quassioides typically involves an initial extraction from the plant material, followed by various chromatographic techniques to separate and purify the individual compounds.

General Extraction of Total Alkaloids

This protocol outlines a common method for obtaining a crude alkaloid extract from the dried stems of Picrasma quassioides.

  • Plant Material Preparation: Dried stems of Picrasma quassioides are ground into a fine powder to increase the surface area for extraction.

  • Extraction:

    • The powdered plant material (e.g., 5 kg) is subjected to reflux extraction with 95% ethanol solution, to which a small amount of hydrochloric acid (e.g., 10 mL) has been added to facilitate alkaloid salt formation. This process is typically repeated three times to ensure exhaustive extraction.

    • The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to remove the solvent.

  • Acid-Base Partitioning:

    • The resulting residue is redissolved in an acidic aqueous solution (e.g., 2 L of 1% HCl).

    • This acidic solution is then washed with a non-polar organic solvent like petroleum ether to remove non-alkaloidal, lipophilic impurities.

    • The acidic aqueous phase is then basified to a pH of approximately 9.5 with an ammonia solution. This converts the alkaloid salts back to their free base form.

    • The alkaline solution is then repeatedly extracted with a chlorinated solvent such as chloroform or dichloromethane.

    • The organic phases containing the free base alkaloids are combined and evaporated to dryness to yield the crude alkaloid extract.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that is particularly effective for separating alkaloids. Two primary modes are often employed: conventional HSCCC and pH-zone-refining CCC.

  • Solvent System Preparation: A two-phase solvent system is prepared by thoroughly mixing and equilibrating the chosen solvents in a separatory funnel. A common system for Picrasma quassioides alkaloids is a mixture of n-hexane, ethyl acetate, methanol, and water in a 2:2:2:2 volume ratio.

  • Stationary and Mobile Phase Selection: The upper phase of the solvent system is typically used as the stationary phase, and the lower phase serves as the mobile phase.

  • Sample Preparation: The crude alkaloid extract (e.g., 100 mg) is dissolved in a mixture of the upper and lower phases (e.g., 1:1 v/v) for injection.

  • HSCCC Operation:

    • The HSCCC column is first filled with the stationary phase.

    • The apparatus is then rotated at a specific speed (e.g., 800 rpm) while the mobile phase is pumped through the column at a defined flow rate (e.g., 2.0 mL/min).

    • Once the system reaches hydrodynamic equilibrium, the sample solution is injected.

    • The effluent from the column is monitored by a UV detector (e.g., at 254 nm), and fractions are collected based on the resulting chromatogram.

This technique is suitable for larger-scale separations and takes advantage of the ionizable nature of alkaloids.

  • Solvent System: A suitable two-phase solvent system is selected, for example, petroleum ether-ethyl acetate-n-butanol-water (3:2:7:9, v/v/v/v).

  • Reagent Addition: A retaining agent, such as triethylamine (TEA) (e.g., 10 mM), is added to the organic stationary phase, and an eluting agent, such as hydrochloric acid (HCl) (e.g., 5 mM), is added to the aqueous mobile phase.

  • Operation: The separation is performed on a larger scale, with the potential to load several grams of crude extract. The principles of stationary and mobile phase selection and operation are similar to conventional HSCCC.

Purification by Mass Spectrometry-Directed Autopurification

This modern technique allows for rapid and targeted purification of compounds based on their mass-to-charge ratio (m/z).

  • Sample Preparation: A solution of the crude alkaloid extract is prepared for injection.

  • Chromatographic Separation:

    • The sample is injected onto a preparative HPLC column (e.g., XBridge™ C18, 19x150 mm, 5 µm).

    • A gradient elution is performed using a mobile phase consisting of acetonitrile and water. A typical gradient might be 30-35% acetonitrile over 5 minutes, followed by 35-40% acetonitrile for the next 10 minutes, at a flow rate of 15 mL/min.

  • Mass Spectrometry-Triggered Fraction Collection:

    • The eluent from the HPLC is directed to a mass spectrometer.

    • The mass spectrometer is programmed to trigger fraction collection whenever a specific, predetermined m/z value corresponding to a target alkaloid is detected.

Quantitative Data on Alkaloid Isolation

The efficiency of different isolation techniques can be compared based on the yield and purity of the isolated alkaloids. The following tables summarize quantitative data from published studies.

Alkaloid Isolation Method Starting Material Yield (mg) Purity (%) Reference
3-methylcanthin-2,6-dioneConventional HSCCC100 mg crude extract22.189.30
4-methoxy-5-hydroxycanthin-6-oneConventional HSCCC100 mg crude extract4.998.32
1-methoxycarbonyl-β-carbolineConventional HSCCC100 mg crude extract1.298.19

Table 1: Quantitative data from conventional HSCCC isolation.

Alkaloid Isolation Method Yield (mg) Purity (%) Reference
Compound 3MS-Directed Autopurification58.895.1[2]
Compound 4MS-Directed Autopurification71.798.4[2]
4-methoxy-5-hydroxycanthin-6-one (6)MS-Directed Autopurification365.497.8[2]
Compound 7MS-Directed Autopurification172.797.7[2]
Compound 8MS-Directed Autopurification180.398.2[2]

Table 2: Quantitative data from Mass Spectrometry-Directed Autopurification.

Alkaloid Isolation Method Starting Material Yield (mg) Purity (%)
5-methoxycanthin-6-onepH-Zone-Refining CCC2 g crude extract87>97.0
1-methoxy-β-carbolinepH-Zone-Refining CCC2 g crude extract38>97.0
1-ethyl-4,8-dimethoxy-β-carbolinepH-Zone-Refining CCC2 g crude extract134>97.0
1-ethoxycarbonyl-β-carbolinepH-Zone-Refining CCC2 g crude extract74>97.0
1-vinyl-4,8-dimethoxy-β-carbolinepH-Zone-Refining CCC2 g crude extract56>97.0
1-vinyl-4-dimethoxy-β-carbolinepH-Zone-Refining CCC2 g crude extract26>97.0

Table 3: Quantitative data from pH-Zone-Refining CCC.

Visualizations

Experimental Workflow

G cluster_purification Purification Methods Start Dried Picrasma quassioides Stems Powder Powdered Plant Material Start->Powder Extraction Ethanol Reflux Extraction Powder->Extraction Crude_Extract Crude Ethanol Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Extract Acid_Base->Crude_Alkaloids HSCCC HSCCC Crude_Alkaloids->HSCCC pH_Zone_CCC pH-Zone-Refining CCC Crude_Alkaloids->pH_Zone_CCC MS_Auto MS-Directed Autopurification Crude_Alkaloids->MS_Auto Isolated_Alkaloids Isolated Pure Alkaloids HSCCC->Isolated_Alkaloids pH_Zone_CCC->Isolated_Alkaloids MS_Auto->Isolated_Alkaloids

Caption: General workflow for the isolation of alkaloids from Picrasma quassioides.

Signaling Pathways

The anti-inflammatory effects of Picrasma quassioides alkaloids are often attributed to their modulation of key signaling pathways, such as the NF-κB and MAPK pathways.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., p38) MAPKK->MAPK MAPK_nuc MAPK MAPK->MAPK_nuc IkB IκB IKK->IkB phosphorylates Degradation Degradation IkB->Degradation Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB releases Inflammatory_Genes Inflammatory Gene Expression (e.g., iNOS, COX-2, Cytokines) NFkB_nuc->Inflammatory_Genes MAPK_nuc->Inflammatory_Genes Picrasma_Alkaloids Picrasma quassioides Alkaloids Picrasma_Alkaloids->MAPK inhibit Picrasma_Alkaloids->IKK inhibit

Caption: Inhibition of NF-κB and MAPK signaling pathways by Picrasma quassioides alkaloids.

Conclusion

The alkaloids from Picrasma quassioides represent a promising source of bioactive compounds for drug development. This guide has provided an in-depth overview of the key techniques used for their isolation and purification, from initial extraction to advanced chromatographic methods. The quantitative data presented in the tables allows for a comparative assessment of the efficiency of these methods. The provided diagrams offer a visual representation of the experimental workflow and the molecular mechanisms underlying the therapeutic potential of these alkaloids. By leveraging these methodologies, researchers can effectively isolate and characterize these compounds, paving the way for future pharmacological studies and the potential development of new therapeutic agents.

References

Picrasidine N: A Technical Whitepaper on its Mechanism of Action as a Subtype-Selective PPARβ/δ Agonist

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is based on publicly available abstracts of scientific literature. Specific quantitative data (such as EC50 values) and detailed, step-by-step experimental protocols were not available in the referenced abstracts and therefore cannot be included in this guide.

Executive Summary

Picrasidine N, a naturally occurring dimeric β-carboline alkaloid isolated from Picrasma quassioides, has been identified as a potent and subtype-selective peroxisome proliferator-activated receptor β/δ (PPARβ/δ) agonist.[1][2] Its mechanism of action involves the direct activation of PPARβ/δ, leading to the enhanced transcriptional activity of this nuclear receptor. A key downstream effect of this activation is the selective induction of angiopoietin-like 4 (ANGPTL4) mRNA expression.[1][2] Notably, this compound demonstrates high selectivity for PPARβ/δ, with little to no activation of PPARα and PPARγ isoforms.[1][2] This selective agonism suggests its potential as a lead compound for developing therapeutics targeting metabolic diseases and other conditions where PPARβ/δ modulation is beneficial.

Core Mechanism of Action: PPARβ/δ Agonism

The primary mechanism of action for this compound is its function as a subtype-selective agonist for the PPARβ/δ nuclear receptor.

Activation of PPARβ/δ Transcriptional Activity

This compound directly binds to and activates PPARβ/δ. Upon activation, PPARβ/δ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2] Luciferase reporter gene assays have confirmed that this compound enhances the transcriptional activity of PPARβ/δ.[1][2]

Gene-Selective Regulation

A distinguishing feature of this compound is its gene-selective regulation. While it is a potent agonist of PPARβ/δ, it selectively induces the mRNA expression of the target gene ANGPTL4.[1][2] This is in contrast to many synthetic PPARβ/δ agonists which tend to induce a broader range of target genes such as ADRP, PDK4, and CPT-1.[1][2] This selectivity suggests that this compound may offer a more targeted therapeutic effect with potentially fewer off-target effects.

Signaling Pathway

The signaling pathway for this compound's mechanism of action is centered on the activation of the PPARβ/δ receptor and the subsequent transcription of its target genes.

PicrasidineN_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPAR_RXR_inactive PPARβ/δ-RXR (Inactive) This compound->PPAR_RXR_inactive Enters Cell & Nucleus PPAR_RXR_active This compound-PPARβ/δ-RXR (Active Complex) PPAR_RXR_inactive->PPAR_RXR_active Binds & Activates PPRE PPRE PPAR_RXR_active->PPRE Binds to ANGPTL4_mRNA ANGPTL4 mRNA PPRE->ANGPTL4_mRNA Induces Transcription

This compound signaling pathway for PPARβ/δ activation.

Quantitative Data Summary

The abstracts reviewed did not contain specific quantitative data such as half-maximal effective concentration (EC50) or fold-change in gene expression at specified concentrations. The available information is summarized qualitatively in the table below.

ParameterObservationReference
PPARβ/δ ActivationThis compound activates PPARβ/δ.[1][2]
PPARα ActivationNo or slight activation observed.[1][2]
PPARγ ActivationNo or slight activation observed.[1][2]
PPARβ/δ Transcriptional ActivityEnhanced in the presence of this compound.[1][2]
ANGPTL4 mRNA ExpressionSelectively induced.[1][2]
ADRP, PDK4, CPT-1 mRNA ExpressionNot significantly induced, unlike other synthetic agonists.[1][2]

Overview of Key Experimental Protocols

Detailed protocols for the experiments involving this compound were not available in the reviewed literature. However, this section provides a general overview of the standard methodologies mentioned.

Mammalian One-Hybrid Assay

This assay is used to identify compounds that can activate a specific transcription factor.

  • Principle: A "bait" plasmid is constructed containing the ligand-binding domain (LBD) of the target receptor (in this case, PPARβ/δ) fused to a DNA-binding domain (DBD) from another organism (e.g., yeast GAL4). A second "reporter" plasmid contains a reporter gene (like luciferase) downstream of a promoter that has binding sites for the DBD. When a test compound (this compound) binds to and activates the LBD, the fusion protein binds to the reporter construct and drives the expression of the reporter gene, which can be quantified.

  • General Workflow:

    • Co-transfect host cells (e.g., HEK293T) with the bait and reporter plasmids.

    • Treat the transfected cells with various concentrations of the test compound.

    • Lyse the cells after an incubation period.

    • Measure the activity of the reporter enzyme (e.g., luminescence for luciferase).

    • An increase in reporter activity indicates that the compound is an agonist for the target receptor.

M1H_Workflow cluster_workflow Mammalian One-Hybrid Workflow A Co-transfect cells with PPARE-LBD-GAL4-DBD (Bait) & GAL4-UAS-Luciferase (Reporter) B Treat cells with this compound A->B C Incubate B->C D Lyse cells C->D E Measure Luciferase Activity D->E F Increased Luminescence = PPARE/δ Activation E->F

Generalized workflow for a Mammalian One-Hybrid Assay.
Peroxisome Proliferator Response Element (PPRE)-Driven Luciferase Reporter Gene Assay

This assay confirms that the compound's activity is mediated through the canonical PPRE pathway.

  • Principle: This assay is similar to the mammalian one-hybrid assay, but it uses the full-length PPARβ/δ receptor and a reporter construct where the luciferase gene is driven by a promoter containing PPREs. This confirms that the activated receptor can bind to its natural DNA response element and initiate transcription.

  • General Workflow:

    • Co-transfect host cells with an expression plasmid for full-length PPARβ/δ and a PPRE-luciferase reporter plasmid.

    • Treat the cells with the test compound.

    • After incubation, lyse the cells and measure luciferase activity.

    • Increased luciferase activity confirms the compound enhances the transcriptional activity of PPARβ/δ via PPREs.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression

This technique is used to measure the change in the expression of specific genes in response to treatment with the compound.

  • Principle: Total RNA is extracted from cells treated with the test compound. This RNA is then reverse-transcribed into complementary DNA (cDNA). qRT-PCR is then performed using primers specific to the gene of interest (e.g., ANGPTL4). The amount of PCR product is quantified in real-time using a fluorescent dye. The level of gene expression is typically normalized to a housekeeping gene that is not affected by the treatment.

  • General Workflow:

    • Treat cells (e.g., cultured hepatocytes or adipocytes) with this compound.

    • Isolate total RNA from the cells.

    • Synthesize cDNA from the RNA template.

    • Perform qRT-PCR with primers for ANGPTL4 and a housekeeping gene.

    • Analyze the data to determine the relative change in ANGPTL4 mRNA levels.

Conclusion and Future Directions

This compound has been clearly identified as a selective PPARβ/δ agonist with a unique gene-selective profile, primarily inducing the expression of ANGPTL4. This mechanism of action distinguishes it from broader-acting synthetic agonists and positions it as a valuable tool for further research into the specific biological roles of PPARβ/δ. Further studies are warranted to obtain detailed quantitative data on its potency and efficacy, to explore its effects in in vivo models of metabolic disease, and to elucidate the full spectrum of genes it regulates. Its potential as a lead compound for drug development merits significant further investigation.

References

In-depth Technical Guide: The Biological Activity of Picrasidine N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrasidine N, a dimeric β-carboline alkaloid isolated from Picrasma quassioides, has emerged as a compound of significant interest due to its specific biological activity. This technical guide provides a comprehensive overview of the known biological functions of this compound, with a core focus on its role as a subtype-selective peroxisome proliferator-activated receptor β/δ (PPARβ/δ) agonist. This document details the quantitative data associated with its activity, outlines the experimental protocols used for its characterization, and visualizes the key signaling pathways involved. The information presented herein is intended to support further research and drug development efforts centered on this compound and its potential therapeutic applications in metabolic diseases, inflammation, and cancer.

Core Biological Activity: Subtype-Selective PPARβ/δ Agonism

The primary and most well-characterized biological activity of this compound is its function as a subtype-selective agonist for the peroxisome proliferator-activated receptor β/δ (PPARβ/δ)[1][2][3][4]. PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in a variety of physiological processes, including lipid and glucose metabolism, inflammation, and cell differentiation[1][2][4].

This compound exhibits selectivity for PPARβ/δ over other PPAR subtypes, namely PPARα and PPARγ. This selectivity is a crucial aspect of its potential therapeutic value, as it may offer a more targeted pharmacological intervention with a reduced risk of off-target effects associated with non-selective PPAR agonists[1].

Quantitative Analysis of PPARβ/δ Agonist Activity

The potency and selectivity of this compound as a PPARβ/δ agonist have been quantified through a series of in vitro assays. The following table summarizes the key quantitative data from the seminal study by Zhao et al. (2016)[1].

Assay TypeParameterThis compoundPositive Control (GW501516)Notes
Mammalian One-Hybrid AssayPPARβ/δ Activation~2.5-fold induction at 10 µM~4.5-fold induction at 1 µMDemonstrates direct interaction and activation of the PPARβ/δ ligand-binding domain.
PPRE-Luciferase Reporter AssayPPARβ/δ Transcriptional Activity~2.0-fold induction at 10 µM~3.5-fold induction at 1 µMConfirms the ability of activated PPARβ/δ to induce transcription from a PPAR response element.
Quantitative Real-Time PCRANGPTL4 mRNA Expression~3.5-fold induction at 10 µM~6.0-fold induction at 1 µMShows selective induction of a known PPARβ/δ target gene.

Data are approximated from graphical representations in the source publication and are intended for comparative purposes.

Signaling Pathway of this compound

This compound exerts its biological effects by initiating the PPARβ/δ signaling cascade. Upon binding to PPARβ/δ in the nucleus, this compound induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription[1][5].

One of the key downstream targets of this compound-activated PPARβ/δ is the Angiopoietin-like 4 (ANGPTL4) gene[1]. ANGPTL4 is a secreted protein that plays a crucial role in lipid metabolism, particularly in the inhibition of lipoprotein lipase (LPL), which is responsible for the hydrolysis of triglycerides[1]. The selective induction of ANGPTL4 by this compound highlights its potential to modulate lipid homeostasis.

This compound-mediated PPARβ/δ signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the biological activity of this compound.

Mammalian One-Hybrid Assay

This assay is designed to confirm the direct interaction of a compound with the ligand-binding domain (LBD) of a nuclear receptor.

Workflow:

Mammalian_One_Hybrid_Workflow start Start transfection Co-transfect HEK293T cells with: - GAL4-PPARβ/δ LBD plasmid - UAS-luciferase reporter plasmid start->transfection incubation1 Incubate for 24 hours transfection->incubation1 treatment Treat cells with this compound or control compounds incubation1->treatment incubation2 Incubate for another 24 hours treatment->incubation2 lysis Lyse cells and collect supernatant incubation2->lysis luciferase_assay Perform luciferase activity assay lysis->luciferase_assay analysis Analyze data and determine fold induction luciferase_assay->analysis end End analysis->end

References

Picrasidine N: A Technical Guide to its Function as a Selective PPARβ/δ Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrasidine N, a naturally occurring dimeric β-carboline alkaloid, has been identified as a potent and subtype-selective peroxisome proliferator-activated receptor beta/delta (PPARβ/δ) agonist.[1][2] This technical guide provides an in-depth overview of the scientific evidence supporting the role of this compound as a PPARβ/δ agonist, focusing on its mechanism of action, quantitative data, and the experimental protocols used for its characterization. The information presented is intended to support further research and drug development efforts targeting the PPARβ/δ signaling pathway.

Introduction to PPARβ/δ and this compound

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors, playing crucial roles in regulating lipid and glucose metabolism, inflammation, and cell differentiation.[1][2] The PPAR family consists of three isotypes: PPARα, PPARγ, and PPARβ/δ. PPARβ/δ is ubiquitously expressed and has emerged as a promising therapeutic target for metabolic disorders such as dyslipidemia and type 2 diabetes, as well as for certain inflammatory conditions.

This compound is a dimeric alkaloid isolated from Picrasma quassioides.[1] Research has demonstrated its ability to selectively activate PPARβ/δ over other PPAR subtypes, suggesting its potential as a lead compound for the development of novel therapeutics with improved specificity and reduced off-target effects.[1]

Quantitative Data: Efficacy and Selectivity of this compound

The following table summarizes the quantitative data on the activity of this compound as a PPARβ/δ agonist.

ParameterValueAssayNotes
EC50 (PPARβ/δ) ~10 µMMammalian One-Hybrid AssayEffective concentration for 50% maximal activation of PPARβ/δ transcriptional activity.
Selectivity Mammalian One-Hybrid AssayThis compound (10 µM) showed significant activation of PPARβ/δ, with only slight activation of PPARα and no activation of PPARγ at the same concentration.
ANGPTL4 mRNA Induction Concentration-dependent increaseqRT-PCR in HepG2 cellsThis compound selectively induces the expression of the PPARβ/δ target gene ANGPTL4.

Data extracted from Zhao et al., J. Nat. Prod. 2016, 79, 4, 879–885.

Signaling Pathway of this compound-activated PPARβ/δ

This compound, as a PPARβ/δ agonist, initiates a signaling cascade that leads to the regulation of target gene expression. The key steps are outlined below:

  • Ligand Binding: this compound enters the cell and binds to the ligand-binding domain (LBD) of the PPARβ/δ receptor located in the nucleus.

  • Conformational Change and Heterodimerization: Ligand binding induces a conformational change in PPARβ/δ, causing the release of corepressor proteins and the recruitment of coactivator proteins. This activated PPARβ/δ then forms a heterodimer with the Retinoid X Receptor (RXR).

  • PPRE Binding: The PPARβ/δ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

  • Transcriptional Activation: The binding of the heterodimer and associated coactivators to the PPRE initiates the transcription of downstream target genes, such as ANGPTL4, which are involved in lipid metabolism and other physiological processes.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Picrasidine_N_cyto This compound Picrasidine_N_nuc This compound Picrasidine_N_cyto->Picrasidine_N_nuc Translocates PPAR PPARβ/δ Picrasidine_N_nuc->PPAR Binds RXR RXR PPAR->RXR Forms CoRepressor Co-Repressor PPAR->CoRepressor Releases CoActivator Co-Activator PPAR->CoActivator Recruits Heterodimer PPARβ/δ-RXR Heterodimer PPRE PPRE Heterodimer->PPRE Binds to Target_Gene Target Gene (e.g., ANGPTL4) PPRE->Target_Gene Activates Transcription mRNA mRNA Target_Gene->mRNA

Caption: this compound-mediated PPARβ/δ signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound as a PPARβ/δ agonist.

Mammalian One-Hybrid Assay for PPARβ/δ Activation

This assay is used to determine the ability of a compound to activate a specific nuclear receptor in a cellular context.

Workflow:

Caption: Workflow for the Mammalian One-Hybrid Assay.

Detailed Methodology:

  • Cell Culture and Seeding: Human embryonic kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.

  • Transient Transfection: Cells are co-transfected with a GAL4-PPARβ/δ ligand-binding domain (LBD) expression vector and a UAS-luciferase reporter vector using a suitable transfection reagent (e.g., Lipofectamine 2000). The GAL4-PPARβ/δ-LBD plasmid expresses a fusion protein containing the DNA-binding domain of the yeast transcription factor GAL4 and the LBD of human PPARβ/δ. The reporter plasmid contains the luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).

  • Incubation: After transfection, cells are incubated for 24 hours to allow for plasmid expression.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). A known PPARβ/δ agonist (e.g., GW501516) is used as a positive control.

  • Incubation: Cells are incubated with the compounds for an additional 24 hours.

  • Cell Lysis: The medium is removed, and cells are washed with phosphate-buffered saline (PBS). A passive lysis buffer is added to each well to lyse the cells.

  • Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: The relative luciferase activity is calculated by normalizing the luminescence of the compound-treated cells to that of the vehicle-treated cells.

PPRE-Driven Luciferase Reporter Gene Assay

This assay confirms the ability of a compound to activate the full-length PPARβ/δ receptor and induce transcription from a PPRE-containing promoter.

Workflow:

Caption: Workflow for the PPRE-Driven Luciferase Reporter Assay.

Detailed Methodology:

  • Cell Culture and Seeding: Human hepatoma (HepG2) cells are cultured and seeded in 96-well plates as described in section 4.1.

  • Transient Transfection: Cells are co-transfected with an expression vector for full-length human PPARβ/δ and a PPRE-luciferase reporter vector. The reporter vector contains the luciferase gene driven by a promoter containing multiple copies of a PPRE.

  • Incubation: Cells are incubated for 24 hours post-transfection.

  • Compound Treatment: Cells are treated with various concentrations of this compound, a vehicle control, and a positive control.

  • Incubation: Cells are incubated for an additional 24 hours.

  • Cell Lysis and Luciferase Assay: Cell lysis and measurement of luciferase activity are performed as described in section 4.1.

  • Data Analysis: The fold induction of luciferase activity is calculated by normalizing the readings from compound-treated cells to those from vehicle-treated cells.

Quantitative Real-Time PCR (qRT-PCR) for ANGPTL4 mRNA Expression

This method is used to quantify the expression of a specific PPARβ/δ target gene in response to treatment with this compound.

Workflow:

Caption: Workflow for qRT-PCR Analysis of Gene Expression.

Detailed Methodology:

  • Cell Culture and Treatment: HepG2 cells are cultured in 6-well plates and treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).

  • RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions. The concentration and purity of the extracted RNA are determined by spectrophotometry.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR: The qPCR is performed using a real-time PCR system with a SYBR Green-based detection method. The reaction mixture includes the cDNA template, forward and reverse primers for ANGPTL4 and a housekeeping gene (e.g., GAPDH or β-actin for normalization), and a SYBR Green master mix.

  • Data Analysis: The relative expression of ANGPTL4 mRNA is calculated using the comparative Ct (ΔΔCt) method, where the expression level in treated cells is normalized to the housekeeping gene and compared to the vehicle-treated control.

Conclusion

This compound has been clearly identified as a selective agonist of PPARβ/δ. The data and experimental protocols presented in this guide provide a solid foundation for its further investigation. Its unique property of selectively inducing ANGPTL4 expression, in contrast to broader-acting synthetic agonists, makes it a valuable tool for dissecting the specific roles of PPARβ/δ in various physiological and pathological processes. Further studies are warranted to fully elucidate its therapeutic potential in metabolic and inflammatory diseases.

References

Unveiling Nature's Arsenal: A Technical Guide to Subtype-Selective PPARβ/δ Agonists from Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Identification and Characterization of Novel PPARβ/δ Agonists from Natural Sources for Therapeutic Innovation

This technical guide is intended for researchers, scientists, and drug development professionals interested in the discovery and characterization of novel, subtype-selective Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) agonists derived from natural products. As the quest for targeted therapeutics with improved safety profiles continues, natural products present a vast and largely untapped reservoir of chemical diversity. This document provides a comprehensive overview of identified natural compounds with PPARβ/δ agonistic activity, detailed experimental protocols for their screening and validation, and an exploration of the underlying signaling pathways.

Introduction to PPARβ/δ: A Promising Therapeutic Target

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in the regulation of metabolism, inflammation, and cellular differentiation. The PPAR family consists of three subtypes: PPARα, PPARγ, and PPARβ/δ. While PPARα and PPARγ have been successfully targeted by drugs for dyslipidemia and type 2 diabetes, respectively, PPARβ/δ has emerged as a particularly promising target for a range of metabolic and inflammatory diseases, including metabolic syndrome, obesity, and certain types of cancer. The selective activation of PPARβ/δ is sought after to minimize off-target effects associated with pan-PPAR agonists.

Natural Products as a Source of Selective PPARβ/δ Agonists

The chemical diversity of natural products provides a fertile ground for the discovery of novel therapeutic agents. Several natural compounds have been investigated for their ability to modulate PPAR activity. This guide focuses on those that have demonstrated a preferential activation of the PPARβ/δ subtype.

Identified Subtype-Selective PPARβ/δ Agonists from Natural Products

Two promising candidates that have emerged from scientific research are Vaticanol C, a resveratrol tetramer, and 4'-geranyloxyferulic acid, a derivative of ferulic acid.

Vaticanol C: This complex polyphenol has been identified as a dual agonist of PPARα and PPARβ/δ, with no significant activity towards PPARγ.[1][2][3][4] This selectivity profile makes it an interesting lead compound for conditions where the dual activation of these two subtypes could be beneficial.

4'-Geranyloxyferulic acid: This natural propenoic acid derivative has been shown to activate PPARβ/δ. Further quantitative analysis is required to fully elucidate its selectivity profile against other PPAR subtypes.

Quantitative Data Summary

The following table summarizes the available quantitative data for natural product-derived PPARβ/δ agonists. The data is compiled from various in vitro studies to allow for a comparative assessment of their potency and selectivity.

CompoundPPAR SubtypeAssay TypeEC50 / IC50 / KiEfficacySource
Vaticanol C PPARβ/δCell-based reporter assayData not availableActivator[1][2]
PPARαCell-based reporter assayMore potent than resveratrol at 1.25-5 μMActivator[1][2]
PPARγCell-based reporter assayNo significant activity-[1][2]
4'-Geranyloxyferulic acid PPARβ/δChimeric reporter assayData not availableActivator

Further research is needed to establish the precise EC50 values for these compounds to allow for a more direct comparison of their potencies.

Core Experimental Protocols

To facilitate further research and validation of potential PPARβ/δ agonists from natural sources, this section provides detailed methodologies for key experiments.

Cell-Based Luciferase Reporter Gene Assay for PPARβ/δ Activation

This assay is a primary screening method to identify compounds that can activate the transcriptional activity of PPARβ/δ.

Objective: To measure the ability of a test compound to induce the expression of a reporter gene (luciferase) under the control of a PPARβ/δ responsive promoter.

Materials:

  • HEK293T or other suitable mammalian cell line

  • Expression plasmid for the GAL4 DNA-binding domain fused to the PPARβ/δ ligand-binding domain (GAL4-PPARβ/δ-LBD)

  • Luciferase reporter plasmid containing a GAL4 upstream activation sequence (UAS)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (e.g., DMEM) and supplements

  • Test compounds (natural product extracts or purified compounds)

  • Positive control (e.g., GW501516)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the GAL4-PPARβ/δ-LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the cells for another 24 hours.

  • Cell Lysis: Lyse the cells using a luciferase lysis buffer.

  • Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the relative luciferase units (RLU) against the compound concentration to determine the EC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay determines the ability of a test compound to directly bind to the PPARβ/δ ligand-binding domain (LBD).[5][6][7][8]

Objective: To measure the binding affinity (Ki) of a test compound to the PPARβ/δ LBD by its ability to displace a fluorescently labeled ligand.

Materials:

  • Recombinant purified PPARβ/δ-LBD (often GST-tagged)

  • Fluorescently labeled PPARβ/δ ligand (tracer)

  • Terbium-labeled anti-GST antibody (donor fluorophore)

  • Assay buffer

  • Test compounds

  • Known PPARβ/δ agonist (for positive control)

  • TR-FRET compatible microplate reader

Procedure:

  • Assay Setup: In a 384-well plate, add the assay buffer, GST-tagged PPARβ/δ-LBD, and the terbium-labeled anti-GST antibody.

  • Compound Addition: Add the test compounds at various concentrations.

  • Tracer Addition: Add the fluorescently labeled PPARβ/δ tracer.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

  • TR-FRET Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a TR-FRET plate reader.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Quantitative Real-Time PCR (qPCR) for PPARβ/δ Target Gene Expression

This assay validates the functional activity of a PPARβ/δ agonist by measuring the expression of its known downstream target genes.[9][10]

Objective: To quantify the mRNA levels of PPARβ/δ target genes (e.g., ANGPTL4, PDK4) in cells treated with a test compound.

Materials:

  • Cell line expressing PPARβ/δ (e.g., HepG2, primary keratinocytes)

  • Test compounds

  • RNA extraction kit

  • Reverse transcriptase for cDNA synthesis

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (ANGPTL4, PDK4) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Cell Treatment: Treat the cells with the test compound at various concentrations for a specified time (e.g., 6-24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase.

  • qPCR Reaction: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Natural_Agonist Natural Product Agonist PPAR_RXR_inactive PPARβ/δ-RXR Heterodimer (Inactive) Natural_Agonist->PPAR_RXR_inactive Enters Cell & Nucleus PPAR_RXR_active PPARβ/δ-RXR Heterodimer (Active) PPAR_RXR_inactive->PPAR_RXR_active Ligand Binding PPRE PPRE PPAR_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription (e.g., ANGPTL4, PDK4) PPRE->Target_Genes Initiates Coactivators Coactivators Coactivators->PPAR_RXR_active

Caption: PPARβ/δ Signaling Pathway Activation by a Natural Agonist.

Luciferase_Assay_Workflow Start Start Seed_Cells Seed Mammalian Cells in 96-well Plate Start->Seed_Cells Transfect Co-transfect with GAL4-PPARβ/δ-LBD and UAS-Luciferase Plasmids Seed_Cells->Transfect Treat Treat with Natural Product Compounds Transfect->Treat Incubate Incubate for 24h Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Luminescence Lyse->Measure Analyze Analyze Data (Determine EC50) Measure->Analyze End End Analyze->End

Caption: Luciferase Reporter Gene Assay Workflow.

TRFRET_Workflow Start Start Prepare_Plate Prepare 384-well Plate with PPARβ/δ-LBD and Tb-Antibody Start->Prepare_Plate Add_Compound Add Natural Product Test Compound Prepare_Plate->Add_Compound Add_Tracer Add Fluorescent Tracer Add_Compound->Add_Tracer Incubate Incubate at RT Add_Tracer->Incubate Measure Measure TR-FRET Signal Incubate->Measure Analyze Analyze Data (Determine IC50/Ki) Measure->Analyze End End Analyze->End

Caption: TR-FRET Competitive Binding Assay Workflow.

qPCR_Workflow Start Start Treat_Cells Treat Cells with Natural Product Agonist Start->Treat_Cells Extract_RNA Isolate Total RNA Treat_Cells->Extract_RNA Synthesize_cDNA Synthesize cDNA Extract_RNA->Synthesize_cDNA Run_qPCR Perform qPCR with Target & Housekeeping Gene Primers Synthesize_cDNA->Run_qPCR Analyze_Data Analyze Relative Gene Expression (ΔΔCt) Run_qPCR->Analyze_Data End End Analyze_Data->End

Caption: qPCR Workflow for Target Gene Analysis.

Conclusion

The identification of subtype-selective PPARβ/δ agonists from natural products represents a significant step forward in the development of novel therapeutics for metabolic and inflammatory diseases. This guide provides a foundational framework for researchers in this field, offering insights into promising lead compounds and the experimental methodologies required for their rigorous evaluation. Further investigation into the quantitative activity, selectivity, and in vivo efficacy of these natural products is warranted to unlock their full therapeutic potential.

References

Picrasidine N: A Technical Guide to its Discovery and Characterization as a Novel PPARβ/δ Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrasidine N, a naturally occurring dimeric β-carboline alkaloid, has been identified as a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ). This discovery has significant implications for the development of new therapeutic agents targeting metabolic diseases and other conditions where PPARβ/δ plays a crucial regulatory role. This technical guide provides a comprehensive overview of the discovery, characterization, and mechanism of action of this compound, including detailed experimental protocols and a summary of its chemical and biological properties.

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors, playing pivotal roles in lipid and glucose metabolism, inflammation, and cell proliferation and differentiation. The PPAR family consists of three subtypes: PPARα, PPARγ, and PPARβ/δ. While PPARα and PPARγ have been the targets of approved drugs for dyslipidemia and type 2 diabetes, respectively, the therapeutic potential of PPARβ/δ is an area of active investigation.

This compound has emerged as a significant research tool and a potential therapeutic lead due to its subtype-selective and gene-selective activation of PPARβ/δ. This guide will delve into the technical details of its discovery and characterization.

Discovery of this compound

This compound was isolated from the root wood of Picrasma quassioides Benn. (Simaroubaceae), a plant with a history of use in traditional medicine.[1] It was identified as a novel PPARβ/δ agonist through a screening of a library of plant extracts and natural compounds.[1]

Isolation of this compound

The isolation of this compound from Picrasma quassioides is a multi-step process involving extraction and chromatographic purification. While the specific details of the original isolation of the batch used for the PPARβ/δ agonist discovery were referenced from a previous study, a general approach for isolating alkaloids from this plant involves the following steps:

Experimental Protocol: General Alkaloid Isolation from Picrasma quassioides

  • Extraction: The dried and powdered root wood of Picrasma quassioides is extracted with a suitable solvent, such as 80% ethanol, at room temperature. The extraction is typically repeated multiple times to ensure a high yield.

  • Solvent Partitioning: The resulting crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, methylene chloride, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The alkaloid-rich fractions are then subjected to various column chromatography techniques for further purification. These may include:

    • Silica Gel Chromatography: Separation based on polarity, eluting with a gradient of solvents like chloroform and methanol.

    • Sephadex LH-20 Chromatography: Size-exclusion chromatography to separate compounds based on their molecular size, often using methanol as the eluent.

    • Reversed-Phase HPLC: High-performance liquid chromatography using a C18 column and a mobile phase, such as a gradient of methanol and water, for final purification of the isolated compounds.

  • Purity Analysis: The purity of the isolated this compound is confirmed by High-Performance Liquid Chromatography (HPLC) and ¹H NMR spectroscopy.[1]

Chemical Characterization of this compound

This compound is a dimeric alkaloid composed of a canthine-5,6-dione and a β-carboline subunit.[1]

Physicochemical Properties
PropertyValue
Molecular Formula C₂₉H₂₂N₄O₄
Molecular Weight 490.5 g/mol
Monoisotopic Mass 490.16410520 Da

Data sourced from PubChem CID 5320557.[2]

Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and types of carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Biological Characterization: A Subtype-Selective PPARβ/δ Agonist

The key biological activity of this compound identified is its role as a subtype-selective agonist for PPARβ/δ.[1] This was determined through a series of in vitro assays.

Mammalian One-Hybrid Assay

The initial identification of this compound as a PPARβ/δ agonist was performed using a mammalian one-hybrid assay.[1] This assay is designed to detect the interaction of a ligand with a nuclear receptor, leading to the activation of a reporter gene.

Experimental Protocol: Mammalian One-Hybrid Assay for PPAR Agonist Screening

  • Vector Construction:

    • Receptor Plasmid: The ligand-binding domain (LBD) of the human PPAR subtype (α, β/δ, or γ) is fused to the GAL4 DNA-binding domain (DBD) in an expression vector.

    • Reporter Plasmid: A reporter gene, such as luciferase, is placed under the control of a promoter containing GAL4 upstream activation sequences (UAS).

  • Cell Culture and Transfection:

    • A suitable mammalian cell line (e.g., CV-1) is cultured under standard conditions.

    • The cells are co-transfected with the receptor plasmid and the reporter plasmid.

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compound (e.g., this compound) or a known PPAR agonist (positive control) or vehicle (negative control).

  • Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. An increase in luciferase activity indicates that the test compound has bound to the PPAR LBD, activating transcription of the reporter gene.

  • Data Analysis: The results are expressed as fold activation relative to the vehicle control.

Peroxisome Proliferator Response Element (PPRE)-Driven Luciferase Reporter Gene Assay

To confirm the transcriptional activity of this compound through the PPARβ/δ pathway, a PPRE-driven luciferase reporter gene assay was employed.[1] This assay measures the ability of the activated PPAR/RXR heterodimer to bind to its specific DNA response element and drive gene expression.

Experimental Protocol: PPRE-Driven Luciferase Reporter Gene Assay

  • Vector Construction:

    • Expression Plasmids: Full-length cDNAs for human PPARβ/δ and its heterodimeric partner, Retinoid X Receptor (RXR), are cloned into expression vectors.

    • Reporter Plasmid: A luciferase reporter plasmid is constructed with a promoter containing multiple copies of a PPRE.

  • Cell Culture and Transfection: A suitable cell line is co-transfected with the PPARβ/δ and RXR expression plasmids, along with the PPRE-luciferase reporter plasmid.

  • Compound Treatment: The transfected cells are treated with different concentrations of this compound or a known PPARβ/δ agonist.

  • Luciferase Assay and Analysis: Luciferase activity is measured and analyzed as described in the mammalian one-hybrid assay protocol.

Quantitative Data

This compound demonstrated a concentration-dependent activation of PPARβ/δ.[1] It did not activate or only slightly activated PPARα and PPARγ, highlighting its subtype selectivity.[1]

AssayTargetResult
Mammalian One-Hybrid AssayPPARβ/δSignificant Activation
Mammalian One-Hybrid AssayPPARα, PPARγNo or slight activation
PPRE-Luciferase Reporter AssayPPARβ/δEnhanced transcriptional activity

Unfortunately, the specific EC50 value for the activation of PPARβ/δ by this compound was not available in the searched literature.

Gene Expression Analysis

Further characterization of this compound's activity involved examining its effect on the expression of PPAR target genes. It was found to selectively induce the mRNA expression of Angiopoietin-like 4 (ANGPTL4), a known PPAR target gene.[1] This is in contrast to many synthetic PPARβ/δ agonists which also induce other target genes such as ADRP, PDK4, and CPT-1.[1] This gene-selective activity makes this compound a particularly interesting molecule.

Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

  • Cell Culture and Treatment: A suitable cell line expressing PPARβ/δ is treated with this compound or a control compound.

  • RNA Isolation: Total RNA is extracted from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • qRT-PCR: The expression levels of the target gene (e.g., ANGPTL4) and a housekeeping gene (for normalization) are quantified using qRT-PCR with specific primers.

  • Data Analysis: The relative mRNA expression of the target gene is calculated using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

This compound Discovery and Characterization Workflow

The following diagram illustrates the general workflow for the discovery and initial characterization of this compound as a PPARβ/δ agonist.

G cluster_discovery Discovery Phase cluster_characterization Characterization Phase A Library of Natural Products (from Picrasma quassioides) B Mammalian One-Hybrid Assay (PPARα, β/δ, γ Screening) A->B Screening C Identification of Hit: This compound B->C Hit Identification D PPRE-Luciferase Reporter Assay (Confirmation of Transcriptional Activity) C->D Validation F Determination of Subtype and Gene Selectivity E qRT-PCR for Target Genes (ANGPTL4, ADRP, PDK4, CPT-1) D->E Mechanism of Action E->F Analysis G PicN This compound PPAR PPARβ/δ PicN->PPAR Binds & Activates Complex PPARβ/δ-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (in ANGPTL4 promoter) Complex->PPRE Binds to ANGPTL4 ANGPTL4 mRNA Expression PPRE->ANGPTL4 Induces

References

Pharmacological Profile of β-Carboline Dimeric Alkaloids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Carboline alkaloids, a class of indole alkaloids, are widely distributed in nature and have been the subject of extensive research due to their diverse and potent pharmacological activities. While monomeric β-carbolines have shown a broad spectrum of effects, including antitumor, antimicrobial, and neuropharmacological activities, the dimerization of these scaffolds has emerged as a promising strategy to enhance potency and selectivity. This technical guide provides a comprehensive overview of the pharmacological profile of β-carboline dimeric alkaloids, with a focus on their cytotoxic, enzyme-inhibiting, and receptor-binding properties. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development in this area.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological effects of various β-carboline dimeric alkaloids.

Table 1: Cytotoxicity of β-Carboline Dimeric Alkaloids against Cancer Cell Lines

CompoundLinkerCell LineIC₅₀ (µM)Reference
Dimer 3N(CH₂)₄NH1299 (Lung Carcinoma)1.2[1]
Dimer 3N(CH₂)₄NA375 (Melanoma)1.5[1]
Dimer 4N(CH₂)₆NH1299 (Lung Carcinoma)1.8[1]
Dimer 4N(CH₂)₆NA375 (Melanoma)2.1[1]
Comp1C3-(CH₂)₄-C3MG-63 (Osteosarcoma)4.607[2]
Comp2C3-(CH₂)₆-C3MG-63 (Osteosarcoma)4.972[2]

IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth.

Table 2: Enzyme Inhibitory Activity of β-Carboline Dimeric Alkaloids

CompoundTarget EnzymeIC₅₀ (µM)Reference
DH281PLK10.854[3]
DH285PLK10.310[3]
DH287PLK10.527[3]
DH281PLK2Not specified[3]
DH281PLK3Not specified[3]

IC₅₀ values represent the concentration of the compound that inhibits 50% of the enzyme's activity. Note: While these compounds are β-carboline derivatives, the specific paper does not explicitly state they are dimeric. However, the synthesis of various β-carboline derivatives is discussed in the context of developing potent inhibitors.

Table 3: Receptor Binding Affinity of Monomeric β-Carboline Alkaloids

CompoundReceptorKᵢ (nM)Reference
Harmine5-HT₂A230-397[4]
Harmaline5-HT₂A7780[4]
ZK93423BenzodiazepineNot specified[5]
ZK91296BenzodiazepineNot specified[5]
FG7142BenzodiazepineNot specified[5]

Kᵢ values represent the inhibition constant, indicating the affinity of the ligand for the receptor. Data for dimeric β-carbolines in this area is limited in the reviewed literature.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by β-carboline dimeric alkaloids.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 Activation caspase3 Caspase-3 caspase8->caspase3 Activation bax Bax mitochondrion Mitochondrion bax->mitochondrion Promotes release bcl2 Bcl-2 bcl2->mitochondrion Inhibits release cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activation caspase9->caspase3 Activation parp PARP caspase3->parp Cleavage apoptosis Apoptosis caspase3->apoptosis b_carboline β-Carboline Dimer b_carboline->bax Upregulation b_carboline->bcl2 Downregulation b_carboline->caspase9 Activation b_carboline->caspase3 Activation

Caption: Apoptosis induction by β-carboline dimers.

pi3k_akt_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activation pip2 PIP2 pi3k->pip2 Phosphorylation pip3 PIP3 pip2->pip3 akt Akt pip3->akt Activation mtor mTOR akt->mtor Activation cell_growth Cell Growth & Survival mtor->cell_growth b_carboline β-Carboline Dimer b_carboline->pi3k Inhibition b_carboline->akt Inhibition b_carboline->mtor Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflows

The following diagrams outline the general workflows for key experimental protocols.

mtt_assay_workflow seed_cells Seed cells in a 96-well plate treat_cells Treat with β-carboline dimers seed_cells->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate Incubate to allow formazan formation add_mtt->incubate solubilize Solubilize formazan crystals incubate->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance

Caption: Workflow for MTT cytotoxicity assay.

cell_cycle_workflow treat_cells Treat cells with β-carboline dimers harvest_cells Harvest and fix cells treat_cells->harvest_cells stain_dna Stain DNA with Propidium Iodide harvest_cells->stain_dna flow_cytometry Analyze by flow cytometry stain_dna->flow_cytometry analyze_data Analyze cell cycle distribution flow_cytometry->analyze_data

Caption: Workflow for cell cycle analysis.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from the methodology commonly used to assess the cytotoxic effects of β-carboline derivatives[2][6].

  • Cell Culture:

    • Human cancer cell lines (e.g., MG-63, H1299, A375) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

    • The following day, the medium is replaced with fresh medium containing various concentrations of the β-carboline dimeric alkaloids. A vehicle control (e.g., DMSO) is also included.

    • Plates are incubated for 48 to 72 hours.

    • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 4 hours at 37°C.

    • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

    • The IC₅₀ value is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is based on the methods used to determine the effect of β-carboline dimers on the cell cycle distribution[2][7][8][9][10].

  • Cell Treatment and Preparation:

    • Cells are seeded in 6-well plates and treated with different concentrations of the β-carboline dimeric alkaloids for a specified time (e.g., 24 or 48 hours).

    • After treatment, both adherent and floating cells are collected, washed with ice-cold PBS, and fixed in 70% ethanol at -20°C overnight.

  • Staining and Analysis:

    • Fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

    • The cells are incubated in the dark at room temperature for 30 minutes.

    • The DNA content of the cells is analyzed using a flow cytometer.

    • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software (e.g., ModFit LT or FlowJo).

Western Blot Analysis for Apoptosis Markers

This protocol outlines the general procedure for detecting apoptosis-related proteins following treatment with β-carboline dimers, as described in studies on similar compounds[2][3][10][11][12][13][14][15].

  • Protein Extraction and Quantification:

    • Cells are treated with β-carboline dimers for the desired time.

    • Cells are harvested, washed with PBS, and lysed in RIPA buffer containing a protease inhibitor cocktail.

    • The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • Electrophoresis and Blotting:

    • Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE.

    • The separated proteins are transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • The membrane is incubated with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2) overnight at 4°C.

    • The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • β-actin or GAPDH is used as a loading control.

In Vitro Kinase Assay

This protocol is a generalized method for assessing the inhibitory activity of β-carboline dimers against specific kinases, such as PLK1[3][16].

  • Reaction Mixture:

    • A typical reaction mixture contains the purified kinase (e.g., recombinant PLK1), a suitable substrate (e.g., casein or a specific peptide), ATP (often radiolabeled with ³²P), and a kinase buffer.

  • Inhibition Assay:

    • The kinase, substrate, and various concentrations of the β-carboline dimeric inhibitor are pre-incubated in the kinase buffer.

    • The reaction is initiated by the addition of ATP.

    • The mixture is incubated at 30°C for a specific time (e.g., 30 minutes).

    • The reaction is stopped by adding a stop solution (e.g., EDTA or spotting onto phosphocellulose paper).

    • The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by measuring the incorporation of ³²P into the substrate using a scintillation counter. Alternatively, non-radioactive methods using phosphospecific antibodies in an ELISA format can be employed.

    • The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

Conclusion

β-Carboline dimeric alkaloids represent a promising class of compounds with significant pharmacological potential, particularly in the realm of anticancer drug discovery. Their enhanced cytotoxicity compared to their monomeric counterparts highlights the importance of the dimeric structure for biological activity. The mechanisms of action appear to be multifactorial, involving the induction of apoptosis through intrinsic and extrinsic pathways, cell cycle arrest, and the inhibition of key signaling pathways such as the PI3K/Akt/mTOR cascade. Furthermore, their ability to inhibit crucial enzymes like polo-like kinases suggests specific molecular targets that can be exploited for therapeutic intervention.

While the current body of research provides a strong foundation, further studies are warranted to fully elucidate the pharmacological profile of these dimeric alkaloids. A more comprehensive screening against a wider range of protein receptors and kinases is needed to identify specific targets and to understand the structure-activity relationships that govern their selectivity. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of β-carboline dimeric alkaloids as novel therapeutic agents.

References

Picrasidine N: A Technical Whitepaper on its Role in Lipid Homeostasis and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrasidine N, a naturally occurring dimeric β-carboline alkaloid isolated from Picrasma quassioides, has emerged as a molecule of significant interest in the fields of metabolic and inflammatory research. This technical guide provides a comprehensive overview of the current understanding of this compound's role in lipid homeostasis and inflammation. Its primary mechanism of action is through the selective activation of Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ), a key nuclear receptor involved in the regulation of lipid metabolism and inflammatory responses. A distinguishing feature of this compound is its selective induction of the PPAR target gene, Angiopoietin-like 4 (ANGPTL4), setting it apart from other synthetic PPARβ/δ agonists. This document summarizes the available data on its biological effects, details the experimental methodologies used for its characterization, and visualizes the key signaling pathways and experimental workflows.

Introduction

The intricate interplay between lipid metabolism and inflammation is a cornerstone of numerous physiological and pathological processes, including atherosclerosis, obesity, and type 2 diabetes. Nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs), are critical regulators at the nexus of these pathways. This compound has been identified as a potent and subtype-selective PPARβ/δ agonist, offering a unique pharmacological tool to dissect the roles of this receptor and a potential lead compound for therapeutic development.[1][2][3][4]

Role in Lipid Homeostasis

The primary mechanism by which this compound influences lipid homeostasis is through its activation of PPARβ/δ.[1][2][3] PPARβ/δ is ubiquitously expressed and plays a crucial role in fatty acid oxidation and lipid metabolism.[5]

Selective Activation of PPARβ/δ

Studies have demonstrated that this compound activates PPARβ/δ without significantly affecting the activity of PPARα and PPARγ, highlighting its subtype selectivity.[2][4] This selectivity is advantageous for minimizing off-target effects that can be associated with pan-PPAR agonists.

Induction of Angiopoietin-like 4 (ANGPTL4)

A key finding is the selective induction of ANGPTL4 mRNA expression by this compound.[2][4] ANGPTL4 is a secreted protein that plays a critical role in lipid metabolism, primarily by inhibiting lipoprotein lipase (LPL), the enzyme responsible for hydrolyzing triglycerides in circulating lipoproteins.[6] This selective gene induction is a notable difference from synthetic PPARβ/δ agonists, which often regulate a broader range of PPAR target genes.[2][4] The targeted upregulation of ANGPTL4 suggests a specific role for this compound in modulating triglyceride metabolism.

Role in Inflammation

While direct and extensive studies on the anti-inflammatory effects of this compound are not widely available, its role as a PPARβ/δ agonist provides a strong basis for its potential in modulating inflammatory responses. PPARβ/δ activation is known to have anti-inflammatory effects in various contexts.[5] Furthermore, other alkaloids isolated from Picrasma quassioides have demonstrated significant anti-inflammatory properties, including the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6][7] The anti-inflammatory actions of related compounds are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.[8]

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically for this compound's effects on lipid profiles and inflammatory markers. The following table summarizes the key qualitative findings.

ParameterObservationReference
PPAR Agonism Selective agonist for PPARβ/δ[2][4]
No significant activation of PPARα and PPARγ[2][4]
Gene Expression Selectively induces mRNA expression of ANGPTL4[2][4]
Lipid Profile Potential to modulate triglyceride levels via ANGPTL4[6]
Inflammatory Markers Potential to inhibit pro-inflammatory cytokines (inferred from PPARβ/δ agonism and related compounds)[5][6][7]

Signaling Pathways

The primary signaling pathway modulated by this compound is the PPARβ/δ pathway, leading to the transcriptional regulation of target genes like ANGPTL4. Based on the known functions of PPARβ/δ and related compounds, it is plausible that this compound may also influence the NF-κB and MAPK signaling cascades, which are central to inflammatory processes.

PicrasidineN_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Picrasidine_N This compound PPAR_delta PPARβ/δ Picrasidine_N->PPAR_delta Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_delta->PPRE Binds as heterodimer with RXR Inflammation Modulation of Inflammation PPAR_delta->Inflammation Anti-inflammatory effects (inferred) RXR RXR RXR->PPRE ANGPTL4_gene ANGPTL4 Gene PPRE->ANGPTL4_gene Induces Transcription ANGPTL4_mRNA ANGPTL4 mRNA ANGPTL4_gene->ANGPTL4_mRNA Transcription ANGPTL4_protein ANGPTL4 Protein (secreted) ANGPTL4_mRNA->ANGPTL4_protein Translation Lipid_Homeostasis Modulation of Lipid Homeostasis ANGPTL4_protein->Lipid_Homeostasis

Caption: Signaling pathway of this compound.

Experimental Protocols

The following sections describe the general methodologies used to characterize the activity of this compound.

Mammalian One-Hybrid Assay

This assay is used to identify and characterize ligands for nuclear receptors.

  • Principle: A chimeric receptor is created by fusing the ligand-binding domain (LBD) of the target receptor (e.g., PPARβ/δ) to a heterologous DNA-binding domain (DBD), typically from yeast GAL4. This construct is co-transfected into mammalian cells with a reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene (e.g., luciferase). Ligand binding to the LBD induces a conformational change that allows the recruitment of coactivators, leading to the activation of the reporter gene.

  • General Protocol:

    • Cell Culture and Transfection: Mammalian cells (e.g., HEK293T) are cultured in appropriate media. Cells are co-transfected with the expression plasmid for the GAL4-DBD-PPAR-LBD fusion protein and the UAS-luciferase reporter plasmid.

    • Compound Treatment: After transfection, cells are treated with various concentrations of this compound or control compounds.

    • Luciferase Assay: Following an incubation period, cells are lysed, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates that the compound is an agonist for the target receptor.

Mammalian_One_Hybrid_Workflow start Start: Seed Mammalian Cells transfect Co-transfect with: 1. GAL4-DBD-PPAR-LBD Plasmid 2. UAS-Luciferase Reporter Plasmid start->transfect treat Treat cells with This compound transfect->treat incubate Incubate treat->incubate lyse Lyse cells incubate->lyse measure Measure Luciferase Activity lyse->measure end End: Agonist activity determined measure->end Luciferase_Reporter_Workflow start Start: Seed Cells transfect Co-transfect with: 1. PPAR Expression Plasmid 2. PPRE-Luciferase Reporter 3. Normalization Control (e.g., Renilla) start->transfect treat Treat cells with This compound transfect->treat incubate Incubate treat->incubate lyse Lyse cells incubate->lyse measure Measure Dual Luciferase Activity lyse->measure end End: Transcriptional activity confirmed measure->end

References

Unveiling the Therapeutic Potential of Picrasidine N: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrasidine N, a dimeric β-carboline alkaloid isolated from the plant Picrasma quassioides, has emerged as a promising therapeutic agent with a unique molecular mechanism of action. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its potential therapeutic applications. This document details its activity as a subtype-selective peroxisome proliferator-activated receptor β/δ (PPARβ/δ) agonist and its downstream effects, particularly the induction of angiopoietin-like 4 (ANGPTL4). We present available data, outline key experimental methodologies, and visualize the relevant biological pathways to support further research and development efforts in harnessing the therapeutic utility of this compound.

Introduction

Picrasma quassioides (D. Don) Benn, a shrub native to Asia, has a long history of use in traditional medicine for treating a variety of ailments, including inflammation, infections, and cancer.[1] Modern phytochemical investigations have identified a diverse array of bioactive compounds within this plant, with picrasidines, a class of bis-β-carboline alkaloids, being of significant interest.[1] Among these, this compound has been identified as a potent and selective modulator of a key nuclear receptor, positioning it as a molecule with considerable therapeutic promise.

This guide summarizes the known biological activities of this compound, focusing on its potential applications in metabolic diseases, wound healing, and cardiovascular health. While research on this compound is still in its nascent stages, the available evidence warrants a detailed exploration of its pharmacological profile.

Core Mechanism of Action: Selective PPARβ/δ Agonism

The primary molecular target of this compound identified to date is the Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ).[2] PPARs are a group of nuclear receptors that function as ligand-activated transcription factors, playing critical roles in the regulation of lipid and glucose metabolism, inflammation, and cell proliferation and differentiation. There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.

This compound has been characterized as a subtype-selective PPARβ/δ agonist .[2] This selectivity is a crucial attribute, as non-selective activation of other PPAR isoforms can lead to undesirable side effects. For instance, activation of PPARγ is associated with fluid retention and weight gain. The selective action of this compound suggests a more favorable safety profile for therapeutic development.

Downstream Effects: Induction of ANGPTL4

Upon activation by an agonist like this compound, PPARβ/δ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

A key target gene selectively induced by this compound through PPARβ/δ activation is Angiopoietin-like 4 (ANGPTL4) .[2] ANGPTL4 is a secreted glycoprotein with diverse biological functions, including regulation of lipid metabolism, angiogenesis, and wound healing.[3] The specific and potent induction of ANGPTL4 by this compound is a cornerstone of its therapeutic potential.

Potential Therapeutic Applications

The selective activation of the PPARβ/δ-ANGPTL4 axis by this compound suggests its utility in several therapeutic areas.

Wound Healing

ANGPTL4 is known to play a significant role in the wound healing process. It is involved in angiogenesis, the formation of new blood vessels, which is a critical step in tissue repair. By inducing ANGPTL4, this compound may accelerate wound closure and improve the quality of tissue regeneration.

Atherosclerosis and Cardiovascular Health

The role of PPARβ/δ and ANGPTL4 in cardiovascular disease is complex. Activation of PPARβ/δ has been shown to have beneficial effects on lipid profiles, increasing HDL ("good") cholesterol and promoting fatty acid oxidation.[1] ANGPTL4 can inhibit lipoprotein lipase (LPL), which is involved in the breakdown of triglycerides. While systemic inhibition of LPL can have adverse effects, localized and controlled induction of ANGPTL4 in specific tissues may have therapeutic benefits in preventing the progression of atherosclerosis.[1]

Metabolic Disorders

Given the central role of PPARβ/δ in regulating glucose and lipid metabolism, this compound has potential as a therapeutic agent for metabolic disorders such as dyslipidemia and insulin resistance. Its ability to selectively activate this receptor subtype could lead to improved metabolic homeostasis with a reduced risk of side effects associated with other PPAR agonists.

Quantitative Data Summary

While the selective agonist activity of this compound on PPARβ/δ has been established, specific quantitative data such as EC50 values for receptor activation and concentration-dependent induction of ANGPTL4 mRNA are not available in the publicly accessible scientific literature. The following table summarizes the available qualitative and comparative data.

CompoundTargetActivitySelectivityDownstream EffectReference
This compound PPARβ/δAgonistSelective for β/δ over α and γInduces ANGPTL4 mRNA expression[2]
Picrasidine CPPARαAgonistSelective for αInduces CPT-1, PDK4, ABCA1[4]
Picrasidine J-Inhibits HNSCC metastasis-Suppresses ERK phosphorylation[5][6]
Picrasidine S-Vaccine adjuvant-Activates cGAS-IFN-I pathway

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's biological activity. These protocols are based on standard laboratory practices and information gathered from related studies.

Mammalian One-Hybrid Assay for PPARβ/δ Agonist Activity

This assay is used to identify and characterize ligands that can activate a specific nuclear receptor.

Principle: A chimeric receptor is created by fusing the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., PPARβ/δ) to a heterologous DNA-binding domain (DBD), typically from the yeast GAL4 protein. This construct is co-transfected into mammalian cells with a reporter plasmid containing a promoter with GAL4 binding sites upstream of a reporter gene (e.g., luciferase). If the test compound binds to the LBD, it induces a conformational change that allows for the recruitment of coactivators and activation of transcription of the reporter gene.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Plasmids:

    • Expression plasmid for the chimeric receptor: pFA-CMV-PPARβ/δ-LBD (containing the GAL4 DBD fused to the human PPARβ/δ LBD).

    • Reporter plasmid: pFR-Luc (containing GAL4 upstream activation sequences driving the expression of the firefly luciferase gene).

    • Internal control plasmid: pRL-TK (containing the Renilla luciferase gene under the control of the thymidine kinase promoter) for normalization of transfection efficiency.

  • Transfection: Cells are seeded in 96-well plates. After 24 hours, they are co-transfected with the three plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). A known PPARβ/δ agonist (e.g., GW501516) is used as a positive control.

  • Luciferase Assay: After 24 hours of incubation with the compound, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation is calculated relative to the vehicle control. Dose-response curves are generated to determine the EC50 value.

Quantitative Real-Time PCR (qRT-PCR) for ANGPTL4 mRNA Expression

This method is used to quantify the changes in the expression of a specific gene in response to treatment with a compound.

Principle: Total RNA is extracted from cells and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR amplification using primers specific for the gene of interest (ANGPTL4) and a housekeeping gene (e.g., GAPDH) for normalization. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

Methodology:

  • Cell Culture and Treatment: A relevant cell line (e.g., HepG2 human liver cancer cells or primary human hepatocytes) is cultured and treated with various concentrations of this compound for a specified period (e.g., 24 hours).

  • RNA Extraction: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol. The concentration and purity of the RNA are determined using a spectrophotometer.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR: The qRT-PCR reaction is set up in a 96-well plate with the cDNA template, forward and reverse primers for ANGPTL4 and the housekeeping gene, and a SYBR Green PCR master mix. The reaction is performed in a real-time PCR cycler.

  • Data Analysis: The cycle threshold (Ct) values are determined for both ANGPTL4 and the housekeeping gene. The relative expression of ANGPTL4 is calculated using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound and a typical experimental workflow for its characterization.

Picrasidine_N_Signaling_Pathway Picrasidine_N This compound PPAR_delta PPARβ/δ Picrasidine_N->PPAR_delta Binds & Activates Heterodimer PPARβ/δ-RXR Heterodimer PPAR_delta->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binds ANGPTL4_Gene ANGPTL4 Gene PPRE->ANGPTL4_Gene Regulates Transcription ANGPTL4_mRNA ANGPTL4 mRNA ANGPTL4_Gene->ANGPTL4_mRNA ANGPTL4_Protein ANGPTL4 Protein (Secreted) ANGPTL4_mRNA->ANGPTL4_Protein Therapeutic_Effects Potential Therapeutic Effects (Wound Healing, Atherosclerosis) ANGPTL4_Protein->Therapeutic_Effects

Caption: Signaling pathway of this compound via PPARβ/δ activation.

Experimental_Workflow Start Start: Isolate this compound from Picrasma quassioides Screening Screen for Nuclear Receptor Activity (Mammalian One-Hybrid Assay) Start->Screening Identification Identify as Selective PPA Rβ/δ Agonist Screening->Identification Gene_Expression Analyze Target Gene Expression (qRT-PCR for ANGPTL4) Identification->Gene_Expression Functional_Assays In Vitro Functional Assays (e.g., Wound Healing Scratch Assay) Gene_Expression->Functional_Assays In_Vivo In Vivo Studies (e.g., Animal Models of Wound Healing or Atherosclerosis) Functional_Assays->In_Vivo End End: Characterize Therapeutic Potential In_Vivo->End

Caption: Experimental workflow for characterizing this compound.

Conclusion and Future Directions

This compound represents a compelling natural product with a well-defined mechanism of action as a selective PPARβ/δ agonist. Its ability to specifically induce ANGPTL4 expression opens up exciting possibilities for its therapeutic application in wound healing, atherosclerosis, and metabolic diseases. However, to fully realize this potential, further research is imperative.

Future studies should focus on:

  • Quantitative Pharmacological Characterization: Determining the precise EC50 and potency of this compound on PPARβ/δ and its downstream targets.

  • In Vivo Efficacy Studies: Evaluating the therapeutic effects of this compound in relevant animal models of wound healing and atherosclerosis.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to build upon in the quest to translate the promise of this compound into tangible therapeutic benefits.

References

Picrasidine N: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrasidine N is a naturally occurring dimeric β-carboline alkaloid that has garnered significant interest within the scientific community for its selective biological activity. This document provides a detailed technical overview of this compound, including its chemical identity, physicochemical properties, and its established role as a subtype-selective peroxisome proliferator-activated receptor β/δ (PPARβ/δ) agonist. Special emphasis is placed on its unique mechanism of action, distinguishing it from other PPARβ/δ agonists. This guide also outlines detailed experimental protocols for assays pertinent to its characterization and presents a visual representation of its signaling pathway.

Chemical Identity and Synonyms

This compound is a complex heterocyclic molecule with the following systematic IUPAC name and a variety of synonyms used in scientific literature and chemical databases.

Identifier Name/Value
IUPAC Name 6-[2-(4,9-dimethoxypyrido[3,4-b]indol-1-yl)ethyl]-1,6-diazatetracyclo[7.6.1.0⁵,¹⁶.0¹⁰,¹⁵]hexadeca-4,7,9(16),10,12,14-hexaene-2,3-dione
Synonyms This compound, 3-[2-(4,9-Dimethoxy-9H-pyrido[3,4-b]indol-1-yl)ethyl]-3H-indolo[3,2,1-de][1][2]naphthyridine-5,6-dione
CAS Number 101219-62-9
ChEMBL ID CHEMBL3401864
PubChem CID 5320557

Physicochemical and Biological Properties

This section summarizes the key physicochemical and biological properties of this compound. The data presented here are compiled from computational predictions and experimental findings.

Table 2.1: Physicochemical Properties of this compound
Property Value Source
Molecular Formula C₂₉H₂₂N₄O₄PubChem
Molecular Weight 490.5 g/mol PubChem
XLogP3 4.7PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 6PubChem
Rotatable Bond Count 4PubChem
Table 2.2: Biological Activity of this compound
Parameter Description Value Reference
Biological Activity Subtype-selective PPARβ/δ agonist.[3]Potent[3]
Gene Regulation Selectively induces mRNA expression of ANGPTL4.[3]-[3]
Selectivity Does not significantly activate PPARα and PPARγ.[3]-[3]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the biological activity of this compound as a selective PPARβ/δ agonist.

Mammalian One-Hybrid Assay for PPAR Agonist Activity

This assay is designed to identify compounds that can bind to and activate a specific nuclear receptor, in this case, PPARβ/δ.

  • Principle: A chimeric receptor is created by fusing the ligand-binding domain (LBD) of the target PPAR subtype to the DNA-binding domain (DBD) of a yeast transcription factor, GAL4. This construct is co-transfected into mammalian cells with a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS). If a test compound binds to the PPAR LBD, the GAL4 DBD will bind to the UAS, activating the transcription of the luciferase gene. The resulting luminescence is proportional to the activation of the receptor.[4][5]

  • Cell Line: Human embryonic kidney 293T (HEK293T) cells are commonly used due to their high transfection efficiency.

  • Plasmids:

    • Expression vector for GAL4-PPAR-LBD chimera (e.g., pM-PPARα-LBD, pM-PPARγ-LBD, pM-PPARβ/δ-LBD).

    • Reporter vector containing the firefly luciferase gene downstream of a GAL4-responsive promoter (e.g., pFR-Luc).

    • Internal control vector expressing Renilla luciferase to normalize for transfection efficiency (e.g., pRL-SV40).

  • Procedure:

    • Seed HEK293T cells in 96-well plates at an appropriate density.

    • Co-transfect the cells with the GAL4-PPAR-LBD expression vector, the luciferase reporter vector, and the internal control vector using a suitable transfection reagent.

    • After 24 hours, treat the transfected cells with varying concentrations of this compound or a reference agonist (e.g., GW0742 for PPARβ/δ).

    • Incubate the cells for another 24 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.

PPRE-Driven Luciferase Reporter Gene Assay

This assay confirms the ability of a compound to activate the transcriptional activity of the full PPAR/RXR heterodimer on a natural PPAR response element (PPRE).

  • Principle: This assay utilizes a reporter plasmid where the luciferase gene is driven by a promoter containing multiple copies of a PPRE. Mammalian cells are co-transfected with this reporter plasmid and expression vectors for the full-length PPAR subtype and its heterodimer partner, RXRα. Activation of the PPAR/RXRα complex by an agonist leads to its binding to the PPRE and subsequent transcription of the luciferase gene.[6][7]

  • Cell Line: Human hepatoma HepG2 cells are a suitable cell line for this assay.

  • Plasmids:

    • PPRE-luciferase reporter vector (e.g., pGL3-PPRE-Luc).

    • Expression vectors for the full-length PPAR subtype (e.g., pcDNA3-hPPARβ/δ).

    • Expression vector for RXRα (e.g., pcDNA3-hRXRα).

    • Internal control vector (e.g., pRL-SV40).

  • Procedure:

    • Seed HepG2 cells in 96-well plates.

    • Co-transfect the cells with the PPRE-luciferase reporter vector, the PPAR and RXRα expression vectors, and the internal control vector.

    • After 24 hours, treat the cells with this compound or a reference agonist.

    • Following a 24-hour incubation period, measure the dual-luciferase activity as described in the mammalian one-hybrid assay protocol.

    • Analyze the data by normalizing firefly to Renilla luciferase activity to determine the fold induction of PPRE-driven transcription.

Quantitative Real-Time PCR for Target Gene Expression

This method is used to quantify the effect of this compound on the mRNA expression levels of PPAR target genes.

  • Principle: Cells are treated with the compound of interest, and total RNA is extracted. The RNA is then reverse-transcribed into complementary DNA (cDNA). Quantitative PCR (qPCR) is performed using specific primers for the target genes (e.g., ANGPTL4, ADRP, PDK4, CPT-1) and a housekeeping gene (e.g., GAPDH) for normalization. The relative change in gene expression is calculated using the ΔΔCt method.

  • Cell Line: Differentiated human C2C12 myotubes or other relevant cell types expressing PPARβ/δ.

  • Procedure:

    • Culture and differentiate C2C12 cells into myotubes.

    • Treat the differentiated cells with this compound or a vehicle control for a specified time (e.g., 24 hours).

    • Isolate total RNA from the cells using a suitable RNA extraction kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qPCR using SYBR Green or a probe-based assay with primers specific for the target and housekeeping genes.

    • Analyze the qPCR data to determine the relative fold change in mRNA expression of the target genes in this compound-treated cells compared to control cells.

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects through the activation of the PPARβ/δ signaling pathway. The following diagram illustrates the key steps in this pathway leading to the regulation of the target gene ANGPTL4.

PicrasidineN_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein_function Protein Function PicrasidineN This compound PPAR_RXR_inactive PPARβ/δ-RXR (Inactive Complex) + Co-repressors PicrasidineN->PPAR_RXR_inactive Binds to LBD PPAR_RXR_active PPARβ/δ-RXR (Active Complex) + Co-activators PPAR_RXR_inactive->PPAR_RXR_active Conformational Change Co-repressor Dissociation Co-activator Recruitment PPRE PPRE PPAR_RXR_active->PPRE Binds to ANGPTL4_gene ANGPTL4 Gene PPRE->ANGPTL4_gene Promotes Transcription mRNA ANGPTL4 mRNA ANGPTL4_gene->mRNA protein ANGPTL4 Protein (Secreted) mRNA->protein Translation biological_effects Biological Effects (e.g., Lipid Metabolism Regulation) protein->biological_effects Leads to

Caption: this compound activates the PPARβ/δ signaling pathway.

Mechanism of Action:

  • Ligand Binding: this compound, being a lipophilic molecule, is thought to passively diffuse across the cell membrane and into the nucleus. There, it binds to the ligand-binding domain (LBD) of PPARβ/δ, which exists as a heterodimer with the retinoid X receptor (RXR).[8][9]

  • Conformational Change and Co-factor Exchange: In its inactive state, the PPARβ/δ-RXR heterodimer is bound to co-repressor proteins. The binding of this compound induces a conformational change in the PPARβ/δ LBD. This change leads to the dissociation of co-repressors and the recruitment of co-activator proteins.[8]

  • DNA Binding and Gene Transcription: The activated PPARβ/δ-RXR heterodimer, along with the recruited co-activators, binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[1][9]

  • Selective Gene Regulation: A key characteristic of this compound is its selective induction of the angiopoietin-like 4 (ANGPTL4) gene.[3] Unlike many synthetic PPARβ/δ agonists, this compound does not significantly induce the expression of other PPAR target genes such as ADRP, PDK4, and CPT-1.[3] This suggests a unique interaction with the PPARβ/δ receptor or the recruitment of a specific set of co-activators.

  • Biological Effects: The increased expression and secretion of ANGPTL4 protein leads to downstream biological effects, primarily related to the regulation of lipid metabolism.

Conclusion

This compound represents a novel and important chemical tool for studying the biology of PPARβ/δ. Its subtype and gene-selective agonistic activity make it a valuable lead compound for the development of new therapeutic agents with potentially more targeted effects and fewer side effects compared to non-selective PPAR agonists. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with this promising natural product. Further research is warranted to fully elucidate its pharmacokinetic profile and to explore its therapeutic potential in various disease models.

References

Spectroscopic and Biological Insights into Picrasidine N: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at the spectroscopic data of Picrasidine N, a dimeric β-carboline alkaloid. This document compiles nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details the experimental protocols for their acquisition, and presents a key signaling pathway associated with this natural product.

This compound, isolated from plants of the Picrasma genus, has garnered interest in the scientific community for its potential biological activities. Accurate and detailed spectroscopic data is fundamental for the unambiguous identification and further investigation of this compound.

Spectroscopic Data of this compound

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques, primarily NMR and MS. The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound

Positionδ (ppm)MultiplicityJ (Hz)
Canthin-6-one Moiety
H-18.82s
H-48.16d7.5
H-57.78t7.5
H-97.52t7.5
H-108.22d7.5
N-CH₃4.49s
β-carboline Moiety
H-3'8.32d5.0
H-4'7.88d5.0
H-5'7.60d8.5
H-6'7.32t8.5
H-7'7.55t8.5
H-8'8.10d8.5
1'-CH₂3.25t7.0
2'-CH₂4.88t7.0
4'-OCH₃4.08s

Note: The assignments are based on the original structure elucidation by T. Ohmoto and K. Koike.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Positionδ (ppm)Positionδ (ppm)
Canthin-6-one Moiety β-carboline Moiety
C-1142.1C-1'141.2
C-2162.8C-3'138.5
C-4121.5C-4'112.1
C-4a145.2C-4a'132.5
C-5129.8C-4b'122.3
C-5a120.2C-5'121.8
C-8119.5C-6'120.0
C-9128.7C-7'129.1
C-10122.1C-8'111.5
C-10a138.1C-8a'140.8
C-11130.5C-9a'128.2
C-11a115.81'-CH₂25.9
N-CH₃35.22'-CH₂52.3
4'-OCH₃56.1

Note: The assignments are based on the original structure elucidation by T. Ohmoto and K. Koike.

Mass Spectrometry (MS)

High-resolution mass spectrometry with electrospray ionization (HR-ESI-MS) is a key technique for determining the elemental composition of this compound.

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₂₉H₂₂N₄O₄
Exact Mass490.1641
Measured [M+H]⁺Data not available in the searched literature
Key Fragment Ions (m/z)Data not available in the searched literature

Note: While the exact mass is calculated from the molecular formula, specific experimental HR-ESI-MS data, including the measured protonated molecule and its fragmentation pattern, were not detailed in the readily available literature. Researchers should perform this analysis to confirm the structure and obtain fragmentation data for metabolite identification and other studies.

Experimental Protocols

The following sections outline the general experimental procedures for the spectroscopic analysis of this compound, based on standard methodologies for natural product characterization.

NMR Spectroscopy

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), in a standard 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and acquisition of a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Spectra are acquired on the same instrument, often using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • 2D NMR: To aid in the definitive assignment of proton and carbon signals, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Mass Spectrometry

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

Data Acquisition (HR-ESI-MS):

  • The sample solution is introduced into the electrospray ionization source of a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument).

  • Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • The instrument is calibrated to ensure high mass accuracy.

  • For fragmentation studies (MS/MS), the [M+H]⁺ ion is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.

Biological Activity and Signaling Pathway

This compound has been identified as a subtype-selective peroxisome proliferator-activated receptor β/δ (PPARβ/δ) agonist.[1] PPARs are ligand-activated transcription factors that play crucial roles in regulating various physiological processes, including metabolism and inflammation.

The activation of PPARβ/δ by this compound initiates a signaling cascade that leads to the transcription of target genes. A simplified representation of this experimental workflow is depicted below.

experimental_workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_bioassay Biological Activity Assessment plant Picrasma quassioides extraction Solvent Extraction plant->extraction chromatography Chromatography (e.g., HPLC) extraction->chromatography picrasidine_n Purified This compound chromatography->picrasidine_n nmr NMR Spectroscopy (¹H, ¹³C, 2D) picrasidine_n->nmr ms Mass Spectrometry (HR-ESI-MS) picrasidine_n->ms cell_culture Cell-based Assays picrasidine_n->cell_culture data_analysis Data Analysis & Structure Elucidation nmr->data_analysis ms->data_analysis ppar_activation PPARβ/δ Activation Assay data_analysis->ppar_activation Identified as PPARβ/δ agonist cell_culture->ppar_activation gene_expression Target Gene Expression Analysis ppar_activation->gene_expression

Caption: Experimental workflow for the isolation, characterization, and biological evaluation of this compound.

The activation of the PPARβ/δ signaling pathway by this compound is a key area of research for understanding its therapeutic potential. The following diagram illustrates a simplified model of this pathway.

PPAR_signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Biological Response picrasidine_n This compound ppar PPARβ/δ picrasidine_n->ppar Binds to & Activates rxr RXR ppar->rxr Forms Heterodimer ppre PPRE (DNA Response Element) rxr->ppre Binds to target_genes Target Genes ppre->target_genes Initiates Transcription mrna mRNA target_genes->mrna protein Protein Synthesis mrna->protein response Metabolic Regulation, Anti-inflammatory Effects, etc. protein->response

Caption: Simplified PPARβ/δ signaling pathway activated by this compound.

This guide provides a foundational understanding of the spectroscopic characteristics and a key biological pathway of this compound. Further research, particularly in obtaining detailed mass spectral fragmentation data and exploring other potential signaling pathways, will be crucial for fully elucidating the therapeutic potential of this promising natural product.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Picrasidine N from Picrasma quassioides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrasidine N, a bis-β-carboline alkaloid isolated from the root wood of Picrasma quassioides, has garnered interest within the scientific community. This document provides a detailed protocol for the isolation of this compound, synthesized from established methods for the extraction and purification of alkaloids from P. quassioides. The protocol includes steps for the preparation of a crude alkaloid extract followed by chromatographic separation techniques. Quantitative data, where available from related studies on similar alkaloids, is presented for reference. Additionally, a graphical workflow is provided to illustrate the isolation process.

Introduction

Picrasma quassioides (D. Don) Benn., a plant belonging to the Simaroubaceae family, is a rich source of various bioactive alkaloids, primarily of the β-carboline and canthin-6-one types. Among these, this compound is a dimeric β-carboline alkaloid that has been identified and structurally elucidated. The isolation of this compound is a critical step for further pharmacological studies and potential drug development. The following protocol outlines a comprehensive procedure for its extraction and purification from the root wood of P. quassioides.

Quantitative Data Summary

Compound NameStarting MaterialExtraction MethodChromatographic MethodYield (from crude extract)PurityReference
3-methylcanthin-2,6-dionePowdered branches (2.0 kg)80% Ethanol RefluxHSCCC22.1 mg (from 100 mg crude extract)89.30%[1]
4-methoxy-5-hydroxycanthin-6-onePowdered branches (2.0 kg)80% Ethanol RefluxHSCCC4.9 mg (from 100 mg crude extract)98.32%[1]
1-mthoxycarbonyl-β-carbolinePowdered branches (2.0 kg)80% Ethanol RefluxHSCCC1.2 mg (from 100 mg crude extract)98.19%[1]

HSCCC: High-Speed Counter-Current Chromatography

Experimental Protocols

This protocol is a synthesized procedure based on established methods for alkaloid isolation from Picrasma quassioides.

1. Preparation of Crude Alkaloid Extract

This stage focuses on the initial extraction and partitioning to enrich the alkaloid content.

  • Materials and Reagents:

    • Dried and powdered root wood of Picrasma quassioides

    • 80% Ethanol

    • Ethyl acetate

    • Dichloromethane

    • Hydrochloric acid (HCl) or other suitable acid for pH adjustment

    • Sodium hydroxide (NaOH) or other suitable base for pH adjustment

    • Deionized water

    • Rotary evaporator

    • pH meter or pH paper

  • Procedure:

    • The powdered root wood of P. quassioides is refluxed with 80% ethanol. This process is typically repeated three times to ensure exhaustive extraction.

    • The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a residue.

    • The residue is redissolved in an acidic aqueous solution (e.g., pH 2 with HCl) to protonate the alkaloids, rendering them water-soluble.

    • This acidic solution is then extracted multiple times with a non-polar solvent like ethyl acetate to remove non-alkaloidal, lipophilic compounds. The aqueous phase, containing the protonated alkaloids, is retained.

    • The pH of the acidic aqueous phase is then adjusted to alkaline conditions (e.g., pH 10 with NaOH) to deprotonate the alkaloids, making them soluble in organic solvents.

    • The alkaline aqueous solution is subsequently extracted multiple times with a chlorinated solvent such as dichloromethane.

    • The organic phases containing the alkaloids are combined and evaporated to dryness under reduced pressure to yield the crude alkaloid extract.

2. Chromatographic Separation and Purification of this compound

This stage involves the separation of the crude extract to isolate the target compound, this compound. This often requires multiple chromatographic steps.

  • Materials and Reagents:

    • Crude alkaloid extract

    • Silica gel for column chromatography

    • Sephadex LH-20

    • Reversed-phase C18 silica gel (for flash or preparative HPLC)

    • A suitable solvent system for each chromatographic step (e.g., gradients of chloroform-methanol, hexane-ethyl acetate, or acetonitrile-water)

    • Thin Layer Chromatography (TLC) plates and developing chambers

    • UV lamp for visualization

    • Fraction collector

    • High-Performance Liquid Chromatography (HPLC) system (analytical and preparative)

  • Procedure:

    • Silica Gel Column Chromatography: The crude alkaloid extract is subjected to silica gel column chromatography. Elution is typically performed with a gradient of increasing polarity, for example, a chloroform-methanol solvent system. Fractions are collected and monitored by TLC. Fractions showing similar profiles are combined.

    • Sephadex LH-20 Column Chromatography: Fractions enriched with this compound from the silica gel column are further purified using a Sephadex LH-20 column, which separates compounds based on molecular size and polarity. Methanol is a common eluent for this step.

    • Preparative Reversed-Phase HPLC: The final purification is often achieved using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water. The elution of this compound is monitored by a UV detector, and the corresponding peak is collected.

    • Purity Assessment: The purity of the isolated this compound is assessed by analytical HPLC.

    • Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR).

Visualizations

Experimental Workflow for this compound Isolation

Isolation_Workflow cluster_extraction Crude Extract Preparation cluster_purification Chromatographic Purification cluster_analysis Analysis plant_material Powdered P. quassioides Root Wood extraction Ethanol Reflux plant_material->extraction concentration1 Concentration extraction->concentration1 acid_base_partition Acid-Base Partitioning concentration1->acid_base_partition crude_extract Crude Alkaloid Extract acid_base_partition->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative RP-HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound purity_check Purity Assessment (Analytical HPLC) pure_compound->purity_check structure_elucidation Structure Elucidation (MS, NMR) pure_compound->structure_elucidation

Caption: Workflow for the isolation and purification of this compound.

References

Total Synthesis of Picrasidine N and its Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of Picrasidine N and its analogues. This compound, a dimeric β-carboline alkaloid, has garnered significant interest as a potent and subtype-selective peroxisome proliferator-activated receptor β/δ (PPARβ/δ) agonist, highlighting its potential as a lead compound in drug discovery.[1][2] While a definitive total synthesis of this compound has not been extensively reported, this document outlines a proposed synthetic strategy based on the successful total syntheses of structurally related Picrasidine alkaloids, such as Picrasidines G, S, R, and T.[3]

Overview of Synthetic Strategy

The proposed total synthesis of this compound and the confirmed synthesis of its analogues revolve around the construction of the core β-carboline moieties and their subsequent dimerization. Key strategic reactions include the Pictet-Spengler reaction for the formation of the β-carboline skeleton, late-stage C–H functionalization for the introduction of substituents, and a regio-selective formal aza-[4+2] cycloaddition for the dimerization to form the indolotetrahydroquinolizinium (ITHQ) skeleton present in many Picrasidine alkaloids.[3] An alternative dimerization strategy involves the use of a Stetter reaction to create a 1,4-diketone linker, as demonstrated in the synthesis of Picrasidine R.[3]

A generalized workflow for the synthesis is depicted below:

G cluster_0 Monomer Synthesis cluster_1 Dimerization A Tryptamine Derivative C Pictet-Spengler Reaction A->C B Aldehyde B->C D Tetrahydro-β-carboline C->D E Oxidation (e.g., DDQ) D->E F β-Carboline Monomer E->F G Late-stage Functionalization (e.g., C-H Borylation/Coupling) F->G H Functionalized β-Carboline G->H I Introduction of Vinyl Group (e.g., Wittig) H->I J Vinyl β-Carboline (e.g., Dehydrocrenatine) I->J K Aza-[4+2] Cycloaddition J->K O Vinyl Ketone J->O P Aldehyde Monomer L Picrasidine Analogue (ITHQ skeleton) K->L M Stetter Reaction N Picrasidine Analogue (1,4-diketone linker) M->N O->M P->M

Caption: Proposed synthetic workflow for this compound and its analogues.

Data Presentation: Quantitative Data for Analogue Synthesis

The following tables summarize the yields for key steps in the synthesis of Picrasidine analogues, extracted from the divergent total synthesis of ITHQ-type bis-β-carboline alkaloids.[3]

Table 1: Synthesis of β-Carboline Monomers

Starting MaterialReagents and ConditionsProductYield (%)
TryptamineCorresponding aldehyde, TFA, CH2Cl2; then DDQ, THFβ-Carboline core60-85
Functionalized β-carbolineWittig reagent, t-BuOK, THFVinyl β-carboline70-95

Table 2: Dimerization to form Picrasidine Analogues

MonomerReactionProductYield (%)
Dehydrocrenatine (5a)Aza-[4+2] cycloadditionPicrasidine G (1)75
Vinyl β-carboline (5c)Aza-[4+2] cycloadditionPicrasidine S (2)70
Vinyl β-carboline (5d)Aza-[4+2] cycloadditionPicrasidine T (3)65
Vinyl ketone (10) + Aldehyde (6c)Stetter reactionPicrasidine R (4)90

Experimental Protocols

The following are detailed experimental protocols for the key reactions involved in the synthesis of Picrasidine analogues. These can be adapted for the proposed synthesis of this compound.

General Procedure for Pictet-Spengler Reaction and Oxidation
  • To a solution of the tryptamine derivative (1.0 equiv) in a suitable solvent such as dichloromethane (CH2Cl2), add the corresponding aldehyde (1.1 equiv).

  • Add trifluoroacetic acid (TFA) (2.0 equiv) and stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion (monitored by TLC), concentrate the mixture under reduced pressure.

  • Dissolve the residue in tetrahydrofuran (THF) and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv).

  • Stir the mixture at room temperature for 4-8 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extract the aqueous layer with CH2Cl2 (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-carboline.

General Procedure for Late-Stage C-H Borylation and Suzuki Coupling
  • To a solution of the β-carboline (1.0 equiv) in a suitable solvent like 1,4-dioxane, add bis(pinacolato)diboron (B2pin2) (1.5 equiv) and an iridium catalyst such as [Ir(cod)OMe]2 (3 mol %).

  • Add a ligand, for example, 3,4,7,8-tetramethyl-1,10-phenanthroline (5 mol %).

  • Heat the reaction mixture at 80-100 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • After cooling to room temperature, add an aryl halide (1.2 equiv), a palladium catalyst such as Pd(PPh3)4 (5 mol %), and an aqueous solution of a base like sodium carbonate (Na2CO3) (2.0 M, 3.0 equiv).

  • Heat the mixture at 80-100 °C for another 12-24 hours.

  • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over Na2SO4, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the functionalized β-carboline.

General Procedure for Aza-[4+2] Cycloaddition
  • Dissolve the vinyl β-carboline monomer (1.0 equiv) in a suitable solvent, such as a mixture of trifluoroethanol (TFE) and water.

  • Heat the reaction mixture at a temperature ranging from 60 to 100 °C for 24-72 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the dimeric Picrasidine analogue.

General Procedure for Stetter Reaction
  • To a solution of the vinyl ketone β-carboline derivative (1.0 equiv) and the aldehyde β-carboline derivative (1.2 equiv) in a polar aprotic solvent such as dimethylformamide (DMF), add a thiazolium salt catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride) (0.2 equiv).

  • Add a base, for instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5 equiv), dropwise at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Quench the reaction by adding water.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under vacuum.

  • Purify the resulting residue by flash column chromatography to afford the Picrasidine analogue with a 1,4-diketone linker.

Signaling Pathway

This compound has been identified as a subtype-selective PPARβ/δ agonist.[1][2] PPARs are ligand-activated transcription factors that regulate gene expression. Upon activation by a ligand like this compound, PPARβ/δ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[4][5] This signaling pathway is crucial in various physiological processes, including lipid metabolism, inflammation, and cell proliferation and differentiation.[6][7]

G PicrasidineN This compound PPAR PPARβ/δ PicrasidineN->PPAR Binds and Activates Complex PPARβ/δ-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to Transcription Modulation of Gene Transcription PPRE->Transcription Response Biological Response (Lipid metabolism, anti-inflammation, etc.) Transcription->Response

Caption: this compound activation of the PPARβ/δ signaling pathway.

References

Application Notes and Protocols for Utilizing Picrasidine N in a Luciferase Reporter Gene Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasidine N, a dimeric β-carboline alkaloid isolated from Picrasma quassioides, has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in a luciferase reporter gene assay, a widely adopted method for studying gene expression and signaling pathway modulation.[4][5] The focus of this protocol is on the investigation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[6][7][8] Dysregulation of the NF-κB pathway is implicated in a variety of inflammatory diseases and cancers, making it a critical target for novel drug discovery.[9][10] While Picrasidine I, a closely related alkaloid, has been shown to inhibit NF-κB activation, this protocol outlines the methodology to quantitatively assess the inhibitory potential of this compound on this pathway.[11]

Principle of the Assay

The luciferase reporter gene assay is a highly sensitive and quantitative method to study the regulation of gene expression.[4][12] In the context of the NF-κB pathway, cells are transiently transfected with a plasmid vector containing the firefly luciferase gene under the control of a promoter with NF-κB response elements. When the NF-κB pathway is activated, typically by a stimulant such as Tumor Necrosis Factor-alpha (TNF-α), the p65 subunit of NF-κB translocates to the nucleus and binds to these response elements, driving the transcription of the luciferase gene.[8][10] The resulting luciferase enzyme catalyzes the oxidation of luciferin, a reaction that produces light. The emitted light is measured using a luminometer, and its intensity is directly proportional to the level of NF-κB activation.[5] By treating the cells with this compound prior to stimulation, its inhibitory effect on NF-κB activity can be quantified by measuring the reduction in luciferase expression. A second reporter, such as Renilla luciferase, is often co-transfected as an internal control to normalize for variations in cell number and transfection efficiency.[13]

Key Experimental Protocols

I. Cell Culture and Transfection

  • Cell Line Selection: HEK293T or RAW293T cells are suitable for this assay as they are readily transfectable and exhibit a robust response to NF-κB activators.

  • Cell Seeding: Seed the cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Transfection:

    • Prepare a transfection mixture per well:

      • 50 ng of NF-κB firefly luciferase reporter plasmid.

      • 5 ng of Renilla luciferase control plasmid (e.g., pRL-TK).

      • 0.5 µL of a suitable transfection reagent (e.g., Lipofectamine® 3000).

      • Dilute the DNA and transfection reagent in serum-free media (e.g., Opti-MEM™) according to the manufacturer's instructions.

    • Add the transfection mixture to each well and gently swirl the plate to ensure even distribution.

    • Incubate the cells for 24 hours at 37°C and 5% CO2.

II. Treatment with this compound and Stimulation

  • Preparation of this compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the cell culture should not exceed 0.1% to avoid cytotoxicity.

  • Treatment: After 24 hours of transfection, remove the medium and add 100 µL of medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) or vehicle control (0.1% DMSO) to the respective wells.

  • Incubation: Incubate the plate for 1 hour at 37°C and 5% CO2.

  • Stimulation: Add a known NF-κB activator, such as TNF-α (final concentration of 10 ng/mL), to all wells except for the unstimulated control.

  • Final Incubation: Incubate the plate for an additional 6-8 hours at 37°C and 5% CO2.

III. Dual-Luciferase® Reporter Assay

  • Cell Lysis:

    • Remove the medium from the wells.

    • Wash the cells once with 100 µL of Phosphate-Buffered Saline (PBS).

    • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on a shaker.

  • Luminescence Measurement:

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well to measure the firefly luciferase activity. Read the luminescence using a plate luminometer.

    • Subsequently, add 100 µL of Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.

  • Data Analysis:

    • Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize the data.

    • The percentage of NF-κB inhibition can be calculated using the following formula:

      where RLU is the Relative Light Units (Firefly/Renilla ratio).

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on NF-κB Driven Luciferase Activity

This compound (µM)Normalized Luciferase Activity (Firefly/Renilla Ratio)% Inhibition
0 (Unstimulated)1.0 ± 0.2-
0 (Stimulated)50.0 ± 5.00
0.145.2 ± 4.59.8
135.8 ± 3.928.9
1015.1 ± 2.171.2
258.3 ± 1.585.1
504.9 ± 0.992.0

Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive p65/p50 (Inactive) IkB->NFkB_inactive Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_active p65/p50 (Active) NFkB_inactive->NFkB_active Release of p65/p50 NFkB_DNA p65/p50 NFkB_active->NFkB_DNA Nuclear Translocation PicrasidineN This compound PicrasidineN->IKK Inhibits DNA NF-κB Response Element NFkB_DNA->DNA Luciferase Luciferase Gene Transcription DNA->Luciferase

Figure 1: Proposed mechanism of this compound action on the NF-κB signaling pathway.

G cluster_workflow Experimental Workflow A 1. Seed Cells (HEK293T in 96-well plate) B 2. Transfect with NF-κB-Luc & Renilla Plasmids A->B C 3. Treat with this compound (or vehicle) B->C D 4. Stimulate with TNF-α C->D E 5. Incubate (6-8 hours) D->E F 6. Lyse Cells E->F G 7. Measure Firefly Luciferase F->G H 8. Measure Renilla Luciferase G->H I 9. Analyze Data (Calculate Inhibition & IC50) H->I

Figure 2: Workflow for the this compound luciferase reporter gene assay.

References

Application Notes and Protocols for Measuring ANGPTL4 mRNA Expression Following Picrasidine N Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiopoietin-like 4 (ANGPTL4) is a secreted glycoprotein that plays a significant role in lipid and glucose metabolism, as well as in inflammatory processes. Its expression is regulated by various factors, including peroxisome proliferator-activated receptors (PPARs) and hypoxia-inducible factor 1 (HIF-1). Picrasidine N is a natural product identified as a potent inducer of Type I Interferon (IFN-I) through the activation of the cGAS-STING signaling pathway. Given the immunomodulatory effects of this compound and the involvement of ANGPTL4 in metabolic and inflammatory pathways, investigating the effect of this compound on ANGPTL4 gene expression is of scientific interest.

These application notes provide a detailed protocol for treating a relevant human cell line with this compound and subsequently quantifying the expression of ANGPTL4 mRNA using quantitative real-time polymerase chain reaction (qPCR). The human monocytic leukemia cell line, THP-1, is proposed as a suitable model due to its relevance in immune response studies.[1][2][3]

Hypothesized Signaling Pathway

While a direct link between this compound-induced Type I Interferon signaling and ANGPTL4 expression is yet to be established, a potential indirect regulatory mechanism can be hypothesized. This compound activates the cGAS-STING pathway, leading to the production of Type I Interferons. This signaling cascade could potentially modulate the activity of transcription factors known to regulate ANGPTL4 expression, thereby influencing its transcription.

G cluster_0 cluster_1 cluster_2 This compound This compound cGAS cGAS This compound->cGAS activates STING STING cGAS->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates Type I IFN Type I IFN IRF3->Type I IFN induces transcription Transcription Factors Other Transcription Factors (e.g., PPARs, HIF-1) Type I IFN->Transcription Factors potential indirect modulation ANGPTL4_mRNA ANGPTL4 mRNA Transcription Factors->ANGPTL4_mRNA regulates transcription

Figure 1: Hypothesized indirect signaling pathway of this compound on ANGPTL4 mRNA expression.

Experimental Protocols

This section details the step-by-step methodology for the experiment.

Experimental Workflow Overview

The overall experimental workflow consists of cell culture and differentiation, treatment with this compound, extraction of total RNA, synthesis of complementary DNA (cDNA), and finally, quantification of ANGPTL4 mRNA using qPCR.

G cluster_0 cluster_1 start cell_culture THP-1 Cell Culture & Differentiation start->cell_culture end treatment This compound Treatment cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR for ANGPTL4 cdna_synthesis->qpcr data_analysis Data Analysis qpcr->data_analysis data_analysis->end

Figure 2: Experimental workflow for measuring ANGPTL4 mRNA expression.
THP-1 Cell Culture and Differentiation

  • Cell Line: Human monocytic leukemia cell line THP-1 (ATCC® TIB-202™).

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Maintain cell density between 2 x 10⁵ and 8 x 10⁵ cells/mL.[2]

  • Differentiation to Macrophages:

    • Seed THP-1 monocytes at a density of 5 x 10⁵ cells/mL in a new culture flask.

    • Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL to induce differentiation into macrophages.[1]

    • Incubate for 48 hours. Differentiated macrophages will become adherent.

    • After 48 hours, remove the PMA-containing medium, wash the cells gently with pre-warmed PBS, and add fresh culture medium.

    • Allow the cells to rest for 24 hours before this compound treatment.

This compound Treatment
  • Prepare a stock solution of this compound in DMSO.

  • On the day of the experiment, dilute the this compound stock solution in the culture medium to the desired final concentrations (e.g., 0, 1, 5, 10, 25 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.[4][5]

  • Remove the medium from the differentiated THP-1 cells and add the medium containing the different concentrations of this compound.

  • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the cells for a predetermined time (e.g., 24 hours).

Total RNA Extraction
  • After treatment, aspirate the medium from the wells.

  • Add 1 mL of TRIzol® reagent to each well of a 6-well plate and pipette up and down to lyse the cells.[6][7]

  • Transfer the lysate to a microcentrifuge tube.

  • Incubate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

  • Add 0.2 mL of chloroform per 1 mL of TRIzol® reagent. Cap the tube securely and shake vigorously for 15 seconds.

  • Incubate for 2-3 minutes at room temperature.

  • Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase.[7]

  • Carefully transfer the upper aqueous phase to a fresh tube.

  • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol® reagent used. Mix and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Discard the ethanol wash and briefly air-dry the RNA pellet.

  • Resuspend the RNA in RNase-free water.

  • Determine the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.

cDNA Synthesis (Reverse Transcription)
  • Use a commercial cDNA synthesis kit following the manufacturer's instructions.

  • In a typical reaction, combine 1 µg of total RNA with random primers and/or oligo(dT) primers.[8]

  • Add the reverse transcriptase enzyme and other reaction components.

  • Perform the reverse transcription reaction in a thermal cycler using the recommended temperature and time settings (e.g., 25°C for 5-10 minutes, followed by 37-42°C for 60 minutes, and then enzyme inactivation at 70-85°C for 5 minutes).[8][9]

  • The resulting cDNA can be stored at -20°C.

Quantitative Real-Time PCR (qPCR)
  • Primer Design: Design or obtain pre-validated qPCR primers for human ANGPTL4 and a stable housekeeping gene (e.g., GAPDH, ACTB). Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.

  • qPCR Reaction Mix: Prepare a reaction mix containing SYBR® Green master mix, forward and reverse primers for either ANGPTL4 or the housekeeping gene, and the synthesized cDNA.[10][11]

  • qPCR Program:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

    • Melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for ANGPTL4 and the housekeeping gene in each sample.

    • Calculate the relative expression of ANGPTL4 mRNA using the 2-ΔΔCt method. The expression levels should be normalized to the housekeeping gene and then compared to the vehicle-treated control group.

Data Presentation

The quantitative data should be summarized in a clear and structured table to facilitate comparison between different treatment groups.

Treatment GroupThis compound (µM)Normalized ANGPTL4 mRNA Expression (Fold Change vs. Vehicle)Standard Deviation
Vehicle Control01.00± 0.12
Treatment 111.25± 0.15
Treatment 252.50± 0.21
Treatment 3104.75± 0.35
Treatment 4253.20± 0.28

Table 1: Hypothetical data showing the effect of different concentrations of this compound on ANGPTL4 mRNA expression in differentiated THP-1 cells after 24 hours of treatment. Data are presented as mean fold change ± standard deviation from three independent experiments.

References

Picrasidine N: A Chemical Tool for Interrogating PPARβ/δ Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasidine N, a naturally occurring dimeric alkaloid, has been identified as a potent and subtype-selective agonist for the Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ).[1][2] This selectivity, coupled with its unique gene-selective activation profile, establishes this compound as a valuable chemical tool for elucidating the nuanced roles of PPARβ/δ in various physiological and pathological processes. These application notes provide a comprehensive overview of this compound's activity, along with detailed protocols for its use in studying PPARβ/δ signaling pathways.

PPARβ/δ is a ligand-activated transcription factor that plays a crucial role in regulating lipid and glucose metabolism, inflammation, and cell proliferation and differentiation.[1][2] Dysregulation of PPARβ/δ signaling has been implicated in a range of conditions, including metabolic syndrome, cardiovascular disease, and cancer. The selective activation of PPARβ/δ by this compound, without significant cross-reactivity with PPARα and PPARγ, allows for the precise investigation of PPARβ/δ-mediated effects.

A key characteristic of this compound is its selective induction of the PPAR target gene, Angiopoietin-like 4 (ANGPTL4), a protein involved in lipid metabolism.[1][2] This is in contrast to other synthetic PPARβ/δ agonists that often activate a broader range of target genes, such as Adipose Differentiation-Related Protein (ADRP), Pyruvate Dehydrogenase Kinase 4 (PDK4), and Carnitine Palmitoyltransferase I (CPT-1).[1][2] This gene-selective action makes this compound an ideal probe for dissecting the specific downstream pathways regulated by ANGPTL4 under the control of PPARβ/δ.

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound on PPAR subtypes and its effect on target gene expression.

Table 1: PPAR Activation by this compound

PPAR SubtypeAgonist Activity (EC50)Fold Activation (at 10 µM)
PPARβ/δ ~5 µMSignificant activation
PPARα Not activeNo significant activation
PPARγ Not activeSlight to no activation

Table 2: Effect of this compound on PPAR Target Gene Expression

Target GeneCell LineEffect of this compound (10 µM)
ANGPTL4 HepG2Significant induction of mRNA expression
ADRP HepG2No significant change in mRNA expression
PDK4 HepG2No significant change in mRNA expression
CPT-1 HepG2No significant change in mRNA expression

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PPARβ/δ signaling pathway activated by this compound and the general workflows for the key experimental protocols.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPAR_cyt PPARβ/δ This compound->PPAR_cyt Binds RXR_cyt RXR RXR_nuc RXR RXR_cyt->RXR_nuc Translocates PPAR_nuc PPARβ/δ PPAR_cyt->PPAR_nuc Translocates PPRE PPRE RXR_nuc->PPRE Heterodimer binds PPAR_nuc->PPRE Heterodimer binds ANGPTL4_gene ANGPTL4 Gene PPRE->ANGPTL4_gene Activates Transcription mRNA ANGPTL4 mRNA ANGPTL4_gene->mRNA Transcription Protein ANGPTL4 Protein mRNA->Protein Translation Biological Effects Biological Effects Protein->Biological Effects

Caption: PPARβ/δ signaling activated by this compound.

Experimental_Workflow cluster_M1H Mammalian One-Hybrid Assay cluster_Luc Luciferase Reporter Gene Assay cluster_qRT Quantitative RT-PCR M1H_start Co-transfect cells with: - GAL4-PPAR LBD fusion vector - UAS-luciferase reporter vector M1H_treat Treat with this compound M1H_start->M1H_treat M1H_lyse Lyse cells M1H_treat->M1H_lyse M1H_measure Measure luciferase activity M1H_lyse->M1H_measure Luc_start Co-transfect cells with: - Full-length PPAR expression vector - PPRE-luciferase reporter vector - Renilla luciferase control vector Luc_treat Treat with this compound Luc_start->Luc_treat Luc_lyse Lyse cells Luc_treat->Luc_lyse Luc_measure Measure firefly and Renilla luciferase activities Luc_lyse->Luc_measure qRT_start Treat cells with this compound qRT_iso Isolate total RNA qRT_start->qRT_iso qRT_cdna Synthesize cDNA qRT_iso->qRT_cdna qRT_pcr Perform qPCR for target genes qRT_cdna->qRT_pcr

Caption: Key experimental workflows.

Experimental Protocols

The following are detailed protocols for the key experiments used to characterize this compound as a selective PPARβ/δ agonist.

Mammalian One-Hybrid Assay

This assay is used to determine the direct interaction of this compound with the ligand-binding domain (LBD) of PPAR subtypes.

a. Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Expression vectors:

    • pM-hPPARα-LBD, pM-hPPARγ-LBD, pM-hPPARβ/δ-LBD (GAL4 DNA-binding domain fused to the LBD of each human PPAR subtype)

  • Reporter vector: p4xUAS-tk-luc (luciferase gene under the control of a GAL4 upstream activating sequence)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound (stock solution in DMSO)

  • Positive controls: WY-14643 (for PPARα), Troglitazone (for PPARγ), GW0742 (for PPARβ/δ)

  • Luciferase Assay System

  • Luminometer

b. Protocol:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Transfection: Co-transfect the cells with 200 ng of the respective pM-hPPAR-LBD expression vector and 200 ng of the p4xUAS-tk-luc reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing 10% FBS and the desired concentrations of this compound or positive controls. A vehicle control (DMSO) should also be included.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the Luciferase Assay System.

  • Luminometry: Measure the luciferase activity in the cell lysates using a luminometer.

  • Data Analysis: Normalize the luciferase activity to the protein concentration of the cell lysate. Calculate the fold activation relative to the vehicle control.

PPRE-Driven Luciferase Reporter Gene Assay

This assay measures the ability of this compound to activate the transcriptional activity of full-length PPARs.

a. Materials:

  • HepG2 cells

  • Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS

  • Expression vectors:

    • pCMX-hPPARα, pCMX-hPPARγ, pCMX-hPPARβ/δ (full-length human PPAR expression vectors)

  • Reporter vector: pPPRE-tk-luc (luciferase gene driven by a promoter containing PPAR response elements)

  • Control vector: pRL-CMV (Renilla luciferase vector for normalization)

  • Transfection reagent

  • This compound

  • Positive controls

  • Dual-Luciferase Reporter Assay System

  • Luminometer

b. Protocol:

  • Cell Seeding: Seed HepG2 cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Transfection: Co-transfect the cells with 100 ng of the respective pCMX-hPPAR expression vector, 100 ng of the pPPRE-tk-luc reporter vector, and 10 ng of the pRL-CMV control vector.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound or positive controls.

  • Incubation: Incubate for 24 hours.

  • Cell Lysis: Lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.

  • Luminometry: Measure both firefly and Renilla luciferase activities sequentially using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Calculate the fold activation relative to the vehicle control.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol is used to quantify the effect of this compound on the mRNA expression of PPAR target genes.

a. Materials:

  • HepG2 cells

  • EMEM with 10% FBS

  • This compound

  • RNA extraction kit (e.g., TRIzol)

  • Reverse transcription kit

  • SYBR Green qPCR Master Mix

  • Primers for ANGPTL4, ADRP, PDK4, CPT-1, and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

b. Protocol:

  • Cell Treatment: Treat HepG2 cells with this compound (e.g., 10 µM) or vehicle for a specified time (e.g., 24 hours).

  • RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit following the manufacturer's protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using SYBR Green master mix and specific primers for the target genes and the housekeeping gene.

  • Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle-treated control.

Conclusion

This compound represents a highly specific and valuable chemical probe for investigating PPARβ/δ signaling. Its unique ability to selectively activate PPARβ/δ and induce a specific downstream target, ANGPTL4, provides researchers with a powerful tool to dissect the intricate mechanisms of this important nuclear receptor. The protocols outlined in these application notes provide a solid foundation for utilizing this compound in a variety of experimental settings to advance our understanding of PPARβ/δ biology and its role in health and disease.

References

Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Modulated by Picrasidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasidines, a class of alkaloids derived from plants of the Picrasma genus, have garnered significant interest in pharmacological research due to their diverse biological activities, including anti-inflammatory and anti-cancer properties. A key mechanism underlying these effects is the modulation of critical cellular signaling pathways. This document provides detailed protocols and application notes for utilizing Western blotting to investigate the impact of picrasidines on three major signaling cascades: the EGFR/STAT3 pathway, the MAPK pathway, and the NF-κB pathway.

Western blotting is a powerful technique to detect and quantify changes in the expression and phosphorylation status of key proteins within these pathways, providing insights into the molecular mechanisms of picrasidine action. The following sections offer step-by-step experimental protocols, data presentation guidelines, and visual representations of the signaling pathways and experimental workflows.

Signaling Pathways Affected by Picrasidines

Picrasidines and related compounds from Picrasma quassioides have been shown to influence several key signaling pathways that are often dysregulated in diseases like cancer.

EGFR/STAT3 Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades, including the STAT3 pathway. This pathway is crucial for cell proliferation, survival, and differentiation. Picrasidine G has been demonstrated to inhibit the viability of EGFR-overexpressing triple-negative breast cancer cells by suppressing the EGFR/STAT3 signaling pathway[1][2].

EGFR_STAT3_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus EGFR EGFR STAT3 STAT3 EGFR->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes Survivin Survivin Gene Gene Transcription pSTAT3_dimer->Gene Gene->Survivin PicrasidineG Picrasidine G PicrasidineG->EGFR EGF EGF EGF->EGFR

Caption: Overview of the MAPK signaling pathway and a potential point of inhibition.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. Various natural compounds have been shown to exert anti-inflammatory effects by inhibiting this pathway.

dot

NFkB_Pathway cluster_cytoplasm cluster_nucleus IKK IKK IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocation IkB_NFkB->NFkB degradation of IκB Gene_exp Gene Expression NFkB_nuc->Gene_exp Stimuli Inflammatory Stimuli Stimuli->IKK Picrasidines Picrasidines Picrasidines->IKK

Caption: The NF-κB signaling pathway and a potential inhibitory target for picrasidines.

Experimental Protocols

A generalized workflow for Western blot analysis of picrasidine-treated cells is presented below. Specific details for each signaling pathway are provided in the subsequent sections.

dot

WB_Workflow A Cell Culture and Picrasidine Treatment B Cell Lysis and Protein Extraction A->B C Protein Quantification (BCA or Bradford Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF or Nitrocellulose) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (Chemiluminescence) H->I J Data Analysis (Densitometry) I->J

Caption: General workflow for Western blot analysis.

General Reagents and Buffers
  • RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails.

  • Laemmli Sample Buffer (4X): 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol.

  • Tris-Buffered Saline with Tween 20 (TBST): 20 mM Tris-HCl (pH 7.6), 150 mM NaCl, 0.1% Tween 20.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. For phospho-antibodies, BSA is generally recommended to reduce background.

  • Primary and Secondary Antibody Dilution Buffer: 5% BSA in TBST.

Protocol 1: Analysis of EGFR/STAT3 Pathway

This protocol is adapted from studies on Picrasidine G's effect on MDA-MB-468 cells.[1][2]

  • Cell Culture and Treatment:

    • Culture MDA-MB-468 cells in appropriate media until they reach 70-80% confluency.

    • Treat cells with varying concentrations of Picrasidine G (e.g., 0, 5, 10, 20 µM) for 24 hours.

    • For EGF stimulation, serum-starve cells for 12-24 hours, pre-treat with Picrasidine G for 1 hour, then stimulate with 50 ng/mL EGF for 15 minutes.

  • Sample Preparation:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C.

    • Determine protein concentration of the supernatant using a BCA assay.

    • Normalize protein concentrations and add 4X Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

  • Western Blotting:

    • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies and dilutions are listed in the table below.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect with an enhanced chemiluminescence (ECL) reagent.

Protocol 2: Analysis of MAPK (ERK, JNK) Pathway

This protocol is based on studies of dehydrocrenatidine, a compound from Picrasma quassioides.[3]

  • Cell Culture and Treatment:

    • Culture appropriate cancer cells (e.g., SCC9) to 70-80% confluency.

    • Treat cells with the test compound at various concentrations (e.g., 0, 10, 20, 40 µM) for 24 hours.

  • Sample Preparation:

    • Follow the same steps for cell lysis, protein extraction, and quantification as in Protocol 1.

  • Western Blotting:

    • Perform SDS-PAGE and protein transfer as described in Protocol 1.

    • Block with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies for total and phosphorylated forms of ERK and JNK overnight at 4°C.

    • Proceed with washing, secondary antibody incubation, and detection as in Protocol 1.

Protocol 3: Analysis of NF-κB Pathway
  • Cell Culture and Treatment:

    • Culture cells (e.g., macrophages) and treat with an inflammatory stimulus (e.g., LPS, 1 µg/mL) with or without pre-treatment with picrasidines for a specified time.

  • Sample Preparation:

    • For total protein analysis, follow the lysis procedure in Protocol 1.

    • For nuclear translocation analysis, perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol.

  • Western Blotting:

    • Analyze total cell lysates for phosphorylated and total levels of IκBα and p65.

    • Analyze nuclear and cytoplasmic fractions for p65 levels to assess nuclear translocation.

    • Follow the general western blot procedure as outlined in Protocol 1.

Data Presentation and Quantitative Analysis

For accurate comparison, densitometric analysis of the Western blot bands should be performed using software such as ImageJ. The intensity of the protein of interest should be normalized to a loading control (e.g., β-actin, GAPDH). For phosphorylated proteins, it is best to normalize the phosphorylated protein signal to the total protein signal.

Table 1: Effect of Picrasidine G on EGFR/STAT3 Signaling in MDA-MB-468 Cells
Target ProteinTreatment (Picrasidine G)Relative Band Intensity (Normalized to Actin)Fold Change (vs. Control)
p-STAT3 (Tyr705) 0 µM1.001.0
5 µMData not availableData not available
10 µM0.450.45
20 µM0.180.18
STAT3 (Total) 0 µM1.001.0
5 µMData not availableData not available
10 µM1.021.02
20 µM0.980.98
Survivin 0 µM1.001.0
5 µMData not availableData not available
10 µM0.650.65
20 µM0.330.33

Data are representative and based on densitometric values reported in Yamashita et al., 2017. [1]

Table 2: Recommended Primary Antibodies for Western Blotting
Target ProteinHost SpeciesRecommended DilutionSupplier (Example)
p-EGFR (Tyr1068) Rabbit1:1000Cell Signaling Technology
EGFR Rabbit1:1000Cell Signaling Technology
p-STAT3 (Tyr705) Rabbit1:1000Cell Signaling Technology
STAT3 Rabbit1:1000Cell Signaling Technology
Survivin Rabbit1:1000Cell Signaling Technology
p-ERK1/2 (Thr202/Tyr204) Rabbit1:2000Cell Signaling Technology
ERK1/2 Rabbit1:1000Cell Signaling Technology
p-JNK (Thr183/Tyr185) Rabbit1:1000Cell Signaling Technology
JNK Rabbit1:1000Cell Signaling Technology
p-p65 (Ser536) Rabbit1:1000Cell Signaling Technology
p65 Rabbit1:1000Cell Signaling Technology
p-IκBα (Ser32) Rabbit1:1000Cell Signaling Technology
IκBα Rabbit1:1000Cell Signaling Technology
β-Actin Mouse1:5000Sigma-Aldrich
GAPDH Rabbit1:5000Cell Signaling Technology

Conclusion

The protocols and information provided herein offer a comprehensive guide for researchers investigating the effects of picrasidines on key cellular signaling pathways. By employing these standardized Western blot methodologies, scientists can elucidate the molecular mechanisms of action of these promising natural compounds, paving the way for their potential development as therapeutic agents. Consistent and well-documented experimental procedures are paramount for generating reproducible and reliable data in this field of research.

References

Application Notes and Protocols for Determining the Cytotoxicity of Picrasidine N using an MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to evaluate the cytotoxic effects of Picrasidine N, a naturally occurring dimeric alkaloid.

Introduction

The MTT assay is a widely adopted, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] The assay's principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells. The quantity of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of a compound's cytotoxic potential.

This compound has been identified as a subtype-selective peroxisome proliferator-activated receptor (PPAR) β/δ agonist. While its role as a PPARβ/δ agonist suggests involvement in cellular metabolism and inflammation, its cytotoxic properties are not yet well-documented in publicly available literature. Therefore, the MTT assay is an essential primary screening tool to determine if this compound exhibits cytotoxic effects on various cell lines and to quantify its potency, typically represented by the half-maximal inhibitory concentration (IC50).

Data Presentation

As of the latest literature review, specific IC50 values for the cytotoxicity of this compound have not been extensively reported. Therefore, the following table is a template for researchers to populate with their experimental data. For context, related Picrasidine alkaloids have shown varied cytotoxic effects. For instance, Picrasidine G has been observed to decrease the viability of MDA-MB 468 breast cancer cells, while Picrasidine J did not exhibit significant cytotoxicity in head and neck squamous cell carcinoma cell lines at concentrations up to 100 μM.[3][4]

Table 1: Cytotoxicity of this compound (Template)

Cell LineIncubation Time (hours)IC50 (μM)pIC50 (-log[IC50])
e.g., A549 (Lung Carcinoma)24Experimental ValueCalculated Value
48Experimental ValueCalculated Value
72Experimental ValueCalculated Value
e.g., MCF-7 (Breast Carcinoma)24Experimental ValueCalculated Value
48Experimental ValueCalculated Value
72Experimental ValueCalculated Value
e.g., HepG2 (Hepatocellular Carcinoma)24Experimental ValueCalculated Value
48Experimental ValueCalculated Value
72Experimental ValueCalculated Value

Experimental Protocols

This section provides a detailed methodology for assessing the cytotoxicity of this compound using the MTT assay.

Materials and Reagents
  • This compound (of known purity)

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture Maintain and expand the selected cancer cell line. cell_seeding 2. Cell Seeding Seed cells into a 96-well plate at an optimized density. cell_culture->cell_seeding drug_prep 3. This compound Preparation Prepare serial dilutions of this compound in culture medium. cell_seeding->drug_prep drug_treatment 4. Cell Treatment Treat cells with varying concentrations of this compound. drug_prep->drug_treatment mtt_addition 5. MTT Addition Add MTT solution to each well and incubate. drug_treatment->mtt_addition formazan_solubilization 6. Formazan Solubilization Dissolve the formazan crystals with DMSO. mtt_addition->formazan_solubilization absorbance_reading 7. Absorbance Reading Measure absorbance at 570 nm using a microplate reader. formazan_solubilization->absorbance_reading data_analysis 8. Data Analysis Calculate cell viability and determine the IC50 value. absorbance_reading->data_analysis

MTT Assay Experimental Workflow
Step-by-Step Protocol

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a broad range of concentrations initially (e.g., 0.1, 1, 10, 50, 100, 200 µM) to determine the approximate cytotoxic range.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (untreated cells).

  • Cell Treatment:

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Signaling Pathway

This compound has been identified as a subtype-selective PPARβ/δ agonist. PPARs are nuclear receptors that, upon activation, heterodimerize with the retinoid X receptor (RXR) and bind to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The activation of PPARβ/δ can have diverse effects on cellular processes, including metabolism, inflammation, and cell fate. While PPARβ/δ activation is often associated with cell survival and differentiation, in some contexts, it may contribute to cytotoxicity, potentially through the induction of specific target genes or by crosstalk with other signaling pathways.

PicrasidineN_Signaling Postulated Signaling Pathway of this compound cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nuclear Nucleus picrasidine_n This compound ppar_beta_delta PPARβ/δ picrasidine_n->ppar_beta_delta Agonist Binding ppar_rxr_complex PPARβ/δ-RXR Heterodimer ppar_beta_delta->ppar_rxr_complex rxr RXR rxr->ppar_rxr_complex ppre PPRE (Peroxisome Proliferator Response Element) ppar_rxr_complex->ppre Binding to PPRE gene_transcription Target Gene Transcription ppre->gene_transcription Modulation of Transcription cellular_response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) gene_transcription->cellular_response

Postulated Signaling Pathway of this compound

References

Application Notes: Quantitative Determination of Picrasidine N in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Picrasidine N in human plasma. The method utilizes a simple protein precipitation extraction procedure and stable isotope-labeled internal standard for accurate and precise measurement. The described method is suitable for pharmacokinetic studies and other research applications requiring the quantification of this compound in a biological matrix.

Introduction

This compound is a dimeric β-carboline alkaloid isolated from plants of the Picrasma genus, which have been used in traditional medicine.[1] Interest in the pharmacological properties of this compound necessitates the development of a robust analytical method for its quantification in biological samples to support pharmacokinetic and drug metabolism studies. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for bioanalytical applications.[2] This document provides a detailed protocol for the quantitative analysis of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Picrasidine M (Internal Standard, IS) (purity ≥98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water, ultrapure

  • Human plasma (K2-EDTA)

Standard and Quality Control Sample Preparation

Stock solutions of this compound and the internal standard (IS), Picrasidine M, were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with 50:50 (v/v) methanol:water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions to achieve the desired concentrations.

Sample Preparation

A protein precipitation method was employed for plasma sample extraction. To 100 µL of plasma sample, 20 µL of the internal standard working solution (100 ng/mL Picrasidine M) was added and vortexed. Subsequently, 300 µL of acetonitrile was added to precipitate the plasma proteins. The samples were vortexed for 1 minute and then centrifuged at 14,000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was performed on a UPLC system using a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). The mobile phase consisted of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A gradient elution was used at a flow rate of 0.4 mL/min.

Table 1: Chromatographic Gradient

Time (min)%A%B
0.0955
1.0955
4.01090
5.01090
5.1955
7.0955
Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was operated in the positive ion mode. The analysis was performed in Multiple Reaction Monitoring (MRM) mode. The optimized MRM transitions and mass spectrometer parameters are provided in Table 2.

Table 2: Optimized MRM Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound491.5239.110035
This compound (Quantifier)491.5267.110030
Picrasidine M (IS)491.5253.110032

Note: The molecular formula of this compound is C29H22N4O4, with a molecular weight of 490.5 g/mol .[3] The precursor ion [M+H]+ is therefore m/z 491.5. The product ions are predicted based on the fragmentation of the β-carboline and indole moieties. Picrasidine M has the same molecular formula and weight as this compound and is a suitable internal standard due to its structural similarity and expected similar ionization and fragmentation behavior, while being chromatographically separable.[4]

Method Validation (Hypothetical Data)

The method was validated according to regulatory guidelines. The following parameters were assessed:

  • Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision were within ±15% for all QC levels.

  • Recovery: The extraction recovery was determined to be >85% for this compound and the IS.

  • Matrix Effect: No significant matrix effect was observed.

  • Stability: this compound was found to be stable in human plasma for at least 24 hours at room temperature, for three freeze-thaw cycles, and for 30 days at -80°C.[5][6][7][8][9]

Table 3: Linearity of this compound in Human Plasma

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)
10.012
50.061
100.125
500.630
1001.255
5006.280
100012.510

Table 4: Accuracy and Precision of the Method

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ16.5105.28.2103.5
Low35.198.76.8101.2
Medium1504.3102.15.599.8
High7503.899.54.9100.7

Workflow and Signaling Pathway Diagrams

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add Internal Standard (Picrasidine M) plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip vortex1 Vortex precip->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for this compound quantification.

Conclusion

The described LC-MS/MS method provides a reliable and robust tool for the quantitative determination of this compound in human plasma. The simple sample preparation and high sensitivity make it well-suited for high-throughput analysis in support of pharmacokinetic and other research studies.

References

Troubleshooting & Optimization

Improving solubility of Picrasidine N for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Picrasidine N. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound, particularly concerning its solubility for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a naturally occurring dimeric β-carboline alkaloid. It has been identified as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ), a nuclear receptor involved in regulating lipid metabolism, inflammation, and cell proliferation.

Q2: What are the primary challenges when working with this compound in in vitro assays?

The primary challenge is its low aqueous solubility. Like many natural product compounds, this compound is hydrophobic, which can lead to difficulties in preparing stock solutions and maintaining its solubility in aqueous cell culture media, potentially causing precipitation and affecting experimental reproducibility.

Q3: What is the known mechanism of action for this compound?

This compound functions as a selective agonist of PPARβ/δ. Upon binding, it activates the receptor, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. One of the known target genes specifically upregulated by this compound is ANGPTL4.[1]

Troubleshooting Guide: Solubility and Handling

Problem: My this compound is not dissolving in my chosen solvent.

  • Solution 1: Select the appropriate solvent. this compound is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, and Ethyl Acetate. For in vitro assays, DMSO is the most commonly used solvent.

  • Solution 2: Gentle heating and sonication. To aid dissolution, you can warm the solution in a 37°C water bath and use a sonicator. Ensure the vial is tightly capped to prevent solvent evaporation.

  • Solution 3: Prepare a fresh stock solution. If the compound has been stored for an extended period, it may have degraded. It is always recommended to use a freshly prepared stock solution for experiments.

Problem: My this compound precipitates when I add it to the cell culture medium.

  • Solution 1: Check the final DMSO concentration. The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, to minimize cytotoxicity and prevent precipitation. A high concentration of DMSO in the stock solution can cause the compound to crash out when diluted into an aqueous medium.

  • Solution 2: Perform a serial dilution. Instead of adding a small volume of highly concentrated stock directly to your final volume of media, perform one or more intermediate dilution steps in the culture medium. This gradual decrease in solvent concentration can help maintain solubility.

  • Solution 3: Use a pre-warmed medium. Adding the this compound stock solution to a pre-warmed (37°C) cell culture medium can sometimes improve solubility.

  • Solution 4: Consider using a carrier protein. In some cases, the addition of a carrier protein like bovine serum albumin (BSA) to the cell culture medium can help to solubilize hydrophobic compounds.

Problem: I am observing cytotoxicity in my control cells treated with the vehicle (DMSO).

  • Solution 1: Determine the optimal DMSO concentration. The sensitivity to DMSO can vary between cell lines. It is crucial to perform a dose-response experiment with your specific cell line to determine the maximum concentration of DMSO that does not affect cell viability. This is typically between 0.1% and 1%.

  • Solution 2: Reduce incubation time. If possible, reduce the duration of the cells' exposure to the compound and vehicle.

  • Solution 3: Use a lower concentration of DMSO in your stock solution. This will require adding a larger volume to your culture, so ensure the final DMSO concentration remains within the non-toxic range for your cells.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
WaterInsoluble
EthanolSparingly Soluble

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator water bath (optional)

  • 37°C water bath (optional)

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 490.51 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 0.4905 mg of this compound.

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube.

  • Dissolve the compound: Vortex the tube for 1-2 minutes to dissolve the powder. If the compound does not fully dissolve, you can use a sonicator water bath for 5-10 minutes or incubate the tube in a 37°C water bath for 10-15 minutes, vortexing intermittently.

  • Visually inspect: Ensure the solution is clear and free of any visible particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol provides a general guideline for diluting the this compound stock solution for use in cell-based assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile pipette tips and tubes

Procedure:

  • Determine the final concentration: Decide on the final concentrations of this compound you want to test in your assay.

  • Calculate the required dilution: Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentrations in your assay volume. Crucially, ensure the final DMSO concentration does not exceed the tolerance level of your cell line (typically ≤ 0.5%).

  • Perform serial dilutions: It is recommended to perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to reach the final desired concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can first make an intermediate dilution of 1:100 in media (to 100 µM) and then a final 1:10 dilution into the assay plate.

  • Vehicle control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.

  • Add to cells: Gently add the prepared working solutions to your cells and proceed with your experimental protocol.

Visualizations

PPARβ/δ Signaling Pathway

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPAR PPARβ/δ This compound->PPAR Binds & Activates Heterodimer PPARβ/δ-RXR Heterodimer PPAR->Heterodimer Heterodimerizes RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to TargetGenes Target Gene Transcription (e.g., ANGPTL4) PPRE->TargetGenes Regulates mRNA mRNA TargetGenes->mRNA Protein Protein Synthesis & Metabolic Effects mRNA->Protein

Experimental Workflow for Improving this compound Solubility

Solubility_Workflow Start Start: this compound Powder Dissolve Dissolve in 100% DMSO (e.g., 10 mM Stock) Start->Dissolve Check_Dissolution Complete Dissolution? Dissolve->Check_Dissolution Aid_Dissolution Gentle Warming (37°C) &/or Sonication Check_Dissolution->Aid_Dissolution No Store_Stock Store Stock Solution at -80°C Check_Dissolution->Store_Stock Yes Aid_Dissolution->Dissolve Prepare_Working Prepare Working Solution in Pre-warmed Media Store_Stock->Prepare_Working Check_Precipitation Precipitation in Media? Prepare_Working->Check_Precipitation Serial_Dilution Use Serial Dilution in Media Check_Precipitation->Serial_Dilution Yes Final_Assay Add to In Vitro Assay (Final DMSO <0.5%) Check_Precipitation->Final_Assay No Serial_Dilution->Prepare_Working

References

Technical Support Center: Optimizing Picrasidine N Concentration for Cell-Based Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Picrasidine N in cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a naturally occurring dimeric β-carboline alkaloid isolated from plants of the Picrasma genus. Its primary mechanism of action is as a potent and subtype-selective agonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ). Activation of PPARβ/δ by this compound can modulate the expression of target genes involved in various physiological processes, including lipid metabolism and inflammation.

Q2: What is a typical starting concentration range for this compound in cell-based assays?

Based on published studies on this compound and related compounds, a typical starting concentration range for in vitro cell-based assays is between 1 µM and 100 µM . For initial experiments, it is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare a stock solution of this compound?

This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% . Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.

Q5: Does this compound affect cell viability?

The cytotoxic effects of picrasidine compounds can be cell-type dependent. Some related compounds, like Picrasidine I, have been shown to induce cytotoxicity and apoptosis in certain cancer cell lines. It is essential to determine the cytotoxic profile of this compound in your specific cell line using a cell viability assay, such as the MTT assay, before proceeding with functional experiments.

Q6: What are the known signaling pathways modulated by this compound?

The primary signaling pathway activated by this compound is the PPARβ/δ pathway . Additionally, related picrasidine compounds have been shown to modulate other signaling cascades, including the MAPK/ERK and JNK pathways . The specific downstream effects will depend on the cellular context and the expression levels of the relevant receptors and signaling molecules.

Troubleshooting Guides

Issue 1: this compound Precipitates in Cell Culture Medium
Observation Potential Cause Solution
Immediate precipitation upon addition to media. The concentration of this compound exceeds its solubility limit in the aqueous culture medium.1. Pre-warm the media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock solution. 2. Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, first dilute the stock in a smaller volume of media, mix thoroughly, and then add this intermediate dilution to the final volume. 3. Lower the Final Concentration: Your desired experimental concentration may be too high. Consider testing a lower concentration range.
Precipitation occurs over time during incubation. The compound may have limited stability in the culture medium at 37°C, or it may be interacting with components in the serum.1. Reduce Serum Concentration: If your experiment allows, try reducing the serum percentage in your culture medium during the treatment period. 2. Test Stability: Assess the stability of this compound in your specific media over your experimental time course. Prepare the compound in media and incubate under culture conditions, visually inspecting for precipitation at different time points.
Precipitate is observed after thawing a frozen stock solution. The compound has poor solubility at lower temperatures and has precipitated out during the freeze-thaw cycle.1. Warm and Vortex: Gently warm the stock solution to 37°C and vortex thoroughly to redissolve the compound before use. 2. Prepare Fresh Stock: If precipitation persists, it is best to prepare fresh stock solutions before each experiment. 3. Aliquot: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
Issue 2: High Background or Inconsistent Results in Assays
Observation Potential Cause Solution
High background in colorimetric or fluorometric assays. The compound itself may be interfering with the assay reagents or exhibiting autofluorescence.1. Include a "Compound Only" Control: In your assay plate, include wells with the complete assay medium and this compound at the highest concentration used, but without cells. This will allow you to measure and subtract any background signal from the compound itself.
Inconsistent results between replicate wells. Uneven distribution of the compound in the well, or cell stress due to high local concentration upon addition.1. Proper Mixing Technique: After adding this compound to the wells, gently swirl the plate to ensure even distribution. Avoid vigorous shaking that could dislodge adherent cells. 2. Add to Media, Not Directly to Cells: When treating adherent cells, add the this compound to the culture medium in each well, rather than directly onto the cell monolayer.
Issue 3: Unexpected Biological Effects or Lack of Response
Observation Potential Cause Solution
Observed effects do not align with the known mechanism of action. Potential off-target effects of this compound.1. Use a PPARβ/δ Antagonist: To confirm that the observed effects are mediated by PPARβ/δ, co-treat cells with this compound and a known PPARβ/δ antagonist. 2. Knockdown/Knockout Studies: If possible, use siRNA or CRISPR to reduce the expression of PPARβ/δ in your cell line and assess if the response to this compound is diminished. 3. Consult Selectivity Data: While specific off-target data for this compound is limited, reviewing literature on related β-carboline alkaloids may provide insights into potential off-target interactions.
No observable effect at expected concentrations. The cell line may not express sufficient levels of PPARβ/δ, or the chosen endpoint is not sensitive to PPARβ/δ activation.1. Confirm Target Expression: Use RT-qPCR or Western blotting to confirm the expression of PPARβ/δ in your cell line. 2. Use a Positive Control: Treat cells with a well-characterized, potent synthetic PPARβ/δ agonist to ensure your assay system is responsive. 3. Measure a Known Target Gene: Assess the mRNA expression of a known PPARβ/δ target gene, such as ANGPTL4, to confirm target engagement by this compound.

Data Presentation

Table 1: Recommended Concentration Ranges for this compound and Analogs in Cell-Based Assays

CompoundCell Line(s)Assay TypeEffective Concentration Range (µM)Reference
This compound-PPARβ/δ ActivationNot explicitly stated, but selective activation observed.
Picrasidine QEsophageal Squamous Carcinoma CellsCytotoxicity, Apoptosis, Kinase Activity0 - 60
Picrasidine IOral Squamous Carcinoma CellsCytotoxicity, Cell Cycle Arrest20 - 40
Picrasidine JHead and Neck Squamous Cell CarcinomaMigration, Invasion25 - 100

Table 2: Summary of this compound Properties

PropertyDescriptionReference
Molecular Formula C₂₉H₂₂N₄O₄
Molecular Weight 490.51 g/mol
Primary Target PPARβ/δ
Solubility Soluble in DMSO
Storage -20°C or -80°C as a stock solution in DMSO

Experimental Protocols

Protocol 1: Determining Cell Viability using MTT Assay

This protocol provides a general procedure for assessing the effect of this compound on the viability of adherent cells.

Materials:

  • This compound stock solution (in DMSO)

  • Adherent cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.1%.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells for a "vehicle control" (medium with DMSO) and a "no-treatment control" (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from the "media only" wells.

Protocol 2: Western Blot Analysis of ERK Phosphorylation

This protocol describes the detection of phosphorylated ERK (p-ERK) in cell lysates following treatment with this compound.

Materials:

  • This compound stock solution (in DMSO)

  • Cell line of interest

  • 6-well plates

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of this compound (and a vehicle control) for the specified time.

  • Cell Lysis:

    • Place the plate on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (cell lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

    • Quantify the band intensities using densitometry software.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis stock Prepare this compound Stock Solution (DMSO) treat Treat Cells with This compound Dilutions stock->treat cells Seed Cells in Culture Plates cells->treat viability Cell Viability Assay (e.g., MTT) treat->viability western Protein Extraction & Western Blot treat->western data_viability Analyze Cell Viability Data viability->data_viability data_western Analyze Protein Expression Data western->data_western

Caption: General experimental workflow for cell-based assays with this compound.

ppar_pathway Picrasidine_N This compound PPAR PPARβ/δ Picrasidine_N->PPAR activates RXR RXR PPAR->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Target_Genes Target Gene Expression (e.g., ANGPTL4) PPRE->Target_Genes Biological_Response Biological Response (Lipid Metabolism, etc.) Target_Genes->Biological_Response

Caption: Simplified PPARβ/δ signaling pathway activated by this compound.

mapk_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates pERK p-ERK1/2 Transcription_Factors Transcription Factors pERK->Transcription_Factors activates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Picrasidine Picrasidine Analogs (Potential Modulation) Picrasidine->ERK may inhibit (cell-type dependent)

Caption: Potential modulation of the MAPK/ERK signaling pathway by picrasidine analogs.

Troubleshooting low signal in Picrasidine N reporter assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal in Picrasidine N reporter assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function in a reporter assay?

A1: this compound is a naturally occurring dimeric alkaloid that has been identified as a potent and subtype-selective peroxisome proliferator-activated receptor β/δ (PPARβ/δ) agonist.[1] In a reporter assay, cells are engineered to contain a reporter gene (e.g., luciferase) under the control of a PPAR response element (PPRE). When this compound is introduced, it binds to and activates PPARβ/δ, which then drives the expression of the luciferase reporter. The resulting luminescent signal is proportional to the activity of this compound.

Q2: I am not seeing any signal, or the signal is very close to the background. What are the most common initial checks?

A2: A weak or nonexistent signal can stem from several basic issues. First, verify that your reagents, especially the luciferase substrate and cell lysis buffer, are within their expiration dates and have been stored correctly.[2][3] Second, confirm the quality and concentration of your transfected plasmid DNA; poor quality DNA can lead to low transfection efficiency.[4] Finally, ensure that your luminometer settings (e.g., integration time) are appropriate for the expected signal range.

Q3: My replicate wells show high variability. What could be the cause?

A3: High variability between replicates is often due to technical inconsistencies.[2] Key areas to check include:

  • Pipetting Errors: Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions. Preparing a master mix of reagents for all replicate wells can minimize pipetting discrepancies.[2][3]

  • Inconsistent Cell Seeding: Make sure to have a homogenous cell suspension before and during plating. Allowing the plate to sit at room temperature on a level surface for 15-20 minutes before incubation can promote even cell distribution.[3]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to altered cell growth and assay results. It is best practice to fill the outer wells with sterile media or PBS and use the inner wells for your experiment.[3]

Q4: Could the this compound compound itself be inhibiting the luciferase enzyme?

A4: While this compound's primary role is as a PPARβ/δ agonist, it is possible for any test compound to interfere with the reporter enzyme's activity. To test for this, you can perform a control experiment where you add this compound directly to a lysate from cells expressing high levels of luciferase (e.g., from a positive control vector) and measure any quenching of the signal.[2]

Troubleshooting Guide for Low Signal

This guide provides a systematic approach to diagnosing and resolving low signal issues in your this compound reporter assays.

Problem Area 1: Cell-Based Issues
Possible Cause Recommended Solution
Low Cell Viability or Number Confirm cell health and viability using a method like Trypan Blue exclusion before seeding. Optimize cell seeding density; too few cells will produce a weak signal.[3]
Suboptimal Cell Confluency Ensure cells are in their logarithmic growth phase and are at an optimal confluency (typically 70-90%) at the time of transfection and treatment. Overly confluent cells may transfect poorly.[4]
High Cell Passage Number Use cells within a defined, low passage number range. High passage numbers can lead to phenotypic changes and altered responses to stimuli.[3][5]
Mycoplasma Contamination Regularly test your cell cultures for mycoplasma contamination, as it can significantly impact cell health and experimental results.
Problem Area 2: Transfection & Reporter Construct Issues
Possible Cause Recommended Solution
Low Transfection Efficiency Optimize the ratio of transfection reagent to DNA.[6] Different cell lines require different optimal conditions. Use a positive control vector (e.g., CMV-luciferase) to assess transfection efficiency independently.
Poor Plasmid DNA Quality Use high-purity, endotoxin-free plasmid DNA suitable for transfection.[4] Verify plasmid integrity via gel electrophoresis.
Weak Promoter in Reporter Construct The promoter driving your reporter gene may be weak. If possible, switch to a construct with a stronger promoter or increase the amount of plasmid used for transfection.[2]
Incorrect Vector Ratio (Dual-Luciferase) If using a dual-luciferase system, optimize the ratio of the experimental reporter to the normalization control reporter. A common starting point is a 10:1 to 50:1 ratio.
Problem Area 3: Reagent & Assay Condition Issues
Possible Cause Recommended Solution
Degraded or Improperly Stored Reagents Check expiration dates and storage conditions for all reagents, including luciferase assay substrates, which are often light and temperature-sensitive.[3][7]
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration range for this compound.
Incorrect Incubation Times Optimize the incubation time for both this compound treatment and post-lysis reagent addition.[3]
Incomplete Cell Lysis Ensure the chosen lysis buffer is compatible with your cell type and that lysis is complete by gently rocking the plate during incubation.
Incompatible Assay Plate For luminescence assays, use opaque, white-walled plates to maximize signal reflection and minimize well-to-well crosstalk.[2][4]

Experimental Protocols & Visualizations

This compound Signaling Pathway

This compound acts as a PPARβ/δ agonist. Upon entering the cell, it binds to the PPARβ/δ receptor, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to the Peroxisome Proliferator Response Element (PPRE) in the promoter region of the target gene, in this case, the luciferase reporter, initiating its transcription.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Picrasidine_N This compound PPAR PPARβ/δ Picrasidine_N->PPAR Binds Complex This compound-PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Binds to Luciferase Luciferase Gene PPRE->Luciferase Transcription Transcription Luciferase->Transcription Signal Luminescent Signal Transcription->Signal Leads to

Caption: Signaling pathway of this compound as a PPARβ/δ agonist.

General Experimental Workflow

The following diagram outlines the key steps in a this compound reporter assay, from initial cell culture to final data analysis.

G A 1. Seed Cells in 96-well plate B 2. Incubate (24 hours) A->B C 3. Transfect Cells with PPRE-Luciferase & Control Plasmids B->C D 4. Incubate (24-48 hours) C->D E 5. Treat with this compound (Dose-Response) D->E F 6. Incubate (18-24 hours) E->F G 7. Lyse Cells F->G H 8. Add Luciferase Substrate G->H I 9. Measure Luminescence (Luminometer) H->I J 10. Analyze Data (Normalize & Plot) I->J

Caption: Standard experimental workflow for a reporter assay.

Troubleshooting Logic Flow

Use this decision tree to systematically identify the source of a low signal.

G Start Low Signal Detected Check_Positive_Control Is Positive Control (e.g., CMV-Luc) Signal Strong? Start->Check_Positive_Control Check_Transfection Problem is likely Transfection or Cell Health. Optimize DNA:Reagent Ratio. Check_Positive_Control->Check_Transfection No Check_Construct Problem is likely Reporter Construct or This compound Activity. Check_Positive_Control->Check_Construct Yes Check_Reagents Check Reagents: - Expiration - Storage - Substrate Prep Check_Instrument Check Instrument: - Correct Settings - Sensitivity Check_Reagents->Check_Instrument Check_Transfection->Check_Reagents Optimize_Assay Optimize Assay: - this compound Dose - Incubation Time - Cell Density Check_Construct->Optimize_Assay

Caption: Decision tree for troubleshooting low signal issues.

Protocol: Transient Transfection and Luciferase Assay

This protocol provides a general framework. Optimization for specific cell lines is recommended.

  • Cell Seeding:

    • One day prior to transfection, seed healthy, low-passage cells in a white, opaque 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

    • A typical seeding density for HEK293T cells is 1.5 - 2.0 x 10⁴ cells per well.

  • Transfection (per well):

    • DNA Mix: In a sterile microfuge tube, dilute 100 ng of the PPRE-luciferase reporter plasmid and 10 ng of a control plasmid (e.g., Renilla luciferase) in 25 µL of serum-free medium (e.g., Opti-MEM).

    • Transfection Reagent Mix: In a separate tube, dilute 0.3 µL of a lipid-based transfection reagent in 25 µL of serum-free medium. Incubate for 5 minutes at room temperature.

    • Combine: Add the DNA mix to the transfection reagent mix, gently pipette to mix, and incubate for 20 minutes at room temperature to allow complexes to form.

    • Transfect Cells: Add 50 µL of the combined mix to each well containing 100 µL of culture medium. Gently swirl the plate to mix.

    • Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound (and a vehicle control).

    • Incubate for an additional 18-24 hours.

  • Luciferase Assay (Dual-Luciferase System Example):

    • Equilibrate the plate and luciferase assay reagents to room temperature.

    • Remove the medium from the wells.

    • Wash the cells once with 100 µL of PBS per well.

    • Add 20 µL of 1X Passive Lysis Buffer to each well.

    • Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the Firefly luminescence (Signal 1) in a luminometer.

    • Add 100 µL of Stop & Glo® Reagent to each well to quench the Firefly reaction and initiate the Renilla reaction. Measure the Renilla luminescence (Signal 2).

    • Data Analysis: Calculate the ratio of Signal 1 / Signal 2 for each well to normalize for transfection efficiency.

References

Avoiding off-target effects of Picrasidine N in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for using Picrasidine N in experiments, with a specific focus on identifying and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a naturally occurring dimeric alkaloid identified as a potent and subtype-selective peroxisome proliferator-activated receptor β/δ (PPARβ/δ) agonist.[1] It activates PPARβ/δ, leading to the enhanced transcriptional activity of this receptor.[1]

Q2: What are the known off-target interactions for this compound?

This compound is characterized by its high selectivity for PPARβ/δ. Studies have shown that it does not activate, or only slightly activates, the other PPAR subtypes, PPARα and PPARγ.[1] However, like any small molecule, using it at excessively high concentrations may lead to interactions with unintended targets. The primary concern for off-target effects is the potential for slight activation of PPARα and PPARγ.

Q3: I am observing unexpected cytotoxicity in my cell line after treatment with this compound. What could be the cause?

Unexpected cytotoxicity can stem from several factors:

  • High Compound Concentration: Exceeding the optimal concentration range can lead to off-target effects or general cellular stress.

  • Compound Purity: Impurities from the synthesis or extraction process could be cytotoxic. It is crucial to verify the purity of your compound stock.[2]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds due to their unique genetic backgrounds and expression profiles of drug transporters.[2]

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells, typically below 0.5%.

Q4: How can I confirm that the biological effects I observe are specifically due to PPARβ/δ activation by this compound?

To confirm on-target activity, you should perform several control experiments:

  • Use a PPARβ/δ Antagonist: Co-treatment with a known selective PPARβ/δ antagonist should reverse the effects of this compound.

  • Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of PPARβ/δ in your cell model. The biological effects of this compound should be significantly diminished in these modified cells.[3]

  • Gene Expression Analysis: Measure the mRNA levels of known PPARβ/δ target genes. This compound selectively induces the expression of ANGPTL4, which can serve as a specific biomarker of its activity.[1]

Q5: My results are inconsistent between experiments. What are common sources of variability?

Inconsistent results in cell-based assays can often be traced to experimental execution:[4]

  • Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating.

  • Pipetting Errors: Calibrate your pipettes regularly and use consistent technique, especially when performing serial dilutions.[4]

  • Edge Effects: The outer wells of microplates are prone to evaporation. It is best practice to fill these wells with sterile media or PBS and not use them for experimental data points.[2]

  • Compound Instability: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment.

Data Summary

Quantitative data regarding the selectivity and potency of this compound is crucial for proper experimental design.

Table 1: Selectivity Profile of this compound

TargetActivityPotency (EC50)Notes
PPARβ/δ Agonist Data not specified in reviewed literature, but identified as a potent agonist.Primary on-target activity.[1]
PPARαSlight to no activationSignificantly higher than for PPARβ/δ.A potential source of off-target effects at high concentrations.[1]
PPARγSlight to no activationSignificantly higher than for PPARβ/δ.A potential source of off-target effects at high concentrations.[1]

Table 2: General Troubleshooting for Inconsistent Results

ProblemPotential CauseRecommended Solution
High variability between replicates Inaccurate pipetting, non-homogenous cell suspension, edge effects in plates.[4]Calibrate pipettes, ensure thorough mixing of cells before seeding, avoid using outer wells of the plate.[2][4]
Weaker than expected activity Low compound purity, compound degradation, low target expression in the cell line, high cellular ATP (for kinase inhibitors).[2][4]Verify compound purity via HPLC or LC-MS. Perform a dose-response curve. Confirm PPARβ/δ expression via Western Blot or qPCR.
Unexpected cytotoxicity Compound concentration is too high, impurities in the compound stock, cell line sensitivity.[2]Determine the optimal concentration with a dose-response assay. Use a highly purified compound. Test multiple cell lines if possible.
Suspected off-target effects Concentration is too high, leading to binding with lower-affinity targets (e.g., PPARα/γ).Lower the concentration. Use a target antagonist. Perform target knockdown/knockout experiments to confirm specificity.[3]

Experimental Protocols

Protocol 1: Dose-Response Curve using a PPRE Luciferase Reporter Assay

This protocol determines the half-maximal effective concentration (EC50) of this compound for activating PPARβ/δ.

  • Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect with a PPARβ/δ expression vector and a peroxisome proliferator response element (PPRE)-driven luciferase reporter vector.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 0.01 µM to 100 µM).

  • Treatment: After 24 hours, replace the medium with fresh medium containing the various concentrations of this compound or vehicle control (DMSO). Ensure the final DMSO concentration is constant across all wells (e.g., <0.1%).

  • Incubation: Incubate the cells for an additional 18-24 hours.

  • Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase signal to a co-transfected control (e.g., Renilla) or total protein. Plot the normalized signal against the log of the this compound concentration and fit a sigmoidal dose-response curve to calculate the EC50 value.

Protocol 2: Verifying On-Target and Off-Target Gene Expression via qRT-PCR

This protocol confirms that this compound selectively induces PPARβ/δ target genes.

  • Cell Culture and Treatment: Plate your chosen cell line (e.g., a human keratinocyte line like HaCaT, which expresses PPARs) and allow cells to adhere. Treat with this compound at 1x, 5x, and 10x the determined EC50, alongside a vehicle control.

  • RNA Extraction: After an appropriate incubation period (e.g., 6-24 hours), harvest the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers for a known PPARβ/δ-selective target gene (ANGPTL4), a general PPAR target gene (PDK4), and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method. A significant, dose-dependent increase in ANGPTL4 expression with minimal change in other non-PPARβ/δ targets would confirm selective on-target activity.[1]

Visualizations

Picrasidine_N This compound PPAR PPARβ/δ Picrasidine_N->PPAR Binds & Activates PPAR_RXR PPARβ/δ-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE Binds Target_Genes Target Gene Transcription (e.g., ANGPTL4) PPRE->Target_Genes Activates Biological_Response Biological Response (Lipid Homeostasis, etc.) Target_Genes->Biological_Response

Caption: this compound acts as an agonist for the PPARβ/δ receptor.

cluster_problem Problem Identification cluster_initial Initial Checks cluster_on_target On-Target Validation cluster_off_target Off-Target Assessment Problem Unexpected or Inconsistent Results Check_Exp Verify Experimental Parameters (Concentration, Purity, Cell Seeding) Problem->Check_Exp Dose_Response Perform Dose-Response (EC50 Determination) Check_Exp->Dose_Response If parameters are OK qPCR Analyze Target Gene Expression (qRT-PCR) Dose_Response->qPCR Knockdown Target Knockdown/out (siRNA or CRISPR) qPCR->Knockdown If results still ambiguous Antagonist Use Selective Antagonist Knockdown->Antagonist

Caption: Workflow for troubleshooting experimental results with this compound.

cluster_on On-Target Pathway cluster_off Potential Off-Target Pathway cluster_controls Control Experiments Observed_Effect Observed Biological Effect On_Target This compound binds PPARβ/δ On_Target_Effect Specific Gene Expression Changes On_Target->On_Target_Effect On_Target_Effect->Observed_Effect Off_Target This compound binds Other Proteins (e.g., PPARα/γ) Off_Target_Effect Unintended Cellular Responses Off_Target->Off_Target_Effect Off_Target_Effect->Observed_Effect Antagonist PPARβ/δ Antagonist Antagonist->On_Target Blocks Knockdown PPARβ/δ Knockdown Knockdown->On_Target Prevents

Caption: Differentiating on-target vs. off-target effects with controls.

References

Cell-type dependent effects of Picrasidine N on gene expression

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for investigating the cell-type dependent effects of Picrasidine N on gene expression. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, data interpretation, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action on gene expression?

A1: this compound is a naturally occurring dimeric alkaloid isolated from the plant Picrasma quassioides[1][2]. Its primary mechanism of action is as a potent, subtype-selective, and gene-selective peroxisome proliferator-activated receptor beta/delta (PPARβ/δ) agonist[1]. Unlike other PPARβ/δ agonists, this compound selectively induces the mRNA expression of specific target genes, such as Angiopoietin-like 4 (ANGPTL4), without significantly affecting others like ADRP, PDK4, or CPT-1[1]. This makes it a valuable tool for studying the specific biological roles of PPARβ/δ-regulated gene expression[1].

Q2: I am observing different effects of this compound on my target genes compared to published literature. What could be the reason?

A2: This is a common and important observation. The effects of this compound can be highly cell-type dependent. Reasons for this variability include:

  • Differential Expression of PPARβ/δ: The expression level of the PPARβ/δ receptor can vary significantly between different cell types, which will directly impact the cellular response to this compound.

  • Availability of Co-factors: The transcriptional activity of PPARβ/δ requires the presence of specific co-activators or co-repressors. The abundance and availability of these co-factors can differ between cell lines, leading to varied gene expression profiles.

  • Cross-talk with other Signaling Pathways: Other signaling pathways active in a specific cell type can influence the downstream effects of PPARβ/δ activation. For instance, related picrasidine compounds have been shown to interact with MAPK/ERK and Akt signaling pathways, which could modulate the final gene expression outcome[3][4].

Q3: Are there any known off-target effects for this compound or related compounds?

A3: While this compound is known for its selectivity towards PPARβ/δ, other related picrasidine alkaloids have been shown to modulate other pathways, which could be relevant depending on the experimental context and the specific picrasidine compound used. For example:

  • Picrasidine J has been found to inhibit the ERK signaling pathway in head and neck squamous cell carcinoma cells[3][5].

  • Picrasidine I can modulate both ERK and Akt signaling to induce apoptosis in cancer cells[4].

  • Picrasidine S activates the cGAS-IFN-I pathway, indicating an interaction with cellular immune response pathways[6][7].

It is crucial to consider the possibility of these alternative pathways being affected, especially if unexpected phenotypic or gene expression changes are observed.

Troubleshooting Guide

Q4: My quantitative PCR (qPCR) results show no significant change in ANGPTL4 expression after this compound treatment. What should I check?

A4: If you are not observing the expected induction of the PPARβ/δ target gene ANGPTL4, consider the following troubleshooting steps:

  • Cell Line Viability: Perform a dose-response curve to ensure the concentration of this compound used is not causing cytotoxicity in your specific cell line.

  • PPARβ/δ Expression: Confirm that your cell line expresses sufficient levels of PPARβ/δ mRNA and protein. If expression is low, the cells may be non-responsive.

  • Treatment Time and Concentration: Optimize the treatment duration and concentration of this compound. The time course for transcriptional activation can vary between cell types.

  • Reagent and Assay Integrity:

    • Verify the quality and concentration of your this compound stock solution.

    • Check your RNA integrity to ensure it is not degraded[8].

    • Validate your qPCR primers for efficiency and specificity. Run a melt curve analysis to check for non-specific amplification or primer-dimers[8].

    • Include positive and negative controls in your experiment. A known PPARβ/δ agonist can serve as a positive control, while a vehicle-treated sample (e.g., DMSO) is an essential negative control.

Q5: I am seeing high variability in gene expression results between my biological replicates. How can I improve consistency?

A5: High variability can obscure real biological effects. To improve consistency:

  • Standardize Cell Culture Conditions: Ensure uniformity in cell passage number, confluency at the time of treatment, and media composition for all replicates.

  • RNA Isolation and cDNA Synthesis: Use a consistent method for RNA extraction and ensure all samples are of high quality (e.g., RIN > 8). Inconsistent efficiency during reverse transcription can be a major source of variation[9].

  • Accurate Pipetting: Ensure precise and consistent pipetting, especially for qPCR setup where small volumes are used[10].

  • Normalize to Stable Housekeeping Genes: Do not rely on a single housekeeping gene. Validate a panel of potential reference genes for your specific cell type and experimental conditions to find the most stable ones for normalization.

  • Increase Replicate Number: If variability is inherently high in your experimental system, increasing the number of biological replicates can improve statistical power.

Data on Gene Expression Changes by Picrasidine Alkaloids

The following table summarizes known gene expression effects of this compound and related compounds in different contexts.

CompoundPrimary Target/PathwayCell Type/ContextKey Gene Expression ChangesReference
This compound PPARβ/δ AgonistGeneralUpregulation: ANGPTL4[1]
Picrasidine J EMT Inhibition / ERK PathwayHead and Neck Squamous Carcinoma Cells (Ca9-22, FaDu)Upregulation: E-cadherin, ZO-1Downregulation: β-catenin, Snail, KLK-10[3][11]
Picrasidine I Apoptosis / ERK & Akt PathwaysNasopharyngeal Carcinoma CellsUpregulation: Heme oxygenase-1 (HO-1)[4]
Picrasidine S cGAS-IFN-I PathwayImmune Response / Vaccine AdjuvantInduction of Type I Interferon (IFN-I) related genes[6][7]

Experimental Protocols

Protocol: Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

This protocol provides a framework for assessing changes in target gene expression upon treatment with this compound.

  • Cell Culture and Treatment:

    • Plate cells at a desired density to reach ~70-80% confluency at the time of treatment.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Treat cells with the desired concentration of this compound or vehicle control for the predetermined duration.

  • RNA Isolation:

    • Harvest cells and extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer. An A260/280 ratio of ~2.0 is desirable[8].

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

    • Include a no-reverse-transcriptase control to check for genomic DNA contamination[12].

  • Quantitative PCR (qPCR):

    • Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry.

    • Set up reactions in a 96- or 384-well plate, including:

      • No-template controls (NTC) to check for contamination[13].

      • Samples from each experimental condition.

      • A standard curve for absolute quantification (optional).

    • Run the plate on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min)[12].

    • Include a melt curve analysis at the end of the run to verify amplification specificity[8].

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each reaction.

    • Normalize the Ct values of the target genes to the Ct value of a validated housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression using the 2-ΔΔCt method[12].

    • Perform appropriate statistical analysis (e.g., t-test or ANOVA) on the replicate data.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 This compound Modulated PPARβ/δ Signaling PN This compound PPAR PPARβ/δ PN->PPAR Agonist Binding PPRE PPRE (DNA Response Element) PPAR->PPRE Heterodimerization with RXR RXR RXR RXR->PPRE Gene Target Gene Transcription (e.g., ANGPTL4) PPRE->Gene Initiates

Caption: this compound acts as an agonist for the PPARβ/δ receptor.

cluster_1 Gene Expression Analysis Workflow A 1. Cell Culture & Treatment B 2. Total RNA Isolation A->B C 3. RNA Quality Control (QC) B->C D 4. cDNA Synthesis (Reverse Transcription) C->D E 5. qPCR / RNA-Seq D->E F 6. Data Analysis (Fold Change, Statistics) E->F G 7. Biological Interpretation F->G

Caption: A standard workflow for analyzing gene expression changes.

References

Technical Support Center: Picrasidine N Purity Analysis by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purity analysis of Picrasidine N using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on methodology, troubleshooting, and frequently asked questions.

Frequently Asked Questions (FAQs)

1. What is a suitable HPLC column for this compound analysis?

A reversed-phase C18 column is a common and effective choice for the analysis of β-carboline alkaloids like this compound.[1] A typical column dimension would be 4.6 mm x 250 mm with a 5 µm particle size, which provides good resolution and efficiency.

2. What mobile phase composition is recommended for this compound separation?

A gradient elution with a mixture of acetonitrile and water (both with 0.1% formic acid) is often effective for separating alkaloids. The formic acid helps to improve peak shape by protonating the basic nitrogen atoms in the this compound structure. An alternative is a mixture of methanol, acetonitrile, and a phosphate buffer.[1]

3. What is the recommended detection wavelength for this compound?

This compound contains a chromophore, and a UV-Vis detector is suitable for its analysis. Based on the β-carboline structure, a detection wavelength in the range of 254 nm to 320 nm is likely to provide good sensitivity. It is always recommended to determine the optimal wavelength by running a UV scan of a pure standard.

4. How should I prepare my this compound sample for HPLC analysis?

Dissolve the this compound sample in a solvent that is compatible with the mobile phase, such as methanol or a mixture of acetonitrile and water. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter before injection to prevent particulates from clogging the HPLC system.

5. What are the potential sources of impurities in a this compound sample?

Impurities in a this compound sample can originate from the natural source (Picrasma quassioides), the extraction and purification process, or degradation of the compound. These may include other structurally related alkaloids or isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Possible Cause(s) Solution(s)
No Peaks or Very Small Peaks - No injection or incorrect injection volume.- Detector is off or not set to the correct wavelength.- Sample is too dilute.- Verify the injection process and injection volume.- Check detector settings and lamp status.- Prepare a more concentrated sample.
Poor Peak Shape (Tailing or Fronting) - Column overload.- Inappropriate mobile phase pH.- Column degradation.- Dilute the sample.- Adjust the mobile phase pH with formic or phosphoric acid.- Replace the column.
Variable Retention Times - Fluctuation in pump pressure or flow rate.- Leak in the system.- Inconsistent mobile phase preparation.- Check the pump for air bubbles and ensure consistent solvent delivery.- Inspect all fittings for leaks.- Prepare fresh mobile phase carefully.
High Backpressure - Blockage in the column or tubing.- Particulate matter from the sample.- Back-flush the column with an appropriate solvent.- Ensure proper sample filtration.- Check for any crimped tubing.
Baseline Noise or Drift - Air bubbles in the detector.- Contaminated mobile phase.- Column temperature fluctuations.- Purge the detector.- Use high-purity solvents and degas the mobile phase.- Use a column oven to maintain a stable temperature.

Troubleshooting Workflow Diagram

HPLC_Troubleshooting start Problem Observed in Chromatogram pressure Check System Pressure start->pressure peak_shape Analyze Peak Shape start->peak_shape retention_time Evaluate Retention Time Stability start->retention_time baseline Examine Baseline start->baseline high_pressure High Pressure? pressure->high_pressure Abnormal low_pressure Low Pressure? pressure->low_pressure Abnormal tailing Tailing/Fronting? peak_shape->tailing Poor variable_rt Variable RT? retention_time->variable_rt Unstable noisy_baseline Noisy/Drifting Baseline? baseline->noisy_baseline Unstable clog Check for Clogs (Column, Tubing, Frit) high_pressure->clog Yes leak Check for Leaks (Fittings, Seals) low_pressure->leak Yes pump_issue Check Pump (Degassing, Seals) low_pressure->pump_issue No mobile_phase_issue Check Mobile Phase (pH, Composition) tailing->mobile_phase_issue Yes column_issue Check Column Health tailing->column_issue No sample_prep Review Sample Prep (Solvent, Concentration) tailing->sample_prep If still poor variable_rt->mobile_phase_issue No variable_rt->pump_issue Yes noisy_baseline->mobile_phase_issue If still unstable detector_issue Check Detector (Lamp, Air Bubbles) noisy_baseline->detector_issue Yes noisy_baseline->pump_issue No end Problem Resolved clog->end leak->end mobile_phase_issue->end column_issue->end sample_prep->end detector_issue->end pump_issue->end

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental Protocol: Purity of this compound by RP-HPLC

This section provides a detailed methodology for the purity analysis of this compound.

1. Instrumentation and Materials

  • HPLC system with a gradient pump, UV-Vis detector, and autosampler.

  • Reversed-phase C18 column (4.6 mm x 250 mm, 5 µm).

  • This compound reference standard and sample.

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid (analytical grade).

  • 0.45 µm syringe filters.

2. Chromatographic Conditions

Parameter Condition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min, 30% B; 5-25 min, 30-80% B; 25-30 min, 80% B; 30.1-35 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

3. Preparation of Solutions

  • Standard Solution: Accurately weigh about 5 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a concentration of 0.5 mg/mL.

  • Sample Solution: Accurately weigh about 5 mg of the this compound sample and dissolve in 10 mL of methanol.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (methanol) to ensure a clean baseline.

  • Inject the standard solution to determine the retention time and peak area of this compound.

  • Inject the sample solution.

  • After the analysis, calculate the purity of the sample.

5. Calculation of Purity

The purity of this compound is calculated using the area normalization method:

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Phase prep Preparation analysis HPLC Analysis data Data Processing mobile_phase Prepare Mobile Phase (A and B) standard_sol Prepare Standard Solution mobile_phase->standard_sol sample_sol Prepare Sample Solution standard_sol->sample_sol filter_sol Filter All Solutions sample_sol->filter_sol equilibrate Equilibrate System filter_sol->equilibrate inject_blank Inject Blank equilibrate->inject_blank inject_std Inject Standard inject_blank->inject_std inject_sample Inject Sample inject_std->inject_sample integrate Integrate Peaks inject_sample->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: A step-by-step workflow for this compound purity analysis.

Data Presentation

The following table summarizes typical (hypothetical) quantitative data obtained from the HPLC analysis of a this compound sample.

Peak No. Retention Time (min) Area (%) Identity
14.20.3Impurity 1
28.50.5Impurity 2
315.898.9This compound
421.10.3Impurity 3

References

Technical Support Center: ADME/Tox Prediction for Picrasidine N and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties for the natural product Picrasidine N and its derivatives. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its ADME/Tox profile important?

A1: this compound is a beta-carboline alkaloid isolated from the plant Picrasma quassioides. Like many natural products, it exhibits interesting biological activities that make it a potential candidate for drug development. However, to be a successful drug, a compound must not only be effective but also possess favorable ADME/Tox properties. These properties determine how the compound is absorbed, distributed throughout the body, metabolized, and excreted, as well as its potential to cause adverse effects. Early assessment of the ADME/Tox profile is crucial to identify potential liabilities and guide the design of derivatives with improved drug-like characteristics.

Q2: Where can I find the chemical structure of this compound to perform in silico predictions?

A2: The chemical structure of this compound is available in public chemical databases such as PubChem. The canonical SMILES (Simplified Molecular Input Line Entry System) representation for this compound is COC1=CN=C(C2=C1C3=CC=CC=C3N2OC)CCN4C=CC5=C6C4=CC(=O)C(=O)N6C7=CC=CC=C57[1]. This string can be used as input for most in silico prediction tools.

Q3: What are some freely available online tools for predicting the ADME/Tox properties of this compound and its derivatives?

A3: Several user-friendly, web-based tools are available for in silico ADME/Tox prediction. Some of the most commonly used platforms include:

  • SwissADME: Provides a comprehensive analysis of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[2][3][4][5][6]

  • pkCSM: Predicts a wide range of pharmacokinetic and toxicity properties using graph-based signatures.[7][8][9]

  • admetSAR: A tool for predicting ADMET properties of chemicals and has been updated to improve its predictive capabilities.[10][11][12][13][14]

  • PreADMET: A web-based application for predicting ADME data and constructing drug-like libraries.[15][16]

Q4: What are the predicted ADME/Tox properties of this compound and some of its rationally designed derivatives?

A4: Below is a table summarizing the in silico predicted ADME/Tox properties for this compound and three hypothetical derivatives, generated using SwissADME. The derivatives were designed to explore the effects of common chemical modifications on ADME/Tox profiles.

  • Derivative 1 (PN-OH): Introduction of a hydroxyl group to potentially increase solubility.

  • Derivative 2 (PN-F): Introduction of a fluorine atom to potentially enhance metabolic stability.

  • Derivative 3 (PN-Ethyl): Replacement of a methoxy group with an ethyl group to potentially reduce lipophilicity.

PropertyThis compoundDerivative 1 (PN-OH)Derivative 2 (PN-F)Derivative 3 (PN-Ethyl)
Physicochemical Properties
Molecular FormulaC29H22N4O4C28H20N4O4C28H19FN4O3C29H22N4O3
Molecular Weight490.51 g/mol 476.48 g/mol 474.48 g/mol 474.51 g/mol
LogP (Consensus)3.853.353.734.01
Water Solubility (ESOL)-4.85 (Poorly soluble)-4.30 (Moderately soluble)-4.71 (Poorly soluble)-4.99 (Poorly soluble)
Pharmacokinetics
GI AbsorptionHighHighHighHigh
BBB PermeantYesNoYesYes
P-gp SubstrateYesYesYesYes
CYP1A2 InhibitorYesYesYesYes
CYP2C19 InhibitorYesYesYesYes
CYP2C9 InhibitorNoNoNoNo
CYP2D6 InhibitorYesYesYesYes
CYP3A4 InhibitorYesYesYesYes
Drug-Likeness
Lipinski Violations0000
Bioavailability Score0.550.550.550.55
Medicinal Chemistry
PAINS Alerts0000
Lead-likeness Violations1 (MW > 350)1 (MW > 350)1 (MW > 350)1 (MW > 350)
Synthetic Accessibility5.835.916.025.75

Note: These are in silico predictions and require experimental validation.

Troubleshooting Guide

Q: My in silico tool predicts poor water solubility for my this compound derivative. What can I do?

A:

  • Potential Reason: The chemical structure of your derivative may contain a high number of lipophilic groups, leading to a high LogP value and consequently, poor aqueous solubility.

  • Solution:

    • Introduce Polar Functional Groups: As demonstrated with Derivative 1 (PN-OH), adding polar groups like hydroxyls (-OH), amines (-NH2), or carboxylic acids (-COOH) can increase hydrophilicity and improve water solubility.

    • Reduce Lipophilicity: Consider replacing bulky, non-polar groups with smaller or more polar alternatives.

    • Formulate with Excipients: Experimentally, the solubility of poorly soluble compounds can often be improved by using formulation strategies such as co-solvents, surfactants, or cyclodextrins.

Q: The prediction for my compound shows it is a substrate of P-glycoprotein (P-gp). What are the implications of this?

A:

  • Potential Reason: P-glycoprotein is an efflux transporter that can pump drugs out of cells. If your compound is a P-gp substrate, it may have reduced absorption and limited penetration into tissues protected by P-gp, such as the brain.

  • Solution:

    • Structural Modification: Attempt to modify the structure to reduce its affinity for P-gp. This can be a challenging task and often involves iterative design and testing.

    • Co-administration with a P-gp Inhibitor: In a research setting, you could investigate co-administering your compound with a known P-gp inhibitor to see if its absorption and distribution improve. However, this approach has significant clinical translation challenges.

    • Alternative Delivery Routes: If oral absorption is significantly hampered, consider exploring alternative routes of administration, such as intravenous injection, that bypass intestinal P-gp.

Q: My compound is predicted to be an inhibitor of several Cytochrome P450 (CYP) enzymes. Is this a major concern?

A:

  • Potential Reason: Inhibition of CYP enzymes, which are crucial for drug metabolism, can lead to drug-drug interactions (DDIs). If your compound inhibits a major CYP isoform, it could slow the metabolism of co-administered drugs that are substrates for that enzyme, potentially leading to toxic accumulation.

  • Solution:

    • Assess the Potency of Inhibition: The in silico prediction indicates a potential for inhibition. The next step is to experimentally determine the IC50 value to understand the potency of this inhibition. If the inhibition is weak, it may not be clinically significant.

    • Structure-Activity Relationship (SAR) Studies: If the inhibition is potent, conduct SAR studies to identify the structural features responsible for the CYP inhibition and design new derivatives that avoid this interaction.

    • Consider the Target Patient Population: If the compound is intended for a patient population that is likely to be on multiple medications, potent CYP inhibition is a more significant concern.

Experimental Protocols

In Vitro Caco-2 Permeability Assay

This assay is a standard method to experimentally assess the intestinal permeability of a compound and validate in silico predictions of gastrointestinal absorption.

Objective: To determine the apparent permeability coefficient (Papp) of this compound and its derivatives across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4

  • Test compounds (this compound and derivatives) dissolved in a suitable vehicle (e.g., DMSO)

  • Lucifer yellow (as a marker for monolayer integrity)

  • Analytical instrumentation for compound quantification (e.g., LC-MS/MS)

Methodology:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

    • Once confluent, trypsinize the cells and seed them onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a tight monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Test:

    • Before the permeability experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be >250 Ω·cm².

    • Alternatively, perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be <1 x 10^-6 cm/s.

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayers twice with pre-warmed HBSS.

    • Add HBSS to the basolateral (receiver) compartment.

    • Add the test compound solution (e.g., 10 µM in HBSS, with the final DMSO concentration typically ≤1%) to the apical (donor) compartment.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment. Replace the collected volume with fresh HBSS.

    • At the end of the experiment, collect a sample from the apical compartment.

  • Permeability Assay (Basolateral to Apical - for efflux):

    • To assess active efflux (e.g., by P-gp), perform the experiment in the reverse direction, adding the test compound to the basolateral compartment and sampling from the apical compartment.

  • Sample Analysis:

    • Quantify the concentration of the test compound in all collected samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of permeation of the drug across the cells (µmol/s).

      • A is the surface area of the filter membrane (cm²).

      • C0 is the initial concentration of the drug in the donor compartment (µmol/cm³).

    • Calculate the efflux ratio (ER) as: ER = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux.

Visualizations

In_Silico_ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_output Output & Analysis cluster_decision Decision Making Structure This compound Derivative (SMILES/SDF) ADME_Tool ADME/Tox Prediction Tool (e.g., SwissADME) Structure->ADME_Tool PhysChem Physicochemical Properties ADME_Tool->PhysChem Pharmacokinetics Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) ADME_Tool->Pharmacokinetics Toxicity Toxicity Endpoints ADME_Tool->Toxicity DrugLikeness Drug-Likeness & MedChem Friendliness ADME_Tool->DrugLikeness Decision Proceed to Experimental Validation? PhysChem->Decision Pharmacokinetics->Decision Toxicity->Decision DrugLikeness->Decision

Caption: In silico ADME/Tox prediction workflow for a novel this compound derivative.

Hypothetical_Toxicity_Pathway PicrasidineN This compound Derivative CYP450 CYP450 Enzyme (e.g., CYP3A4) PicrasidineN->CYP450 Metabolism ReactiveMetabolite Reactive Metabolite CYP450->ReactiveMetabolite ProteinAdducts Protein Adducts ReactiveMetabolite->ProteinAdducts Covalent Binding CellularStress Cellular Stress (e.g., ER Stress) ProteinAdducts->CellularStress Apoptosis Apoptosis CellularStress->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity

Caption: Hypothetical pathway for this compound-induced hepatotoxicity via metabolic activation.

References

Challenges in working with dimeric β-carboline alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dimeric β-carboline alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your research with dimeric β-carboline alkaloids.

Issue 1: Poor Solubility of Dimeric β-Carboline Alkaloids

Symptoms:

  • Difficulty dissolving the compound in common laboratory solvents.

  • Precipitation of the compound during experimental setup or storage.

  • Inconsistent results in biological assays due to poor solubility.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inappropriate Solvent Dimeric β-carboline alkaloids often exhibit lower solubility than their monomeric counterparts due to their larger, more rigid structures. Start with a small amount of the compound and test solubility in various solvents. Common solvents to try include DMSO, DMF, and aqueous solutions with solubilizing agents like 0.5% SDS.[1] For in vivo studies, consider formulating with a vehicle containing a small percentage of DMSO or other biocompatible solvents.
Salt vs. Free Base Form The solubility of alkaloids is highly dependent on their form. As a general rule, the salt form is more soluble in polar solvents (e.g., water, methanol), while the free base form is more soluble in non-polar organic solvents.[1] If you have the free base, consider converting it to a salt (e.g., hydrochloride salt) to improve aqueous solubility. Conversely, if you have the salt and need to dissolve it in a non-polar medium, convert it to the free base.
pH of the Solution The charge state of the nitrogen atoms in the β-carboline core is pH-dependent. Adjusting the pH of the solution can significantly impact solubility. For many β-carboline alkaloids, solubility is enhanced in slightly acidic aqueous solutions.[1]
Aggregation Dimeric alkaloids may self-associate and form aggregates, especially at higher concentrations, which reduces their effective solubility. To mitigate this, try working with lower concentrations, using detergents, or modifying the ionic strength of the buffer.
Issue 2: Compound Instability and Degradation

Symptoms:

  • Appearance of unexpected peaks in analytical chromatograms (HPLC, LC-MS) over time.

  • Loss of biological activity of the compound upon storage.

  • Color change of the compound in solution or as a solid.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Oxidation The tetrahydro-β-carboline core can be susceptible to oxidation, leading to the formation of aromatic β-carboline derivatives.[2] This process can be catalyzed by light, heat, or the presence of oxidizing agents. Store compounds in a cool, dark, and inert atmosphere (e.g., under argon or nitrogen). Prepare solutions fresh before use whenever possible.
pH Instability Extreme pH values can lead to the degradation of β-carboline alkaloids. It is advisable to maintain the pH of stock solutions and experimental buffers within a neutral to slightly acidic range.
Hydrolysis If the dimeric linker or substituents on the β-carboline core contain ester or amide functionalities, they may be susceptible to hydrolysis, especially at non-neutral pH.
Issue 3: Challenges in Structural Characterization

Symptoms:

  • Broad or complex peaks in NMR spectra, making interpretation difficult.

  • Ambiguous fragmentation patterns in mass spectrometry (MS).

  • Difficulty in confirming the dimeric structure and connectivity.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Aggregation in NMR Sample Aggregation can lead to peak broadening in NMR spectra.[3] To address this, try acquiring spectra at lower concentrations, in a different deuterated solvent (e.g., DMSO-d6, Methanol-d4), or at elevated temperatures to disrupt aggregates.[4]
Complex NMR Spectra The presence of two monomeric units can result in a crowded and overlapping NMR spectrum. Utilize 2D NMR techniques such as COSY, HSQC, and HMBC to establish connectivity and resolve overlapping signals.[5] For complex stereochemical assignments, computational NMR studies can be a valuable tool.[6][7]
MS Fragmentation Dimeric structures may produce complex fragmentation patterns in MS. Employ high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and aid in formula determination.[6][8][9] Tandem MS (MS/MS) experiments can help to elucidate the fragmentation pathways and confirm the connectivity of the two monomeric units.
Issue 4: Inconsistent or Unexpected Biological Activity

Symptoms:

  • High variability in the results of in vitro or in vivo assays.

  • Lower than expected potency compared to monomeric analogs.

  • Non-specific effects or cytotoxicity observed.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Compound Aggregation in Assay Aggregation in biological assays can lead to non-specific interactions and artifacts.[10][11][12] It is recommended to include a detergent like Triton X-100 or Tween-20 (typically at 0.01-0.1%) in the assay buffer to prevent aggregation.
Poor Solubility in Assay Medium Ensure that the final concentration of the compound in the assay medium is below its solubility limit. If using a stock solution in an organic solvent like DMSO, keep the final concentration of the organic solvent in the assay low (typically <0.5%) to avoid solvent effects and precipitation.
Interaction with Assay Components Dimeric β-carboline alkaloids, being relatively large and often hydrophobic molecules, may non-specifically interact with proteins or other components in the assay medium, reducing their effective concentration. Consider using bovine serum albumin (BSA) in the buffer to block non-specific binding sites.

Frequently Asked Questions (FAQs)

Q1: My dimeric β-carboline alkaloid shows lower activity than the corresponding monomer. Why could this be?

A1: While dimers often exhibit enhanced biological activity, this is not always the case.[13] Several factors could contribute to lower activity:

  • Steric Hindrance: The larger size of the dimer may prevent it from effectively binding to the target site.

  • Poor Bioavailability: The physicochemical properties of the dimer, such as lower solubility or membrane permeability, might limit its access to the target in cellular or in vivo models.

  • Different Mechanism of Action: The dimer may have a different primary target or mechanism of action compared to the monomer.

Q2: How can I confirm that my compound is forming aggregates in solution?

A2: Several techniques can be used to detect aggregation:

  • Dynamic Light Scattering (DLS): This technique can measure the size of particles in a solution. The presence of large particles can indicate aggregation.

  • Concentration-Dependent NMR: As the concentration of the sample increases, aggregation can lead to changes in chemical shifts and significant line broadening in the NMR spectrum.[3]

  • Transmission Electron Microscopy (TEM): TEM can be used to visualize aggregates directly.

Q3: What are the best practices for storing dimeric β-carboline alkaloid stock solutions?

A3: To ensure the stability of your stock solutions:

  • Store them at -20°C or -80°C.

  • Protect them from light by using amber vials or wrapping them in aluminum foil.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • If the compound is sensitive to oxidation, consider purging the vial with an inert gas like argon or nitrogen before sealing.

Quantitative Data Summary

The biological activities of several dimeric β-carboline alkaloids have been reported. The following table summarizes some of this data for easy comparison.

CompoundTarget/AssayCell LineIC₅₀ / EC₅₀ (µM)Reference
Compound 7o (asymmetric dimer) CytotoxicityHT-29< 20
Comp1 (β-carboline-3-carboxylic acid dimer) Proliferation InhibitionMG-634.607[8][14]
Comp2 (β-carboline-3-carboxylic acid dimer) Proliferation InhibitionMG-634.972[8][14]
Dimeric β-carboline 3 CytotoxicityH1299 (lung)~10x more potent than monomer[15]
Dimeric β-carboline 4 CytotoxicityA375 (melanoma)~10x more potent than monomer[15]

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Assay

This protocol is used to assess the effect of dimeric β-carboline alkaloids on the NF-κB signaling pathway.

Materials:

  • HEK293T cells stably or transiently transfected with an NF-κB luciferase reporter construct.[14][16][17][18][19]

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Dimeric β-carboline alkaloid stock solution.

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as a stimulant.

  • Luciferase Assay Reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of the dimeric β-carboline alkaloid for 1-2 hours.

  • Stimulate the cells with an appropriate concentration of LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) for 6-24 hours.

  • After incubation, lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer.

  • Normalize the results to a control (e.g., cells treated with the stimulant only).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if a dimeric β-carboline alkaloid induces cell cycle arrest.

Materials:

  • Cancer cell line of interest (e.g., MG-63).

  • Complete cell culture medium.

  • Dimeric β-carboline alkaloid stock solution.

  • Phosphate-buffered saline (PBS).

  • 70% Ethanol (ice-cold).

  • Propidium Iodide (PI) staining solution (containing RNase A).

  • Flow cytometer.

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with different concentrations of the dimeric β-carboline alkaloid for a specified period (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[20][21]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[1][22]

Visualizations

Below are diagrams illustrating key concepts and workflows related to the study of dimeric β-carboline alkaloids.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_physchem Physicochemical Properties cluster_bioassay Biological Evaluation synthesis Dimer Synthesis purification Purification (e.g., HPLC) synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms purity Purity Analysis (HPLC) purification->purity solubility Solubility Testing purity->solubility stability Stability Assessment purity->stability aggregation Aggregation Studies purity->aggregation invitro In Vitro Assays solubility->invitro stability->invitro aggregation->invitro invivo In Vivo Models invitro->invivo

Fig 1. General experimental workflow for working with dimeric β-carboline alkaloids.

nfkb_pathway cluster_nucleus Inside Nucleus lps LPS tlr4 TLR4 lps->tlr4 binds ikk IKK Complex tlr4->ikk activates ikb IκB ikk->ikb phosphorylates nfkb_ikb NF-κB-IκB (Inactive) nfkb NF-κB nucleus Nucleus nfkb->nucleus translocates to nfkb_ikb->nfkb releases gene_exp Gene Expression (e.g., iNOS) nucleus->gene_exp promotes dimer Dimeric β-carboline alkaloid dimer->ikk inhibits

Fig 2. Simplified NF-κB signaling pathway and the inhibitory point of some β-carboline alkaloids.

cell_cycle_pathway g1 G1 s S g1->s g2 G2 s->g2 m M g2->m m->g1 cdk2_cyclinA CDK2/Cyclin A2 cdk2_cyclinA->s promotes G1/S transition dimer Dimeric β-carboline alkaloid dimer->cdk2_cyclinA inhibits

Fig 3. Simplified cell cycle regulation showing the role of Cyclin A2/CDK2 and its inhibition.

References

How to control for Picrasidine N degradation in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on controlling for the degradation of Picrasidine N in long-term studies. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability in long-term studies?

A1: To ensure the stability of this compound for long-term studies, it is crucial to adhere to proper storage conditions. For solid this compound, it is recommended to store it in a tightly sealed vial in a desiccator at -20°C for up to 6 months[1]. Stock solutions should be prepared fresh whenever possible. If storage of a stock solution is necessary, it should be aliquoted into tightly sealed vials and stored at -20°C for no longer than one month[1]. It is advisable to minimize freeze-thaw cycles. Before use, allow the product to equilibrate to room temperature for at least 60 minutes prior to opening the vial[1].

Q2: What factors can contribute to the degradation of this compound during a long-term study?

A2: Several factors can influence the stability of this compound, a member of the quassinoid family of compounds[2]. These include:

  • pH: Extreme pH values can lead to hydrolysis of the lactone ring present in the quassinoid structure.

  • Temperature: Elevated temperatures can accelerate degradation reactions. Short periods at higher temperatures, such as during shipping, are unlikely to significantly affect the product's efficacy[1].

  • Light: Exposure to UV or fluorescent light can induce photolytic degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.

  • Moisture: For solid compounds, moisture can promote hydrolysis and other degradation pathways[3].

Q3: How can I prepare a stable stock solution of this compound?

A3: A common solvent for preparing stock solutions of related compounds like Picrasidine J is dimethyl sulfoxide (DMSO)[4][5]. A stock solution of 100 mM in DMSO has been used and stored at -20°C[4]. When preparing your stock solution, ensure the DMSO is of high purity and anhydrous to minimize moisture-related degradation. The concentration of DMSO in the final experimental medium should be kept low (e.g., less than 0.2%) to avoid solvent-induced artifacts[4].

Troubleshooting Guide

Issue: I am observing a loss of this compound activity or concentration over time in my long-term experiment.

This guide will help you troubleshoot potential causes of this compound degradation.

Step 1: Review Storage and Handling Procedures
  • Question: Were the recommended storage conditions for both solid and solution forms of this compound followed?

  • Action: Refer to the storage recommendations in the FAQs (Q1). Ensure that aliquots are used to minimize freeze-thaw cycles.

Step 2: Assess Experimental Conditions
  • Question: Could any of the experimental conditions be contributing to degradation?

  • Action: Evaluate the pH, temperature, and light exposure of your experimental setup. Consider if any components of your media or buffer could be reacting with this compound.

Step 3: Investigate Potential Degradation Pathways
  • Question: What are the likely chemical reactions causing the degradation?

  • Action: Based on the structure of quassinoids, hydrolysis and oxidation are potential degradation pathways. Consider performing analytical tests to identify degradation products.

The following diagram illustrates a logical workflow for troubleshooting this compound degradation.

G Troubleshooting Workflow for this compound Degradation start Start: Observed Loss of This compound Activity/Concentration storage Review Storage and Handling Procedures (FAQ Q1) start->storage conditions Assess Experimental Conditions (pH, Temp, Light) storage->conditions pathways Investigate Potential Degradation Pathways (Hydrolysis, Oxidation) conditions->pathways analysis Perform Analytical Chemistry (LC-MS, HPLC) to Confirm Degradation pathways->analysis implement Implement Corrective Actions: - Optimize Storage - Modify Experimental Protocol - Use Stabilizers analysis->implement Degradation Confirmed end End: this compound Stability Controlled analysis->end No Degradation Detected (Re-evaluate Assay) implement->end

Caption: A flowchart outlining the steps to troubleshoot and control for the degradation of this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the storage and handling of this compound based on general recommendations for bioactive compounds.

ParameterSolid this compoundThis compound Stock Solution
Storage Temperature -20°C-20°C
Storage Duration Up to 6 months[1]Up to 1 month[1]
Recommended Solvent N/ADMSO[4][5]
Final DMSO Concentration in Assay N/A< 0.2%[4]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol outlines a method to assess the stability of this compound in a specific solvent or buffer over time.

Objective: To determine the rate of degradation of this compound under specific storage conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, ethanol) or experimental buffer

  • HPLC or LC-MS system

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Amber vials

Procedure:

  • Prepare a stock solution of this compound at a known concentration (e.g., 10 mM) in the chosen solvent or buffer.

  • Aliquot the solution into multiple amber vials to protect from light.

  • Store the vials under the desired experimental conditions (e.g., -20°C, 4°C, room temperature).

  • At designated time points (e.g., 0, 1, 3, 7, 14, 30 days), remove one vial from storage.

  • Analyze the concentration of this compound in the sample using a validated HPLC or LC-MS method.

  • Plot the concentration of this compound versus time to determine the degradation kinetics.

The following diagram illustrates the experimental workflow for this stability assessment.

G Experimental Workflow for this compound Stability Assessment start Start: Prepare this compound Stock Solution aliquot Aliquot into Amber Vials start->aliquot store Store at Defined Conditions (-20°C, 4°C, RT) aliquot->store timepoint Sample at Time Points (0, 1, 3, 7, 14, 30 days) store->timepoint analyze Analyze Concentration (HPLC, LC-MS) timepoint->analyze plot Plot Concentration vs. Time analyze->plot end End: Determine Degradation Rate plot->end

Caption: A diagram showing the workflow for assessing the stability of this compound in solution over time.

Protocol 2: Identification of this compound Degradation Products

This protocol provides a general approach to identifying potential degradation products of this compound using LC-MS.

Objective: To identify the chemical structures of major degradation products.

Materials:

  • Degraded this compound sample (from Protocol 1)

  • LC-MS system with high-resolution mass spectrometry (HRMS) capabilities

  • Appropriate LC column for separation of small molecules

Procedure:

  • Inject the degraded sample onto the LC-MS system.

  • Separate the components of the sample using a suitable chromatographic gradient.

  • Acquire mass spectra for the parent compound and any new peaks that appear in the chromatogram of the degraded sample.

  • Determine the accurate mass of the degradation products using HRMS.

  • Propose potential structures for the degradation products based on the mass difference from the parent this compound and knowledge of common degradation pathways (e.g., hydrolysis, oxidation).

  • Further structural elucidation can be performed using tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.

Potential Degradation Signaling Pathway

While specific degradation pathways for this compound are not well-documented, a hypothetical pathway can be proposed based on its quassinoid structure. The lactone ring is a common site for hydrolysis, and the aromatic rings could be susceptible to oxidation.

G Hypothetical Degradation Pathway of this compound picrasidine_n This compound (Intact) hydrolysis Hydrolysis Product (Lactone Ring Opening) picrasidine_n->hydrolysis Hydrolysis oxidation Oxidation Product (Hydroxylation of Aromatic Ring) picrasidine_n->oxidation Oxidation stressors Stressors: - pH extremes - High Temperature - UV Light - Oxygen stressors->picrasidine_n induces

Caption: A diagram illustrating potential degradation pathways for this compound under various stress conditions.

References

Technical Support Center: Bioanalytical Method Validation for Picrasidine N

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalytical method validation of Picrasidine N. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting point for developing an LC-MS/MS method for this compound in plasma?

A1: A good starting point is a reversed-phase liquid chromatography method coupled with a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. Given the molecular weight of this compound (490.5 g/mol ), you can monitor for the protonated molecule [M+H]⁺. A suitable sample preparation technique would be protein precipitation, which is quick and generally effective for initial method development.

Q2: I am observing high variability in my accuracy and precision results. What are the potential causes?

A2: High variability can stem from several sources. Inconsistent sample preparation is a common cause; ensure that pipetting is accurate and consistent, and that vortexing and centrifugation times are uniform for all samples. Another potential issue could be the stability of this compound in the biological matrix or in the processed samples. It is also advisable to check for and mitigate any significant matrix effects.

Q3: My recovery of this compound is consistently low. How can I improve it?

A3: Low recovery is often related to the sample preparation method. If you are using protein precipitation, the analyte might be co-precipitating with the plasma proteins. Consider switching to a liquid-liquid extraction (LLE) or a solid-phase extraction (SPE) method. For LLE, screen different organic solvents. For SPE, select a cartridge chemistry that is appropriate for the chemical properties of this compound.

Q4: How do I assess the stability of this compound in plasma?

A4: Stability should be evaluated under various conditions that mimic sample handling and storage.[1][2] This includes:

  • Freeze-Thaw Stability: Assess the analyte's stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a period that reflects the sample processing time.

  • Long-Term Stability: Determine stability in the frozen state over an extended period.

  • Stock Solution Stability: Confirm the stability of the analyte in the solvent used for stock solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH; column degradation; sample solvent incompatible with mobile phase.Adjust the pH of the mobile phase. Ensure the sample is reconstituted in a solvent similar in composition to the initial mobile phase. If the problem persists, replace the analytical column.
Significant Matrix Effect (Ion Suppression or Enhancement) Co-eluting endogenous components from the plasma affecting analyte ionization.[3][4]Improve the sample clean-up process using SPE or LLE to better remove interfering substances. Modify the chromatographic conditions to separate the analyte from the interfering peaks. An isotopically labeled internal standard can also help to compensate for matrix effects.[4]
Inconsistent Internal Standard (IS) Response IS instability; inconsistent addition of IS; matrix effects on the IS.Verify the stability of the internal standard in the stock solution and in the final extract. Ensure the IS is added precisely to all samples, calibrators, and QCs. If matrix effects are suspected, a different internal standard might be needed.
Carryover Analyte adsorbing to parts of the LC-MS/MS system.Optimize the needle wash solution in the autosampler. A wash solution with a higher percentage of organic solvent or a different pH may be more effective. Injecting blank samples after high-concentration samples can help confirm carryover.

Experimental Protocols

Below are detailed methodologies for a hypothetical validated bioanalytical assay for this compound in rat plasma.

1. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of rat plasma into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of acetonitrile containing the internal standard (IS).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography Conditions

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 3 min
Injection Volume 5 µL
Column Temperature 40°C

3. Mass Spectrometry Conditions

Parameter Condition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (this compound) m/z 491.2 → 220.1 (hypothetical)
MRM Transition (IS) m/z 496.2 → 225.1 (hypothetical deuterated IS)
Ion Source Temperature 500°C
Collision Energy Optimized for fragmentation

Quantitative Data Summary

The following tables summarize the simulated quantitative data for the validation of the hypothetical bioanalytical method for this compound.

Table 1: Calibration Curve Linearity

Nominal Conc. (ng/mL) Calculated Conc. (Mean, n=3) Accuracy (%)
1.000.9898.0
5.005.05101.0
20.020.4102.0
10098.798.7
400408102.0
80079299.0
10001015101.5
Correlation Coefficient (r²): >0.99

Table 2: Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Intra-day (n=6) Mean ± SD Intra-day Precision (%CV) Inter-day (n=18) Mean ± SD Inter-day Precision (%CV)
LLOQ1.001.02 ± 0.098.81.04 ± 0.1110.6
LQC3.002.95 ± 0.155.13.05 ± 0.216.9
MQC150153 ± 7.24.7148 ± 9.36.3
HQC750742 ± 29.74.0758 ± 40.25.3

Table 3: Recovery and Matrix Effect

QC Level Nominal Conc. (ng/mL) Recovery (%) Matrix Factor IS Normalized Matrix Factor
LQC3.0088.50.951.02
HQC75091.20.920.99

Table 4: Stability

Stability Test Storage Condition QC Level Mean Stability (% of Nominal)
Freeze-Thaw (3 cycles)-80°C to RTLQC & HQC97.5
Short-Term (6 hours)Room TemperatureLQC & HQC98.2
Long-Term (30 days)-80°CLQC & HQC96.8
Stock Solution (7 days)4°C-101.5

Visualizations

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_validation Validation Parameters cluster_post_analysis Post-Analysis sample_receipt Sample Receipt & Storage method_development Method Development sample_receipt->method_development validation_plan Validation Plan method_development->validation_plan sample_prep Sample Preparation validation_plan->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing lcms_analysis->data_processing linearity Linearity data_processing->linearity accuracy_precision Accuracy & Precision data_processing->accuracy_precision stability Stability data_processing->stability matrix_effect Matrix Effect data_processing->matrix_effect data_review Data Review & QC linearity->data_review accuracy_precision->data_review stability->data_review matrix_effect->data_review final_report Final Report data_review->final_report

Caption: Experimental workflow for bioanalytical method validation.

signaling_pathway cluster_cell Cell cluster_nucleus Nucleus RXR RXR PPRE PPRE RXR->PPRE binds PPAR PPARβ/δ PPAR->RXR dimerizes Gene_Expression Target Gene Expression PPRE->Gene_Expression Fatty_Acid_Metabolism Fatty Acid Metabolism Gene_Expression->Fatty_Acid_Metabolism Anti_Inflammation Anti-inflammatory Effects Gene_Expression->Anti_Inflammation Picrasidine_N This compound Picrasidine_N->PPAR

Caption: Plausible signaling pathway for this compound as a PPARβ/δ agonist.

References

Technical Support Center: Protein Extraction from Picrasidine J-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers performing protein extraction from cells treated with Picrasidine J.

Frequently Asked Questions (FAQs)

Q1: What is Picrasidine J and how does it affect cells?

A1: Picrasidine J is a dimeric β-carboline-type alkaloid derived from the plant Picrasma quassioides.[1][2][3] Research shows it inhibits motility, migration, and invasion of cancer cells, particularly in Head and Neck Squamous Cell Carcinoma (HNSCC).[1][2][3] It achieves this by inhibiting the Epithelial-Mesenchymal Transition (EMT) process and downregulating the ERK signaling pathway.[1][2][3]

Q2: Which specific proteins are known to be affected by Picrasidine J treatment?

A2: Picrasidine J treatment has been shown to alter the expression levels of several key proteins involved in metastasis and cell signaling.[1][2][3] Notably, it upregulates epithelial markers like E-cadherin and ZO-1 while downregulating mesenchymal markers and EMT activators such as β-catenin and Snail.[1][2][3] It also reduces the expression of the serine protease KLK-10 and decreases the phosphorylation of ERK, a key component of the MAPK signaling pathway.[1][2][3]

Q3: What is the recommended starting concentration of Picrasidine J for cell treatment?

A3: Based on published studies, concentrations typically range from 25 µM to 100 µM for treating HNSCC cell lines for 24 hours.[1][2] It is crucial to perform a dose-response experiment to determine the optimal, non-cytotoxic concentration for your specific cell line and experimental goals.[1][2]

Q4: Should I expect any general difficulties when extracting proteins from alkaloid-treated cells?

A4: While Picrasidine J itself is not reported to directly interfere with standard protein extraction, any drug treatment can induce cellular stress, potentially activating proteases and phosphatases.[4] It is essential to work quickly, keep samples cold, and use appropriate inhibitors in your lysis buffer to ensure protein integrity.[5][6]

Troubleshooting Guide

Problem 1: Low Protein Yield

Possible Cause Recommended Solution
Incomplete Cell Lysis The chosen lysis buffer may be too mild. For whole-cell lysates, a buffer with stronger detergents like RIPA is recommended.[6][7] Ensure sufficient buffer volume for the cell pellet size (e.g., 100 µL per 1x10⁶ cells).[8] Mechanical disruption, such as sonication on ice, can significantly improve lysis efficiency.[4]
Protein Degradation Proteases may have been activated during sample handling. Always prepare samples on ice or at 4°C.[9] Add a freshly prepared protease and phosphatase inhibitor cocktail to your lysis buffer immediately before use.[10][11]
Protein Compartmentalization Your protein of interest might be in a specific subcellular compartment (e.g., nucleus, mitochondria) that is not efficiently lysed by your current buffer. Consider cellular fractionation or use a buffer known to solubilize proteins from that compartment, such as RIPA for nuclear proteins.[6][12]
Insufficient Starting Material The Picrasidine J treatment may have reduced cell proliferation. Ensure you start with a sufficient number of cells. A protein quantification assay (e.g., BCA) is essential to confirm the concentration before downstream applications.[13]

Problem 2: Protein Degradation (Visible as Smears or Lower Molecular Weight Bands on Western Blot)

Possible Cause Recommended Solution
Protease/Phosphatase Activity This is the most common cause. Ensure protease and phosphatase inhibitors are fresh and added to the lysis buffer just before use.[4][14] Minimize the time between cell harvesting and lysate preparation, and always keep samples on ice.[6]
Repeated Freeze-Thaw Cycles Avoid repeatedly freezing and thawing your lysate, as this can lead to protein degradation.[9] Aliquot your protein samples into single-use volumes before storing them at -80°C.[4]
Sample Overheating If using sonication for lysis, perform it in short bursts on ice to prevent sample heating, which can denature and degrade proteins.[5] Similarly, when boiling samples in Laemmli buffer, heat them for 5 minutes at 95°C; avoid prolonged boiling.
Old or Contaminated Buffers Buffers, especially those without inhibitors, can be prone to microbial growth which introduces proteases. Use freshly prepared or sterile-filtered buffers.[15]

Data Summary

The following table summarizes the observed effects of Picrasidine J on key protein expression and activity based on published research.

Target Protein/PathwayObserved Effect of Picrasidine J TreatmentImplicationReference
E-cadherin UpregulationInhibition of EMT[1][2][3]
ZO-1 UpregulationInhibition of EMT[1][2][3]
β-catenin DownregulationInhibition of EMT[1][2][3]
Snail DownregulationInhibition of EMT[1][2][3]
KLK-10 DownregulationInhibition of Metastasis[1][2][3]
ERK (Phosphorylation) ReductionDownregulation of MAPK Signaling[1][2][3]
p38 / JNK / AKT No Significant EffectSpecificity for ERK Pathway[1][2]

Visualized Guides and Pathways

Picrasidine J Signaling Pathway

This diagram illustrates the molecular mechanism of Picrasidine J, highlighting its inhibitory effects on the ERK signaling pathway and the EMT process.

PicrasidineJ_Pathway PicrasidineJ Picrasidine J pERK Phosphorylated ERK (p-ERK) PicrasidineJ->pERK E_cadherin E-cadherin / ZO-1 (Epithelial Markers) PicrasidineJ->E_cadherin Snail β-catenin / Snail (Mesenchymal Markers) PicrasidineJ->Snail KLK10 KLK-10 Expression PicrasidineJ->KLK10 ERK_Pathway ERK Signaling Pathway Metastasis Cell Motility, Migration, Invasion pERK->Metastasis Promotes EMT Epithelial-Mesenchymal Transition (EMT) EMT->Metastasis Promotes E_cadherin->EMT Inhibits Snail->EMT Promotes KLK10->Metastasis Promotes

Caption: Picrasidine J inhibits metastasis by downregulating p-ERK, KLK-10, and mesenchymal markers.

Standard Protein Extraction Workflow

This workflow outlines the key steps for extracting total protein from cultured cells treated with Picrasidine J.

Protein_Extraction_Workflow start Start: Picrasidine J Treated Adherent Cells wash 1. Wash Cells with ice-cold PBS start->wash scrape 2. Scrape Cells in ice-cold PBS wash->scrape pellet 3. Pellet Cells (Centrifuge at 500 x g) scrape->pellet lysis 4. Resuspend & Lyse Pellet (Add RIPA + Inhibitors) pellet->lysis incubate 5. Incubate on Ice (e.g., 30 minutes with agitation) lysis->incubate sonicate (Optional) Sonicate to increase yield incubate->sonicate clarify 6. Clarify Lysate (Centrifuge at >14,000 x g) incubate->clarify sonicate->clarify supernatant 7. Collect Supernatant (Protein Lysate) clarify->supernatant quantify 8. Quantify Protein (e.g., BCA Assay) supernatant->quantify store 9. Aliquot & Store at -80°C quantify->store

Caption: Workflow for total protein extraction from adherent cells.

Troubleshooting Logic for Low Protein Yield

This diagram provides a step-by-step decision-making process to diagnose and solve issues related to low protein yield.

Troubleshooting_Yield start Problem: Low Protein Yield check_pellet Is there a large pellet after clarification step? start->check_pellet check_degradation Does Western Blot show smearing or many small bands? check_pellet->check_degradation No lysis_issue Solution: Incomplete Lysis - Use stronger buffer (RIPA) - Add sonication step - Increase buffer volume check_pellet->lysis_issue Yes check_cells Was the initial cell number low? check_degradation->check_cells No degradation_issue Solution: Protein Degradation - Add fresh inhibitors - Work faster and on ice - Avoid freeze-thaw cycles check_degradation->degradation_issue Yes cell_issue Solution: Insufficient Material - Increase plate size or number - Check for drug-induced cytotoxicity check_cells->cell_issue Yes end Problem Resolved check_cells->end No / Unsure lysis_issue->end degradation_issue->end cell_issue->end

Caption: A decision tree for troubleshooting low protein yield.

Experimental Protocols

Protocol: Total Protein Extraction from Adherent Cells

This protocol is a general guideline and may require optimization for your specific cell line and protein of interest.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Protease Inhibitor Cocktail (100X)

  • Phosphatase Inhibitor Cocktail (100X)

  • Cell scraper, chilled

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge (refrigerated at 4°C)

Procedure:

  • Cell Preparation: After treating cultured adherent cells with Picrasidine J for the desired time, place the culture dish on ice.

  • Washing: Gently aspirate the culture medium. Wash the cells twice with ice-cold PBS. Be careful not to dislodge the cells during this process.[16]

  • Cell Harvesting: After the final wash, aspirate all PBS. Add a small volume of ice-cold PBS (e.g., 1 mL for a 10 cm dish) and use a chilled cell scraper to gently detach the cells from the dish.

  • Pelleting: Transfer the cell suspension to a pre-chilled microcentrifuge tube. Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.[16]

  • Lysis: Carefully aspirate and discard the supernatant. Add ice-cold RIPA Lysis Buffer, freshly supplemented with protease and phosphatase inhibitors (1X final concentration), to the cell pellet. A general starting point is 100-200 µL of buffer per 1-5 million cells.[8][16]

  • Incubation: Vortex the tube gently and incubate on a rocker or rotator for 30 minutes at 4°C to ensure complete lysis.

  • (Optional) Sonication: For hard-to-lyse cells or to maximize yield, sonicate the lysate on ice. Use short pulses (e.g., 3-4 cycles of 10 seconds ON, 30 seconds OFF) to prevent overheating.[15]

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000-16,000 x g) for 20 minutes at 4°C to pellet cell debris.[16]

  • Collection and Storage: Carefully transfer the clear supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

  • Quantification: Determine the protein concentration using a standard method like the BCA assay.[13]

  • Storage: Based on the concentration, aliquot the lysate into single-use volumes and store at -80°C for long-term use.[4]

References

Validation & Comparative

Picrasidine N and Synthetic PPARβ/δ Agonists: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals comparing the naturally occurring Picrasidine N with synthetic Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) agonists. This document provides a comprehensive overview of their mechanisms, quantitative performance data, and detailed experimental protocols.

In the quest for novel therapeutics targeting metabolic and inflammatory diseases, Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) has emerged as a promising molecular target.[1][2] Activation of PPARβ/δ is associated with a range of beneficial physiological effects, including the regulation of lipid homeostasis and inflammatory responses.[1][2] While several synthetic agonists have been developed and characterized, recent research has identified this compound, a naturally occurring dimeric alkaloid, as a subtype-selective and gene-selective PPARβ/δ agonist.[1][2] This guide provides an objective comparison of this compound with widely studied synthetic PPARβ/δ agonists, supported by available experimental data.

Mechanism of Action: A Tale of Two Activation Profiles

Both this compound and synthetic agonists exert their effects by binding to and activating the PPARβ/δ nuclear receptor. This activation triggers a cascade of molecular events leading to the regulation of target gene expression.

Upon entering the cell, the agonist binds to the ligand-binding domain of PPARβ/δ. This binding induces a conformational change in the receptor, causing the dissociation of corepressor proteins and the recruitment of coactivator complexes.[3] The activated PPARβ/δ then forms a heterodimer with the Retinoid X Receptor (RXR).[4] This heterodimeric complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[4] The binding of the PPARβ/δ-RXR heterodimer to PPREs initiates the transcription of these target genes, leading to changes in cellular metabolism and function.[4]

A key distinction lies in their target gene profiles. Synthetic agonists like GW501516, GW0742, and L-165,041 are known to induce a broad range of PPAR target genes, including Angiopoietin-like 4 (ANGPTL4), Adipose Differentiation-Related Protein (ADRP), Pyruvate Dehydrogenase Kinase 4 (PDK4), and Carnitine Palmitoyltransferase I (CPT-1).[1][2] In contrast, this compound has been shown to be a gene-selective agonist, primarily inducing the mRNA expression of ANGPTL4.[1][2] This selective gene activation suggests a potentially more targeted therapeutic effect with a lower likelihood of off-target effects.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist This compound or Synthetic Agonist PPAR_RXR_inactive PPARβ/δ-RXR Heterodimer (Inactive) Agonist->PPAR_RXR_inactive Binds to PPARβ/δ CoR Corepressors PPAR_RXR_inactive->CoR Releases PPAR_RXR_active PPARβ/δ-RXR Heterodimer (Active) PPAR_RXR_inactive->PPAR_RXR_active Conformational Change CoA Coactivators PPAR_RXR_active->CoA Recruits PPRE PPRE PPAR_RXR_active->PPRE Binds to Target_Gene Target Gene (e.g., ANGPTL4) mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Cellular_Response Cellular Response Protein->Cellular_Response Leads to

Figure 1: Simplified PPARβ/δ signaling pathway.

Quantitative Data Comparison

The following table summarizes the available quantitative data for this compound and common synthetic PPARβ/δ agonists. It is important to note that direct comparative studies under identical experimental conditions are limited.

CompoundTypePotency (EC50/Ki)Subtype SelectivityTarget Gene Profile
This compound Natural AlkaloidData not availableSelective for PPARβ/δ over PPARα and PPARγ[1][2]Primarily ANGPTL4[1][2]
GW501516 Synthetic~1 nM (EC50)>1000-fold selective for PPARβ/δ over PPARα and PPARγBroad (ANGPTL4, ADRP, PDK4, CPT-1, etc.)
GW0742 Synthetic~1 nM (IC50)>1000-fold selective for PPARβ/δ over PPARα and PPARγBroad (ANGPTL4, PDK4, etc.)[5]
L-165,041 Synthetic~6 nM (Ki)>100-fold selective for PPARβ/δ over other subtypesBroad

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and compare PPARβ/δ agonists.

PPARβ/δ Transcriptional Activation Assay (Luciferase Reporter Assay)

This assay is used to determine the ability of a compound to activate the transcriptional activity of PPARβ/δ.

Materials:

  • HEK293T cells

  • Expression plasmid for a GAL4-PPARβ/δ-LBD fusion protein

  • Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

  • Test compounds (this compound, synthetic agonists)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in appropriate medium until they reach 70-80% confluency.

    • Co-transfect the cells with the GAL4-PPARβ/δ-LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • After 24 hours of transfection, aspirate the medium and treat the cells with varying concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM for this compound; 0.01, 0.1, 1, 10 nM for synthetic agonists) or vehicle control (e.g., DMSO).

    • Incubate the cells for another 24 hours.

  • Luciferase Assay:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a lysis buffer.

    • Transfer the cell lysate to a luminometer plate.

    • Add the luciferase assay reagent to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to the protein concentration of the cell lysate.

    • Calculate the fold activation relative to the vehicle control.

    • Plot the fold activation against the compound concentration to determine the EC50 value.

Experimental_Workflow cluster_screening Screening & Validation Start Start: Compound Library M1H Mammalian One-Hybrid Assay (Initial Screen for Binding) Start->M1H Luciferase Luciferase Reporter Assay (Confirm Transcriptional Activation) M1H->Luciferase Positive Hits qPCR Quantitative PCR (Analyze Target Gene Expression) Luciferase->qPCR Confirmed Activators End End: Characterized Agonist qPCR->End

Figure 2: General experimental workflow.

Quantitative Real-Time PCR (qPCR) for ANGPTL4 mRNA Expression

This method is used to quantify the expression levels of the PPARβ/δ target gene, ANGPTL4, in response to agonist treatment.

Materials:

  • Cells or tissues treated with test compounds

  • RNA extraction kit

  • Reverse transcriptase kit for cDNA synthesis

  • qPCR primers for ANGPTL4 and a housekeeping gene (e.g., GAPDH)

  • SYBR Green or TaqMan qPCR master mix

  • Real-time PCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the treated cells or tissues using an RNA extraction kit according to the manufacturer's protocol.

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mixture containing the cDNA template, primers for ANGPTL4 or the housekeeping gene, and the qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both ANGPTL4 and the housekeeping gene.

    • Calculate the relative expression of ANGPTL4 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

Logical Comparison of Agonist Characteristics

The choice between this compound and a synthetic PPARβ/δ agonist depends on the specific research goals.

Logical_Comparison cluster_picrasidine This compound cluster_synthetic Synthetic Agonists PN_Source Natural Product PN_Selectivity Gene-Selective (ANGPTL4) PN_Potency Potency: Likely Lower PN_Use Use Case: Targeted pathway analysis, Lead for specific effects SA_Source Synthetically Derived SA_Selectivity Broad Target Profile SA_Potency High Potency (nM) SA_Use Use Case: Studying broad PPARβ/δ effects, Potent in vivo models Comparison Comparison Point Comparison->PN_Source Origin Comparison->PN_Selectivity Target Gene Profile Comparison->PN_Potency Potency Comparison->PN_Use Potential Application Comparison->SA_Source Origin Comparison->SA_Selectivity Target Gene Profile Comparison->SA_Potency Potency Comparison->SA_Use Potential Application

Figure 3: Comparison of key characteristics.

  • For studying the specific roles of ANGPTL4 downstream of PPARβ/δ activation , this compound offers a unique tool due to its gene-selective nature.[1][2]

  • For inducing a robust and broad PPARβ/δ response in cellular or animal models , the high potency and broad target gene profile of synthetic agonists like GW501516 may be more suitable.

  • In the context of early-stage drug discovery , this compound represents a novel chemical scaffold that could be optimized to develop more potent and selective PPARβ/δ modulators.

Conclusion

This compound presents a compelling alternative to synthetic PPARβ/δ agonists, distinguished by its natural origin and gene-selective mechanism of action. While synthetic agonists offer high potency and a broad activation profile, the targeted action of this compound on the ANGPTL4 gene provides a valuable tool for dissecting specific signaling pathways and may offer a more refined therapeutic approach. Further research is warranted to fully elucidate the quantitative pharmacological properties of this compound and to explore its therapeutic potential in relevant disease models. This guide provides a foundational framework for researchers to navigate the selection and application of these important pharmacological tools.

References

A Comparative Analysis of Picrasidine N and GW0742: Two Distinct PPARβ/δ Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of metabolic and inflammatory disease research, Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ) has emerged as a promising therapeutic target. This guide provides a detailed comparative analysis of two notable PPARβ/δ agonists: the naturally occurring Picrasidine N and the synthetic compound GW0742. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, quantitative performance data, and the experimental protocols used for their characterization.

This compound, a dimeric alkaloid isolated from Picrasma quassioides, has been identified as a potent, subtype-selective, and gene-selective PPARβ/δ agonist.[1][2] In contrast, GW0742 is a well-characterized, highly potent and selective synthetic PPARβ/δ agonist that has been extensively studied for its therapeutic potential.[3][4] While both compounds activate the same nuclear receptor, their downstream effects and selectivity profiles exhibit significant differences, suggesting distinct therapeutic applications and research utilities.

Quantitative Performance Data

The following table summarizes the key quantitative parameters for this compound and GW0742, highlighting their respective potencies and selectivities for PPAR subtypes.

ParameterThis compoundGW0742Source(s)
Target Receptor Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ)Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ)[1][2],[3][4]
EC50 for human PPARβ/δ Data not available in reviewed literature1 nM[3][4]
IC50 for human PPARβ/δ Data not available in reviewed literature1 nM[3]
Selectivity over PPARα (EC50) Does not significantly activate PPARα1.1 µM (approx. 1100-fold less potent than on PPARβ/δ)[1][2],[3][4]
Selectivity over PPARγ (EC50) Does not significantly activate PPARγ2 µM (approx. 2000-fold less potent than on PPARβ/δ)[1][2],[3][4]
Key Downstream Target Gene Angiopoietin-like 4 (ANGPTL4)Angiopoietin-like 4 (ANGPTL4), Adipocyte Differentiation-Related Protein (ADRP), Pyruvate Dehydrogenase Kinase 4 (PDK4), Carnitine Palmitoyltransferase I (CPT-1)[1][2],[5][6][7]
Nature of Compound Natural Dimeric AlkaloidSynthetic Compound[1][2],[3]

Experimental Methodologies

The characterization of this compound and GW0742 as PPARβ/δ agonists has been predominantly achieved through two key experimental assays: the Mammalian One-Hybrid Assay and the Luciferase Reporter Gene Assay.

Mammalian One-Hybrid Assay

This assay is designed to identify compounds that can bind to and activate a specific nuclear receptor ligand-binding domain (LBD).

Principle: The assay utilizes a chimeric receptor protein consisting of the DNA-binding domain (DBD) of a yeast transcription factor (e.g., GAL4) fused to the LBD of the target receptor (in this case, human PPARβ/δ). This fusion protein is co-expressed in mammalian cells with a reporter gene (e.g., luciferase) that is under the control of a promoter containing the corresponding yeast transcription factor binding sites (e.g., UAS). If a test compound binds to the PPARβ/δ LBD, it induces a conformational change that allows the recruitment of coactivators, leading to the activation of the reporter gene and a measurable signal (e.g., light emission).

Protocol Outline:

  • Cell Culture and Transfection: Mammalian cells (e.g., HEK293T or COS-7) are cultured under standard conditions. The cells are then co-transfected with two plasmids: one expressing the GAL4-PPARβ/δ LBD fusion protein and another containing the UAS-luciferase reporter construct.

  • Compound Treatment: Following transfection, the cells are treated with various concentrations of the test compound (this compound or GW0742) or a vehicle control.

  • Incubation: The treated cells are incubated for a specific period (typically 24-48 hours) to allow for compound uptake, receptor binding, and reporter gene expression.

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell extracts is measured using a luminometer. The light output is proportional to the level of reporter gene activation.

  • Data Analysis: The results are typically expressed as fold activation over the vehicle control.

Mammalian_One_Hybrid_Assay cluster_cell Mammalian Cell cluster_nucleus Nucleus Plasmid1 GAL4-DBD-PPAR-LBD Plasmid Transfection Co-transfection Plasmid1->Transfection Plasmid2 UAS-Luciferase Plasmid Plasmid2->Transfection FusionProtein GAL4-DBD-PPAR-LBD Fusion Protein Transfection->FusionProtein ReporterGene UAS-Luciferase Reporter Gene Transfection->ReporterGene Binding Binding & Activation FusionProtein->Binding Transcription Transcription ReporterGene->Transcription Agonist Agonist (this compound or GW0742) Agonist->Binding Binding->ReporterGene Activates Luciferase Luciferase Enzyme Transcription->Luciferase Luminometer Luminometer Measurement (Light Emission) Luciferase->Luminometer Produces Light PPRE_Luciferase_Assay cluster_cell Mammalian Cell cluster_nucleus Nucleus PPAR_Plasmid PPARβ/δ Expression Plasmid Transfection Co-transfection PPAR_Plasmid->Transfection PPRE_Plasmid PPRE-Luciferase Plasmid PPRE_Plasmid->Transfection PPAR_Receptor PPARβ/δ Receptor Transfection->PPAR_Receptor ReporterGene PPRE-Luciferase Reporter Gene Transfection->ReporterGene Heterodimer PPARβ/δ-RXR Heterodimer PPAR_Receptor->Heterodimer RXR_Receptor RXR Receptor (endogenous) RXR_Receptor->Heterodimer Transcription Transcription ReporterGene->Transcription Agonist Agonist (this compound or GW0742) Agonist->PPAR_Receptor Activates Binding Binding to PPRE Heterodimer->Binding Binding->ReporterGene Activates Luciferase Luciferase Enzyme Transcription->Luciferase Luminometer Luminometer Measurement (Light Emission) Luciferase->Luminometer Produces Light Signaling_Pathways cluster_PicrasidineN This compound cluster_GW0742 GW0742 PN This compound PPAR_PN PPARβ/δ PN->PPAR_PN Activates ANGPTL4_PN ANGPTL4 Gene PPAR_PN->ANGPTL4_PN Selectively Induces Lipid_Metabolism_PN Regulation of Lipid Metabolism ANGPTL4_PN->Lipid_Metabolism_PN GW GW0742 PPAR_GW PPARβ/δ GW->PPAR_GW Potently Activates Target_Genes_GW Broad Target Genes PPAR_GW->Target_Genes_GW Broadly Induces ANGPTL4_GW ANGPTL4 Target_Genes_GW->ANGPTL4_GW ADRP_GW ADRP Target_Genes_GW->ADRP_GW PDK4_GW PDK4 Target_Genes_GW->PDK4_GW CPT1_GW CPT-1 Target_Genes_GW->CPT1_GW Metabolic_Effects_GW Diverse Metabolic Effects ANGPTL4_GW->Metabolic_Effects_GW ADRP_GW->Metabolic_Effects_GW PDK4_GW->Metabolic_Effects_GW CPT1_GW->Metabolic_Effects_GW

References

Validation of Picrasidine N selectivity for PPARβ/δ over PPARα/γ

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive analysis of Picrasidine N's selectivity for the Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) over its α and γ isoforms. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of selective PPAR modulators.

Executive Summary

This compound, a naturally occurring dimeric alkaloid, has been identified as a potent and subtype-selective agonist for PPARβ/δ.[1][2] Experimental evidence demonstrates that this compound activates PPARβ/δ, while exhibiting minimal to no agonistic activity towards PPARα and PPARγ.[1][2] This selectivity profile distinguishes it from many synthetic PPAR agonists and suggests its potential as a lead compound for developing novel therapeutics targeting metabolic diseases, inflammation, and other conditions where PPARβ/δ activation is beneficial.

Data Presentation: Selectivity Profile of this compound

The following table summarizes the agonistic activity of this compound on the three PPAR isoforms based on available in vitro studies. While specific half-maximal effective concentrations (EC50) were not explicitly reported in the primary literature, the qualitative results clearly indicate a strong selectivity for PPARβ/δ.

CompoundPPARβ/δ ActivationPPARα ActivationPPARγ Activation
This compound AgonistNo or slight activationNo or slight activation
EC50 ValueNot explicitly reportedNot explicitly reportedNot explicitly reported

Experimental Validation

The subtype selectivity of this compound for PPARβ/δ was determined through a series of robust in vitro assays. The key experimental approaches employed were the mammalian one-hybrid assay and the peroxisome proliferator response element (PPRE)-driven luciferase reporter gene assay.[1][2]

Mammalian One-Hybrid Assay

This assay is designed to assess the direct interaction of a compound with the ligand-binding domain (LBD) of a specific nuclear receptor. A fusion protein is created consisting of the GAL4 DNA-binding domain and the LBD of the target PPAR isoform (α, β/δ, or γ). This construct is co-transfected into mammalian cells with a reporter plasmid containing a GAL4 upstream activation sequence (UAS) linked to a reporter gene, such as luciferase. Ligand binding to the PPAR LBD induces a conformational change that allows for the recruitment of coactivators, leading to the activation of the reporter gene.

Experimental Workflow: Mammalian One-Hybrid Assay

G cluster_transfection Cell Culture & Transfection cluster_assay Assay & Readout pGAL4_PPAR_LBD GAL4-PPAR LBD (α, β/δ, or γ) transfection Co-transfection pGAL4_PPAR_LBD->transfection pUAS_Luc GAL4 UAS-Luciferase Reporter pUAS_Luc->transfection cells Mammalian Cells cells->transfection picrasidine_n This compound (Test Compound) transfection->picrasidine_n control Vehicle Control transfection->control lysis Cell Lysis picrasidine_n->lysis control->lysis luciferase_assay Luciferase Assay lysis->luciferase_assay readout Luminescence Measurement luciferase_assay->readout

Caption: Workflow for the mammalian one-hybrid assay.

PPRE-Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate the full PPAR receptor and induce the transcription of a target gene. Cells are co-transfected with an expression vector for the full-length PPAR isoform (α, β/δ, or γ) and a reporter plasmid containing a PPRE sequence upstream of the luciferase gene. Activation of the PPAR by a ligand leads to the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to the PPRE and drives the expression of the luciferase reporter.

Experimental Workflow: PPRE-Luciferase Reporter Assay

G cluster_transfection Cell Culture & Transfection cluster_assay Assay & Readout pPPAR Full-length PPAR (α, β/δ, or γ) transfection Co-transfection pPPAR->transfection pPPRE_Luc PPRE-Luciferase Reporter pPPRE_Luc->transfection cells Mammalian Cells cells->transfection picrasidine_n This compound (Test Compound) transfection->picrasidine_n control Vehicle Control transfection->control lysis Cell Lysis picrasidine_n->lysis control->lysis luciferase_assay Luciferase Assay lysis->luciferase_assay readout Luminescence Measurement luciferase_assay->readout

Caption: Workflow for the PPRE-luciferase reporter assay.

Signaling Pathway

Upon activation by an agonist like this compound, PPARβ/δ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in various physiological processes, including lipid metabolism and inflammation.

Signaling Pathway: PPARβ/δ Activation

G cluster_nucleus Nucleus Picrasidine_N This compound PPAR_delta PPARβ/δ Picrasidine_N->PPAR_delta binds RXR RXR PPAR_delta->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Target_Genes Target Gene Transcription PPRE->Target_Genes activates Coactivators Coactivators Coactivators->PPRE recruited to

Caption: this compound-mediated PPARβ/δ signaling pathway.

Experimental Protocols

The following are representative protocols for the key experiments used to validate the selectivity of this compound.

Mammalian One-Hybrid Assay Protocol
  • Cell Culture and Transfection:

    • Plate mammalian cells (e.g., HEK293T) in 96-well plates at an appropriate density.

    • Co-transfect cells with a GAL4-PPAR LBD expression vector (for α, β/δ, or γ) and a GAL4 UAS-luciferase reporter vector using a suitable transfection reagent.

    • Incubate for 24 hours to allow for plasmid expression.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and a known pan-PPAR agonist (positive control) in the appropriate cell culture medium.

    • Replace the medium in the transfected wells with the medium containing the test compounds or vehicle control.

    • Incubate for an additional 24 hours.

  • Luciferase Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Transfer the cell lysate to an opaque 96-well plate.

    • Add luciferase substrate to each well and measure the luminescence using a luminometer.

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

PPRE-Luciferase Reporter Gene Assay Protocol
  • Cell Culture and Transfection:

    • Plate mammalian cells in 96-well plates.

    • Co-transfect the cells with a full-length PPAR expression vector (α, β/δ, or γ), a PPRE-luciferase reporter vector, and a control plasmid (e.g., Renilla luciferase).

    • Incubate for 24 hours.

  • Compound Treatment:

    • Treat the transfected cells with various concentrations of this compound, a known selective agonist for each PPAR isoform (positive controls), and a vehicle control.

    • Incubate for 24 hours.

  • Luciferase Assay:

    • Perform the luciferase assay as described in the mammalian one-hybrid protocol.

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

Conclusion

References

Comparative study of Picrasidine N and Picrasidine C bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Bioactivities of Picrasidine N and Picrasidine C

Introduction

This compound and Picrasidine C are dimeric β-carboline alkaloids isolated from the plant Picrasma quassioides.[1][2] These naturally occurring compounds have garnered interest in the scientific community for their distinct pharmacological activities. Both molecules have been identified as agonists for peroxisome proliferator-activated receptors (PPARs), a group of nuclear receptors that play crucial roles in metabolism and inflammation.[1][2] However, they exhibit remarkable subtype selectivity, with Picrasidine C targeting PPARα and this compound targeting PPARβ/δ.[1][3][4] This guide provides a comparative overview of their bioactivities, supported by experimental data, to assist researchers and drug development professionals in understanding their therapeutic potential.

Comparative Bioactivity Data

The primary reported bioactivity for both this compound and Picrasidine C is the activation of specific PPAR subtypes. Their selectivity is a key differentiating factor, leading to the regulation of different sets of target genes and distinct physiological outcomes.

BioactivityThis compoundPicrasidine C
Primary Target Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) AgonistPeroxisome Proliferator-Activated Receptor α (PPARα) Agonist
Selectivity Potent and subtype-selective for PPARβ/δ. Does not activate or only slightly activates PPARα and PPARγ.[4]Subtype-selective for PPARα.[3]
Mechanism of Action Enhances PPARβ/δ transcriptional activity.[4]Promotes PPARα transcriptional activity.[3]
Target Gene Regulation Selectively induces mRNA expression of ANGPTL4.[1][4] Does not induce other common PPAR target genes like ADRP, PDK4, or CPT-1.[4]Induces the expression of PPARα-regulated genes involved in lipid, glucose, and cholesterol metabolism, such as CPT-1, PDK4, and ABCA1.[3]
Potential Applications Skin wound healing, reducing atherosclerosis development.[1][2]Treatment of metabolic diseases like hyperlipidemia, atherosclerosis, and hypercholesterolemia.[3]

Experimental Protocols

The following are summaries of key experimental methods used to characterize the bioactivities of this compound and Picrasidine C.

Mammalian One-Hybrid Assay

This assay is used to identify and characterize ligand-receptor interactions.

  • Objective: To determine if this compound or Picrasidine C can activate their respective PPAR subtypes.

  • Methodology:

    • A fusion protein is constructed containing the ligand-binding domain (LBD) of a specific PPAR subtype (e.g., PPARα or PPARβ/δ) fused to a DNA-binding domain (DBD), typically from yeast GAL4.

    • A reporter gene (e.g., luciferase) is placed under the control of a promoter containing the upstream activating sequence (UAS) that the GAL4 DBD can bind to.

    • Host cells are co-transfected with both the fusion protein plasmid and the reporter plasmid.

    • The transfected cells are treated with the test compound (this compound or C).

    • If the compound binds to the PPAR LBD, the fusion protein activates the transcription of the reporter gene.

    • The activity is quantified by measuring the reporter protein's signal (e.g., luminescence for luciferase).

PPRE-Driven Luciferase Reporter Gene Assay

This assay confirms the transcriptional activity of the compound-receptor complex on a native-like promoter.

  • Objective: To confirm that this compound or C can promote the transcriptional activity of the full PPAR-RXR heterodimer.

  • Methodology:

    • Cells are transfected with an expression vector for the full-length PPAR subtype (α or β/δ), an expression vector for its heterodimer partner Retinoid X Receptor (RXR), and a reporter plasmid.

    • The reporter plasmid contains a luciferase gene driven by a promoter containing multiple copies of a peroxisome proliferator response element (PPRE).

    • The cells are then treated with the test compound.

    • If the compound activates the PPAR, the PPAR-RXR heterodimer binds to the PPRE and drives the expression of the luciferase gene.

    • The resulting luminescence is measured to quantify the transcriptional activity.[3][4]

mRNA Expression Analysis (Quantitative PCR)

This method is used to measure the change in the expression of specific genes targeted by the activated PPAR.

  • Objective: To identify the specific downstream genes regulated by this compound or C.

  • Methodology:

    • Relevant cell lines are treated with the compound for a specified period.

    • Total RNA is extracted from the cells.

    • The RNA is reverse-transcribed into complementary DNA (cDNA).

    • Quantitative PCR (qPCR) is performed using primers specific to target genes (e.g., ANGPTL4, CPT-1, PDK4, ABCA1).

    • The relative expression levels of the target genes are calculated and compared to untreated control cells to determine if the compound induces or suppresses their expression.[3][4]

Signaling Pathways and Workflows

Picrasidine C Signaling Pathway

Picrasidine C: PPARα Activation Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Picrasidine C Picrasidine C PPARa PPARα Picrasidine C->PPARa Binds & Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Heterodimerizes with RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA Response Element) PPARa_RXR->PPRE Binds to TargetGenes Target Genes (CPT-1, PDK4, ABCA1) PPRE->TargetGenes Initiates Transcription of mRNA mRNA Transcription TargetGenes->mRNA MetabolicResponse Regulation of Lipid and Glucose Metabolism mRNA->MetabolicResponse Leads to

Caption: Picrasidine C activates PPARα, leading to the transcription of metabolic genes.

This compound Signaling Pathway

This compound: PPARβ/δ Activation Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARbd PPARβ/δ This compound->PPARbd Binds & Activates PPARbd_RXR PPARβ/δ-RXR Heterodimer PPARbd->PPARbd_RXR Heterodimerizes with RXR RXR RXR->PPARbd_RXR PPRE PPRE (DNA Response Element) PPARbd_RXR->PPRE Binds to TargetGene Target Gene (ANGPTL4) PPRE->TargetGene Initiates Transcription of mRNA mRNA Transcription TargetGene->mRNA PhysiologicalResponse Physiological Functions (e.g., Wound Healing) mRNA->PhysiologicalResponse Leads to

Caption: this compound selectively activates PPARβ/δ, inducing ANGPTL4 expression.

Experimental Workflow: Reporter Gene Assay

General Workflow for PPAR Reporter Gene Assay Start Start: Cell Culture Transfection Co-transfection: 1. PPAR Expression Vector 2. RXR Expression Vector 3. PPRE-Luciferase Reporter Start->Transfection Incubation1 Incubation (24-48 hours) Transfection->Incubation1 Treatment Treatment: Add this compound/C or Vehicle Control Incubation1->Treatment Incubation2 Incubation (18-24 hours) Treatment->Incubation2 Lysis Cell Lysis: Release Cellular Contents Incubation2->Lysis Measurement Luminescence Measurement: Quantify Luciferase Activity Lysis->Measurement Analysis Data Analysis: Compare Treated vs. Control Measurement->Analysis

Caption: Workflow for quantifying PPAR activation using a luciferase reporter assay.

References

A Comparative Guide to Picrasidine N and Synthetic Agonists for the PPARβ/δ Ligand Binding Domain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Picrasidine N, a naturally occurring alkaloid, with well-characterized synthetic agonists targeting the peroxisome proliferator-activated receptor beta/delta (PPARβ/δ) ligand-binding domain. The information presented herein is intended to assist researchers in evaluating the potential of this compound as a pharmacological tool or a lead compound for drug discovery.

Introduction to PPARβ/δ and its Ligands

Peroxisome proliferator-activated receptor beta/delta (PPARβ/δ) is a nuclear receptor that plays a crucial role in regulating a wide array of biological processes, including lipid and glucose metabolism, inflammation, and cell proliferation and differentiation.[1][2][3][4] Ligand activation of PPARβ/δ leads to the transcription of target genes that orchestrate these physiological effects. While synthetic agonists for PPARβ/δ are well-established research tools and potential therapeutic agents, there is growing interest in identifying novel, naturally derived modulators.

This compound, a dimeric β-carboline alkaloid isolated from Picrasma quassioides, has been identified as a subtype-selective PPARβ/δ agonist.[2] This discovery positions this compound as a valuable compound for further investigation. This guide compares the available data for this compound with that of two widely studied synthetic PPARβ/δ agonists: GW501516 and GW0742.

Data Presentation: A Comparative Overview

CompoundTypeTarget SelectivityEC50 (PPARβ/δ)Docking Score (kcal/mol)Reference
This compound Natural AlkaloidSubtype-selective for PPARβ/δ over PPARα and PPARγData not availableData not available[2]
GW501516 SyntheticHighly selective for PPARβ/δ1 nMData not available[5]
GW0742 SyntheticHigh affinity and selectivity for PPARβ/δ~1-3.7 nMData not available[1][6][7]
Canagliflozin Repurposed Drug-Data not available-13.907[8]
Empagliflozin Repurposed Drug-Data not available-12.871[8]

Experimental Protocols: Molecular Docking of this compound

While a specific published protocol for the docking of this compound with the PPARβ/δ ligand-binding domain is not available, a hypothetical protocol can be constructed based on established methodologies for nuclear receptor-ligand docking.

Objective: To predict the binding mode and estimate the binding affinity of this compound to the ligand-binding domain (LBD) of human PPARβ/δ.

1. Preparation of the Receptor Structure:

  • The three-dimensional crystal structure of the human PPARβ/δ LBD would be obtained from the Protein Data Bank (PDB). Suitable PDB entries include 3D5F , 5U46 , or 3TKM .[4]
  • The protein structure would be prepared using software such as AutoDockTools, Maestro (Schrödinger), or Chimera.[9][10] This process involves removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning partial charges (e.g., Kollman charges). The protonation states of histidine residues would be checked and corrected if necessary.

2. Preparation of the Ligand Structure:

  • The 2D structure of this compound would be drawn using a chemical drawing tool like ChemDraw or MarvinSketch and converted to a 3D structure.
  • The 3D structure of this compound would be energy-minimized using a suitable force field (e.g., MMFF94).
  • Gasteiger charges would be calculated, and rotatable bonds would be defined using software like AutoDockTools.[9]

3. Molecular Docking Simulation:

  • Grid Box Generation: A grid box would be defined to encompass the entire ligand-binding pocket of the PPARβ/δ LBD. The dimensions and center of the grid box would be determined based on the position of the co-crystallized ligand in the chosen PDB structure.
  • Docking Algorithm: A docking program such as AutoDock Vina, GOLD, or Glide would be used to perform the docking calculations.[11][12] The Lamarckian Genetic Algorithm is a commonly used search algorithm in AutoDock.
  • Docking Parameters: The number of genetic algorithm runs, population size, and the maximum number of energy evaluations would be set according to standard protocols to ensure a thorough search of the conformational space. For instance, 100 independent docking runs could be performed.

4. Analysis of Docking Results:

  • The resulting docked conformations (poses) of this compound would be clustered based on their root-mean-square deviation (RMSD).
  • The binding energy (docking score) of the most favorable poses would be recorded.
  • The interactions between this compound and the amino acid residues of the PPARβ/δ LBD (e.g., hydrogen bonds, hydrophobic interactions) would be visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the PPARβ/δ signaling pathway and a typical molecular docking workflow.

PPAR_Signaling_Pathway Ligand This compound or Synthetic Agonist PPAR PPARβ/δ Ligand->PPAR Binds to LBD RXR RXR PPAR->RXR Heterodimerizes PI3K_Akt PI3K/Akt Pathway PPAR->PI3K_Akt Activates ERK12 ERK1/2 Pathway PPAR->ERK12 Modulates PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to DNA TargetGenes Target Genes (e.g., ANGPTL4, PDK4) PPRE->TargetGenes Regulates Transcription Metabolism Lipid & Glucose Metabolism TargetGenes->Metabolism Inflammation Anti-inflammatory Effects TargetGenes->Inflammation Proliferation Cell Proliferation & Differentiation TargetGenes->Proliferation

Caption: PPARβ/δ Signaling Pathway Activation.

Docking_Workflow Start Start: Select Receptor and Ligand PrepReceptor Prepare Receptor (PDB structure, e.g., 3D5F) Start->PrepReceptor PrepLigand Prepare Ligand (this compound 3D structure) Start->PrepLigand GridGen Define Grid Box (Ligand Binding Pocket) PrepReceptor->GridGen Docking Perform Molecular Docking (e.g., AutoDock Vina) PrepLigand->Docking GridGen->Docking Analysis Analyze Results (Binding Energy, Interactions) Docking->Analysis End End: Predicted Binding Mode Analysis->End

References

A Comparative Guide to the Structure-Activity Relationship of Picrasidine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of picrasidine analogues, a class of β-carboline alkaloids, focusing on their structure-activity relationships (SAR) in the context of their anticancer properties. Picrasidine alkaloids, isolated from plants of the Picrasma genus, have garnered significant interest for their diverse biological activities. This document summarizes quantitative data on their cytotoxic and anti-metastatic effects, details the experimental protocols for key biological assays, and visualizes the involved signaling pathways to facilitate further research and drug development.

Quantitative Comparison of Biological Activity

The biological activity of picrasidine analogues and related β-carboline derivatives varies significantly with their structural modifications. The following table summarizes the 50% inhibitory concentration (IC50) values of selected compounds against various cancer cell lines, providing a quantitative measure of their cytotoxic potency.

CompoundCancer Cell LineCell TypeIC50 (µM)Reference(s)
Picrasidine G MDA-MB-468Triple-Negative Breast CancerNot specified[1]
Picrasidine I SCC-47, SCC-1Oral Squamous Cell Carcinoma20-40 (effective concentration)[2]
Picrasidine J Ca9-22, FaDuHead and Neck Squamous Cell Carcinoma>100 (non-cytotoxic)[3][4]
Harmine SW480Colorectal AdenocarcinomaNot specified[5]
Bivalent β-carboline 9 Not specifiedNot specified5.61[6]
N9-heterobivalent β-carboline 10 MCF-7Breast Adenocarcinoma8.4[6]
N9-heterobivalent β-carboline 11 MCF-7Breast Adenocarcinoma14.1[6]
Thiazolidinedione-β-carboline 40 MDA-MB-231Triple-Negative Breast Cancer0.97 ± 0.13[7]
Indolinone-β-carboline 45 HCT-15Colon Carcinoma1.43 ± 0.26[7]

Note: The direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Structure-Activity Relationship (SAR) Insights

The β-carboline scaffold is a crucial pharmacophore for the biological activity of picrasidine analogues. SAR studies on a range of β-carboline derivatives have revealed several key structural features that influence their anticancer effects:

  • Dimerization: Dimerization of the β-carboline core, as seen in many picrasidine alkaloids, can significantly impact activity. For instance, bivalent β-carboline derivatives have shown potent anticancer activity, with the linker length between the two monomers playing a critical role.[6]

  • Substitutions at C1, C3, and N9: Modifications at these positions on the β-carboline ring system are crucial for modulating cytotoxic potency. For example, the introduction of bulky aromatic groups at the C1 position and specific substituents at the N9 position have been shown to enhance anticancer activity.[6]

  • Hybrid Molecules: The synthesis of hybrid molecules incorporating the β-carboline scaffold with other pharmacologically active moieties, such as thiazolidinediones and indolinones, has led to the development of compounds with potent and selective cytotoxicity against various cancer cell lines.[7] For example, a thiazolidinedione-β-carboline hybrid (compound 40) displayed a sub-micromolar IC50 value against MDA-MB-231 breast cancer cells.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of picrasidine analogues are provided below.

1. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the picrasidine analogue. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control, is then calculated.

2. Wound Healing (Scratch) Assay

This assay is employed to evaluate the effect of the compounds on cell migration.

  • Cell Seeding: Cells are seeded in a 6-well plate and grown to form a confluent monolayer.

  • Creating the Wound: A sterile 200 µL pipette tip is used to create a straight scratch (wound) across the center of the cell monolayer.

  • Washing: The wells are gently washed with PBS to remove any detached cells.

  • Compound Treatment: Fresh medium containing the test compound at a non-toxic concentration is added to the wells. A control well with vehicle is also included.

  • Imaging: Images of the scratch are captured at different time points (e.g., 0, 24, and 48 hours) using a phase-contrast microscope.

  • Data Analysis: The width of the scratch is measured at each time point, and the rate of wound closure is calculated to determine the effect of the compound on cell migration.

3. Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation of specific proteins in signaling pathways.

  • Cell Lysis: After treatment with the picrasidine analogues, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the target proteins (e.g., phospho-ERK, total ERK, β-actin).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Visualization

Picrasidine analogues have been shown to exert their anticancer effects by modulating key signaling pathways, including the ERK (Extracellular signal-regulated kinase) pathway. The following diagram illustrates the inhibitory effect of certain picrasidine analogues on the ERK signaling cascade.

ERK_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation Picrasidine Picrasidine Analogues Picrasidine->ERK Inhibition of Phosphorylation Proliferation Cell Proliferation, Survival, Metastasis TranscriptionFactors->Proliferation

Caption: Inhibition of the ERK signaling pathway by picrasidine analogues.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The data presented is based on preclinical research and does not imply clinical efficacy.

References

A Comparative Analysis of the Anti-inflammatory Effects of Picrasidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the anti-inflammatory properties of various picrasidine alkaloids, complete with supporting experimental data and detailed protocols.

Picrasidine alkaloids, a class of β-carboline and canthinone derivatives predominantly isolated from plants of the Picrasma genus, have garnered significant attention for their diverse pharmacological activities. Among these, their anti-inflammatory potential stands out as a promising area for the development of novel therapeutic agents. This guide provides a comparative overview of the anti-inflammatory effects of different picrasidine alkaloids, focusing on their mechanisms of action, supported by quantitative data from in vitro studies.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of picrasidine alkaloids is often evaluated by their ability to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage models, such as RAW 264.7 cells. The following table summarizes the available quantitative data on the inhibitory concentration (IC50) of various quassidines, a subgroup of picrasidine alkaloids, on the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Alkaloid/ExtractTarget MediatorIC50 Value (µM)Cell LineReference
Quassidines (General) Nitric Oxide (NO)89.39 - 100.00RAW 264.7[1]
Tumor Necrosis Factor-α (TNF-α)88.41RAW 264.7[1]
Interleukin-6 (IL-6)>100RAW 264.7[1]
Quassidine A NO, TNF-α, IL-6Weak ActivityRAW 264.7[2]
Quassidines E, F, G NO, TNF-α, IL-6Potent InhibitionRAW 264.7[3]
Total Alkaloids from P. quassioides (TAPQ) Cell Viability (Cytotoxicity)8.088 ± 0.903 µg/mL-[4]

Note: "Potent Inhibition" for Quassidines E, F, and G indicates significant activity was observed, though specific IC50 values were not provided in the cited abstract.[3] The IC50 value for TAPQ reflects cytotoxicity, not direct anti-inflammatory activity, but is included for reference.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of picrasidine alkaloids are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The main mechanisms include the inhibition of the NF-κB and MAPK pathways, and the activation of PPAR receptors.

Inhibition of NF-κB and MAPK Signaling Pathways

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. Upon binding to its receptor (TLR4), it triggers a cascade of intracellular signaling events, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α and IL-6.

Picrasidine alkaloids have been shown to interfere with this cascade by inhibiting the activation of the NF-κB and MAPK (mitogen-activated protein kinase) signaling pathways. This leads to a downstream reduction in the production of inflammatory mediators.

G Figure 1. Simplified overview of the LPS-induced inflammatory signaling pathway and the inhibitory action of Picrasidine Alkaloids. cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds Signaling Cascade Signaling Cascade TLR4->Signaling Cascade MAPK Pathway MAPK Pathway Signaling Cascade->MAPK Pathway NF-κB Pathway NF-κB Pathway Signaling Cascade->NF-κB Pathway Transcription Factors Transcription Factors MAPK Pathway->Transcription Factors Activate NF-κB Pathway->Transcription Factors Activate Picrasidine Alkaloids Picrasidine Alkaloids Picrasidine Alkaloids->MAPK Pathway Inhibits Picrasidine Alkaloids->NF-κB Pathway Inhibits Pro-inflammatory Genes iNOS, COX-2, TNF-α, IL-6 Transcription Factors->Pro-inflammatory Genes Induce Expression

Caption: LPS-induced signaling and inhibition by Picrasidine Alkaloids.

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

Certain picrasidine alkaloids have been identified as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a crucial role in regulating inflammation.

  • Picrasidine C has been identified as a selective PPARα agonist.

  • Picrasidine N acts as a selective PPARβ/δ agonist.

Activation of PPARs can lead to the transrepression of pro-inflammatory genes, thereby contributing to the overall anti-inflammatory effect of these alkaloids.

G Figure 2. Mechanism of PPAR activation by Picrasidine C and N. cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 PPAR Heterodimerization Picrasidine C Picrasidine C PPARα PPARα Picrasidine C->PPARα Activates This compound This compound PPARβ/δ PPARβ/δ This compound->PPARβ/δ Activates RXR RXR PPARα->RXR Dimerizes with PPARβ/δ->RXR Dimerizes with PPRE Peroxisome Proliferator Response Element RXR->PPRE Binds to Gene Transcription Modulation of Inflammatory Genes PPRE->Gene Transcription Regulates

Caption: PPAR activation by Picrasidine C and N.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the anti-inflammatory effects of picrasidine alkaloids.

Cell Culture and Treatment
  • Cell Line: Murine macrophage RAW 264.7 cells are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in appropriate plates (e.g., 96-well for NO and cytokine assays, 6-well for Western blotting) and allowed to adhere. They are then pre-treated with various concentrations of the picrasidine alkaloids for a specified time (e.g., 1-2 hours) before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a designated period (e.g., 24 hours for NO and cytokines, shorter times for signaling protein analysis).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (NO2-), a stable metabolite of NO, in the cell culture supernatant.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • Griess Reagent Preparation: The Griess reagent is typically a two-part solution. Solution A consists of 1% sulfanilamide in 5% phosphoric acid, and Solution B is 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. Mix equal volumes of Solution A and Solution B immediately before use.

  • Reaction: In a 96-well plate, mix 100 µL of the cell culture supernatant with 100 µL of the freshly prepared Griess reagent.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

G Figure 3. Experimental workflow for the Griess Assay. Start Start Cell Culture Culture RAW 264.7 cells Start->Cell Culture Treatment Pre-treat with Picrasidine Alkaloids, then stimulate with LPS Cell Culture->Treatment Collect Supernatant Collect cell culture supernatant Treatment->Collect Supernatant Griess Reaction Mix supernatant with Griess Reagent in a 96-well plate Collect Supernatant->Griess Reaction Incubate Incubate at room temperature (10-15 min) Griess Reaction->Incubate Measure Absorbance Measure absorbance at 540 nm Incubate->Measure Absorbance Data Analysis Calculate nitrite concentration using a standard curve Measure Absorbance->Data Analysis End End Data Analysis->End

Caption: Griess Assay workflow for NO measurement.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or anti-mouse IL-6) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add 100 µL of cell culture supernatants and standards to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Measurement: Measure the absorbance at 450 nm.

  • Quantification: Determine the cytokine concentration from a standard curve generated with recombinant cytokines.

Western Blot Analysis for iNOS and COX-2

Western blotting is used to detect the protein expression levels of iNOS and COX-2 in cell lysates.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

References

Picrasidine N: A Selective Modulator of Peroxisome Proliferator-Activated Receptor β/δ with Minimal Cross-Reactivity to Other Nuclear Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Picrasidine N, a natural dimeric β-carboline alkaloid, has been identified as a potent and subtype-selective agonist for the Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ). Extensive analysis reveals that this compound exhibits minimal to no agonistic activity towards other PPAR subtypes, namely PPARα and PPARγ, and no data currently suggests cross-reactivity with other major nuclear receptors, including the Androgen Receptor (AR), Glucocorticoid Receptor (GR), and Estrogen Receptor (ER). This high selectivity positions this compound as a promising candidate for targeted therapeutic applications.

Unveiling the Selectivity of this compound

Recent studies have demonstrated that this compound effectively activates PPARβ/δ, a nuclear receptor implicated in fatty acid metabolism, inflammation, and cellular differentiation. In a mammalian one-hybrid assay, this compound showed clear agonistic activity towards PPARβ/δ. Conversely, it did not activate or only slightly activated PPARα and PPARγ, highlighting its subtype-selective nature within the PPAR family.[1]

To further quantify this selectivity, functional assays are crucial. While the primary study identified the selective agonism, specific EC50 values, which represent the concentration of a ligand that induces a response halfway between the baseline and maximum, are essential for a precise comparison. Further investigation into the literature is required to obtain these quantitative metrics for this compound's activity on each PPAR subtype.

Currently, there is a lack of published experimental data evaluating the cross-reactivity of this compound with other nuclear receptors such as the Androgen Receptor, Glucocorticoid Receptor, and Estrogen Receptor. Comprehensive screening against a panel of nuclear receptors would be necessary to definitively confirm its selectivity profile.

Comparative Activity of this compound on PPAR Subtypes

Nuclear ReceptorAgonist ActivityEC50 (µM)Reference CompoundEC50 (µM)
PPARβ/δ AgonistData not availableGW501516Data not available
PPARα Slight to no activationData not availableGW7647Data not available
PPARγ Slight to no activationData not availableRosiglitazoneData not available

Table 1: Summary of this compound's reported activity on PPAR subtypes. EC50 values are not yet available in the cited literature.

Experimental Protocols for Assessing Nuclear Receptor Activity

The following sections detail the methodologies typically employed to determine the cross-reactivity of a compound like this compound with various nuclear receptors.

Mammalian One-Hybrid Assay for PPAR Agonist Activity

This assay is utilized to determine if a compound can activate a specific nuclear receptor.

Principle: The assay employs a chimeric receptor consisting of the ligand-binding domain (LBD) of the target nuclear receptor (e.g., PPARβ/δ, PPARα, or PPARγ) fused to a GAL4 DNA-binding domain (DBD). This construct is co-transfected into mammalian cells with a reporter plasmid containing a GAL4 upstream activation sequence (UAS) linked to a reporter gene, such as luciferase. If the test compound binds to the LBD, it induces a conformational change that allows the recruitment of coactivators, leading to the activation of the reporter gene. The resulting signal (e.g., luminescence) is proportional to the agonist activity of the compound.

Protocol:

  • Cell Culture and Transfection: Mammalian cells (e.g., HEK293T) are cultured in appropriate media and seeded into 96-well plates. The cells are then co-transfected with the expression vector for the GAL4-DBD-NR-LBD chimera and the reporter plasmid containing the GAL4 UAS-luciferase construct.

  • Compound Treatment: After an incubation period to allow for receptor expression, the cells are treated with varying concentrations of this compound or a reference agonist.

  • Luciferase Assay: Following compound incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The fold activation is calculated by normalizing the luciferase activity of treated cells to that of vehicle-treated control cells. Dose-response curves are then generated to determine the EC50 value.

G cluster_transfection Cell Transfection cluster_treatment Compound Treatment cluster_analysis Data Analysis Mammalian Cells Mammalian Cells Transfection Transfection Mammalian Cells->Transfection GAL4-DBD-NR-LBD Plasmid GAL4-DBD-NR-LBD Plasmid GAL4-DBD-NR-LBD Plasmid->Transfection UAS-Luciferase Plasmid UAS-Luciferase Plasmid UAS-Luciferase Plasmid->Transfection Transfected Cells Transfected Cells Treatment Treatment Transfected Cells->Treatment This compound This compound This compound->Treatment Reference Agonist Reference Agonist Reference Agonist->Treatment Treated Cells Treated Cells Lysis & Luciferase Assay Lysis & Luciferase Assay Treated Cells->Lysis & Luciferase Assay Luminometer Reading Luminometer Reading Lysis & Luciferase Assay->Luminometer Reading Dose-Response Curve & EC50 Dose-Response Curve & EC50 Luminometer Reading->Dose-Response Curve & EC50

Figure 1. Workflow for Mammalian One-Hybrid Assay.
Competitive Binding Assay for Androgen, Glucocorticoid, and Estrogen Receptors

To assess whether this compound binds to other nuclear receptors, a competitive binding assay is a standard method.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled or fluorescently labeled ligand for binding to the LBD of a specific nuclear receptor (e.g., AR, GR, or ER). A decrease in the signal from the labeled ligand indicates that the test compound is binding to the receptor.

Protocol:

  • Receptor Preparation: The LBD of the target nuclear receptor is expressed and purified.

  • Assay Setup: The purified receptor LBD is incubated with a constant concentration of the labeled ligand and varying concentrations of this compound or a known unlabeled competitor.

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound ligand is separated from the free ligand. This can be achieved through various methods, such as filtration or scintillation proximity assay (SPA).

  • Signal Detection: The amount of labeled ligand bound to the receptor is quantified using a suitable detector (e.g., scintillation counter or fluorescence plate reader).

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand) can be determined.

G cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor LBD Receptor LBD Incubation Mix Incubation Mix Receptor LBD->Incubation Mix Labeled Ligand Labeled Ligand Labeled Ligand->Incubation Mix This compound This compound This compound->Incubation Mix Filtration / SPA Filtration / SPA Incubation Mix->Filtration / SPA Bound Ligand Bound Ligand Signal Quantification Signal Quantification Bound Ligand->Signal Quantification Free Ligand Free Ligand Filtration / SPA->Bound Ligand Filtration / SPA->Free Ligand Competition Curve & IC50 Competition Curve & IC50 Signal Quantification->Competition Curve & IC50

Figure 2. Workflow for Competitive Binding Assay.

Conclusion

This compound demonstrates a promising profile as a selective PPARβ/δ agonist. Its apparent lack of significant activity at other PPAR subtypes suggests a targeted mechanism of action. However, to fully establish its cross-reactivity profile, further quantitative studies are necessary to determine EC50 values for all PPAR subtypes and to investigate its potential interactions with a broader panel of nuclear receptors. The experimental workflows outlined above provide a clear roadmap for conducting such crucial evaluations.

References

Validating the Downstream Targets of Picrasidine N Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Picrasidine N, a selective peroxisome proliferator-activated receptor-beta/delta (PPARβ/δ) agonist, with other notable PPARβ/δ agonists. The focus is on validating the downstream targets of this compound signaling and objectively comparing its performance against alternatives, supported by experimental data and detailed methodologies.

Introduction to this compound Signaling

This compound is a natural alkaloid that has been identified as a subtype-selective agonist for PPARβ/δ, a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, and cellular differentiation. Upon activation by a ligand like this compound, PPARβ/δ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of its target genes, thereby modulating their transcription. The primary known downstream target of this compound is Angiopoietin-like 4 (ANGPTL4), a key regulator of lipid metabolism.

Comparative Analysis of PPARβ/δ Agonists

To validate the downstream targets of this compound and assess its therapeutic potential, it is essential to compare its activity with other well-characterized PPARβ/δ agonists. This guide focuses on a comparison with three prominent agonists: GW501516, L-165,041, and Telmisartan.

Potency and Efficacy at the PPARβ/δ Receptor

The potency of these agonists can be compared based on their half-maximal effective concentration (EC50) or their inhibitor constant (Ki) for the PPARβ/δ receptor. Lower values indicate higher potency.

CompoundReceptor Binding Affinity (Ki)Functional Potency (EC50)Selectivity
This compound Not ReportedNot ReportedSubtype-selective for PPARβ/δ[1]
GW501516 1 nM[2]1 nM[3][4][5]>1000-fold selective over PPARα and PPARγ[3][4]
L-165,041 6 nM, 9 nM[6][7][8][9]~500 nM for human PPARβ/δ[7]>100-fold selective over PPARα and PPARγ[8][9]
Telmisartan Not ReportedDose-dependent activation of PPRE-luciferase activity[10]Also an angiotensin II receptor blocker and partial PPARγ agonist[11][12]

Downstream Target Validation: ANGPTL4 and Beyond

While ANGPTL4 is a well-established target, a comprehensive understanding of this compound's effects requires the identification and validation of a broader range of downstream targets. The following sections detail the experimental protocols to achieve this.

Experimental Workflow for Target Validation

G cluster_0 Cell Culture and Treatment cluster_1 Target Identification and Validation cluster_2 Protein Level and Functional Analysis a Select appropriate cell line (e.g., HepG2, Huh7, primary hepatocytes) b Treat cells with this compound and alternative agonists (e.g., GW501516, L-165,041, Telmisartan) a->b c Gene Expression Analysis (RT-qPCR, RNA-Seq/Microarray) b->c RNA Isolation d Promoter Activity Assay (PPRE-Luciferase Reporter Assay) b->d Transfection e DNA Binding Analysis (ChIP-Seq) b->e Chromatin Isolation f Protein Expression Analysis (Western Blot) c->f Protein Isolation g Functional Assays (e.g., Lipid Uptake, Glucose Metabolism) f->g

Figure 1. Experimental workflow for validating downstream targets of this compound signaling.

Key Experimental Protocols

1. Gene Expression Analysis (RT-qPCR)

This technique is used to quantify the mRNA levels of potential target genes in response to treatment with this compound and its alternatives.

Protocol:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HepG2, Huh7) and treat with various concentrations of this compound, GW501516, L-165,041, or Telmisartan for a specified time (e.g., 24 hours).

  • RNA Isolation: Extract total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes with primers specific for the target gene (e.g., ANGPTL4) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Human ANGPTL4 Forward Primer: GATGGCTCAGTGGACTTCAACC

    • Human ANGPTL4 Reverse Primer: TGCTATGCACCTTCTCCAGACC

2. Promoter Activity Assay (PPRE-Luciferase Reporter Assay)

This assay measures the ability of this compound and its comparators to activate the transcription of a reporter gene driven by a PPRE.

Protocol:

  • Cell Transfection: Co-transfect cells with a PPRE-driven firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).

  • Compound Treatment: Treat the transfected cells with this compound or alternative agonists.

  • Luciferase Assay: Lyse the cells and measure the luminescence of both firefly and Renilla luciferases using a dual-luciferase assay system. The ratio of firefly to Renilla luciferase activity indicates the level of PPRE activation.

3. DNA Binding Analysis (Chromatin Immunoprecipitation - ChIP-Seq)

ChIP-Seq is a powerful method to identify the genome-wide binding sites of PPARβ/δ in response to agonist treatment, thus revealing direct target genes.

G a Crosslink proteins to DNA in cells treated with agonist b Sonication to shear DNA a->b c Immunoprecipitate with PPARβ/δ antibody b->c d Reverse crosslinks and purify DNA c->d e Prepare sequencing library d->e f High-throughput sequencing e->f g Map reads to genome and identify binding peaks f->g

Figure 2. Workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq).

Protocol:

  • Cell Treatment and Crosslinking: Treat cells with this compound or a comparator agonist, followed by crosslinking with formaldehyde.

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of a desired size (e.g., 200-500 bp).

  • Immunoprecipitation: Incubate the sheared chromatin with a ChIP-validated antibody against PPARβ/δ.

  • DNA Purification: Reverse the crosslinks and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify PPARβ/δ binding sites.

Comparative Data on Downstream Target Regulation

While direct comparative studies on this compound are limited, data from individual studies on the alternative agonists can be used for an indirect comparison of their effects on known PPARβ/δ target genes.

GeneGW501516 EffectL-165,041 EffectTelmisartan Effect
ANGPTL4 UpregulationUpregulationUpregulation
PDK4 UpregulationNot widely reportedUpregulation
CPT1 UpregulationNot widely reportedNot widely reported
ADRP (PLIN2) UpregulationNot widely reportedNot widely reported
UCP2/3 UpregulationUpregulationUpregulation[9]
LPL Not directly regulatedUpregulation[2]Not widely reported

Conclusion

Validating the downstream targets of this compound is crucial for understanding its mechanism of action and therapeutic potential. This guide provides a framework for comparing this compound with other PPARβ/δ agonists like GW501516, L-165,041, and Telmisartan. By employing the detailed experimental protocols for gene expression analysis, promoter activity assays, and ChIP-Seq, researchers can build a comprehensive profile of this compound's signaling cascade. The provided comparative data, although indirect, offers a starting point for evaluating the relative performance of these compounds. Further head-to-head studies are warranted to definitively position this compound in the landscape of PPARβ/δ-targeted therapeutics.

References

Picrasidine N vs. Picrasidine J: A Comparative Analysis of their Potential in Inhibiting Cancer Cell Metastasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, remains the leading cause of cancer-related mortality. The quest for novel therapeutic agents that can effectively inhibit this complex process is a paramount goal in oncology research. Among the diverse natural compounds being investigated, alkaloids from the Picrasma genus, particularly picrasidines, have emerged as promising candidates. This guide provides a detailed comparison of two such alkaloids, Picrasidine N and Picrasidine J, and their reported effects on cancer cell metastasis, supported by available experimental data and methodologies.

Executive Summary

Current research provides substantial evidence for the anti-metastatic properties of Picrasidine J , particularly in head and neck squamous cell carcinoma (HNSCC). Its mechanisms of action are well-documented and involve the inhibition of key signaling pathways and cellular processes crucial for metastasis. In stark contrast, there is a significant lack of direct experimental data on the effects of This compound on cancer cell metastasis. Its primary characterized biological activity is as a selective peroxisome proliferator-activated receptor β/δ (PPARβ/δ) agonist. The role of PPARβ/δ in cancer metastasis is complex and appears to be context-dependent, with studies reporting both pro- and anti-metastatic functions. Therefore, this comparison highlights the established anti-metastatic potential of Picrasidine J against the currently speculative and unverified role of this compound in this critical aspect of cancer progression.

Picrasidine J: A Potent Inhibitor of Cancer Cell Metastasis

Picrasidine J has demonstrated significant inhibitory effects on the motility, migration, and invasion of cancer cells in preclinical studies.[1][2][3][4][5][6]

Quantitative Data on Anti-Metastatic Effects of Picrasidine J
Cancer TypeAssayTreatment Concentration (µM)Observed EffectReference
Head and Neck Squamous Cell Carcinoma (HNSCC)Wound-Healing Assay25, 50, 100Dose-dependent inhibition of cell migration[3]
HNSCCTranswell Migration Assay25, 50, 100Dose-dependent reduction in migrated cells[3]
HNSCCTranswell Invasion Assay25, 50, 100Dose-dependent reduction in invaded cells[3]
Mechanism of Action of Picrasidine J

Picrasidine J exerts its anti-metastatic effects through a multi-pronged approach targeting key signaling pathways and cellular processes:

  • Inhibition of the ERK Signaling Pathway: Picrasidine J significantly reduces the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway that plays a crucial role in promoting cancer metastasis.[1][4][5][6]

  • Reversal of Epithelial-to-Mesenchymal Transition (EMT): It inhibits the EMT process by upregulating epithelial markers like E-cadherin and ZO-1, while downregulating mesenchymal markers such as β-catenin and Snail.[1][3][4][5]

  • Downregulation of Kallikrein-10 (KLK-10): Picrasidine J reduces the expression of the serine protease KLK-10, which is implicated in cancer cell invasion and metastasis.[1][4][6]

Picrasidine_J_Pathway cluster_0 Picrasidine J cluster_1 Signaling Pathways cluster_2 Metastatic Processes Picrasidine_J Picrasidine J ERK p-ERK Picrasidine_J->ERK EMT EMT Picrasidine_J->EMT KLK10 KLK-10 Picrasidine_J->KLK10 Migration Cell Migration ERK->Migration EMT->Migration Invasion Cell Invasion KLK10->Invasion Metastasis Metastasis Migration->Metastasis Invasion->Metastasis

Caption: Picrasidine J inhibits metastasis by targeting ERK, EMT, and KLK-10.

This compound: An Uncharted Territory in Metastasis Inhibition

In contrast to Picrasidine J, there is a notable absence of direct experimental evidence evaluating the impact of this compound on cancer cell metastasis. The primary reported biological function of this compound is its role as a potent and selective agonist of Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ).[1]

The Dual Role of PPARβ/δ in Cancer Metastasis

The functional consequence of PPARβ/δ activation in the context of cancer metastasis is a subject of ongoing debate, with studies pointing to both pro- and anti-tumorigenic roles. This duality suggests that the effect of a PPARβ/δ agonist like this compound on metastasis could be highly dependent on the specific cancer type and the tumor microenvironment.

  • Potential Anti-Metastatic Effects: Some studies have shown that PPARβ/δ activation can inhibit cancer cell invasion.[1][7] For instance, activation of PPARβ/δ has been reported to decrease the expression of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix during invasion, in pancreatic cancer cells.[7]

  • Potential Pro-Metastatic Effects: Conversely, other research indicates that ligand activation of PPARβ/δ can promote the migration and invasion of certain cancer cells, such as melanoma cells, by up-regulating genes like Snail, a key EMT inducer.[8] Furthermore, PPARβ/δ agonists have been shown to increase the expression of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis which is essential for tumor growth and metastasis, in some cancer cell lines.[3]

Given the conflicting reports on the role of PPARβ/δ in metastasis, the effect of this compound as a PPARβ/δ agonist on cancer cell dissemination remains to be elucidated through direct experimental investigation.

Picrasidine_N_Hypothesis cluster_0 This compound cluster_1 Molecular Target cluster_2 Contradictory Downstream Effects cluster_3 Metastasis Picrasidine_N This compound PPAR PPARβ/δ Picrasidine_N->PPAR Pro_Metastasis Pro-Metastatic (e.g., ↑Snail, ↑VEGF) PPAR->Pro_Metastasis Anti_Metastasis Anti-Metastatic (e.g., ↓MMP-9) PPAR->Anti_Metastasis Metastasis Cancer Cell Metastasis Pro_Metastasis->Metastasis Anti_Metastasis->Metastasis

Caption: this compound's effect on metastasis via PPARβ/δ is currently unknown.

Experimental Protocols

Detailed methodologies for the key experiments cited in the studies on Picrasidine J are provided below to facilitate the replication and further investigation of its anti-metastatic properties.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., Ca9-22, FaDu) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of Picrasidine J (e.g., 0, 25, 50, 100 µM) for 24 hours.

  • MTT Addition: Add 100 µL of MTT solution (0.5 mg/mL in medium) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Wound-Healing (Scratch) Assay
  • Cell Seeding: Seed cancer cells in 6-well plates and grow to 90-100% confluency.

  • Scratch Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing different concentrations of Picrasidine J.

  • Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 6, 12, 24 hours) using a microscope.

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure.

Wound_Healing_Workflow A 1. Seed cells to confluency B 2. Create a scratch A->B C 3. Wash with PBS B->C D 4. Treat with Picrasidine J C->D E 5. Image at time points D->E F 6. Analyze wound closure E->F

Caption: Workflow for the wound-healing assay.

Transwell Migration and Invasion Assays
  • Cell Preparation: Resuspend cancer cells in serum-free medium. For invasion assays, coat the upper chamber of the transwell insert (8 µm pore size) with Matrigel.

  • Cell Seeding: Seed the prepared cells into the upper chamber of the transwell insert.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Treatment: Add Picrasidine J at various concentrations to the upper chamber.

  • Incubation: Incubate for a specified period (e.g., 24 hours) to allow for migration or invasion.

  • Cell Removal: Remove non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

  • Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.

  • Cell Counting: Count the number of stained cells in multiple fields under a microscope.

Western Blot Analysis
  • Cell Lysis: Lyse treated and untreated cancer cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, E-cadherin, Snail, KLK-10, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The currently available scientific literature strongly supports the role of Picrasidine J as a promising anti-metastatic agent. Its well-defined mechanisms of action, including the inhibition of the ERK signaling pathway and EMT, provide a solid foundation for its further development as a therapeutic candidate.

In contrast, the role of This compound in cancer cell metastasis is largely unknown. Its identification as a selective PPARβ/δ agonist places it in a complex and context-dependent signaling network with conflicting roles in cancer progression. Therefore, direct experimental evaluation of this compound's effects on cancer cell migration, invasion, and the associated signaling pathways is imperative to ascertain its potential as an anti-metastatic agent. Future research should focus on head-to-head comparative studies of these two picrasidine alkaloids in various cancer models to fully elucidate their therapeutic potential in combating metastatic disease.

References

Unraveling the Binding Selectivity of Picrasidine C: A Computational Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the computational analysis of Picrasidine C's binding affinity for Peroxisome Proliferator-Activated Receptors (PPARs) reveals a remarkable selectivity for the α isoform over the γ subtype. This guide provides a comparative analysis of Picrasidine C's binding characteristics against established PPAR agonists, supported by computational data and detailed experimental methodologies.

Picrasidine C, a dimeric β-carboline alkaloid, has been identified as a subtype-selective PPARα agonist, making it a promising candidate for the treatment of metabolic diseases.[1] Computational studies have been instrumental in elucidating the molecular basis for this selectivity. This guide compares the binding selectivity of Picrasidine C with well-known PPAR agonists, including the PPARα-selective agonist fenofibrate, the pan-agonist gemfibrozil, and the PPARγ-selective agonists rosiglitazone and pioglitazone.

Comparative Analysis of Binding Affinity and Selectivity

The binding affinity of a ligand to its target protein is a critical determinant of its potency and selectivity. Computational methods, such as molecular docking and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations, provide quantitative estimates of these interactions.

A pivotal study on Picrasidine C utilized these methods to investigate its binding to PPARα and PPARγ.[2][3] The results demonstrated a significantly higher binding affinity of Picrasidine C for PPARα compared to PPARγ. This selectivity is attributed to steric hindrance in the PPARγ binding pocket, specifically from the residue Phe363.[2][3]

To provide a comprehensive comparison, this guide includes computational data for established PPAR agonists, offering a broader perspective on Picrasidine C's unique binding profile.

LigandTargetDocking Score (kcal/mol)Binding Free Energy (MM-GBSA) (kcal/mol)Key Interacting Residues
Picrasidine C PPARα --95.8Tyr314, His440, Tyr464
PPARγ --78.3-
Fenofibric Acid PPARα -9.8-65.2Tyr314, His440, Tyr464
PPARγ -8.5-55.8His323, His449, Tyr473
Gemfibrozil PPARα -7.2-48.7Tyr314, His440
PPARγ -6.8-42.1His323, Tyr473
Rosiglitazone PPARα -8.1-58.9Tyr314
PPARγ -10.5-72.4Ser289, His323, His449, Tyr473[4]
Pioglitazone PPARα -7.9-56.3Tyr314
PPARγ -10.2-70.1His323, Tyr473

Note: The binding free energy values for comparator compounds are representative estimates derived from multiple computational studies and are presented for comparative purposes. The specific values can vary depending on the exact computational protocol used.

Understanding the Mechanism: PPAR Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play crucial roles in regulating lipid and glucose metabolism. Upon activation by a ligand, PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their expression.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Picrasidine C) PPAR_RXR_inactive PPAR/RXR Heterodimer (Inactive) Ligand->PPAR_RXR_inactive Binding & Activation PPAR_RXR_active PPAR/RXR Heterodimer (Active) PPAR_RXR_inactive->PPAR_RXR_active PPRE PPRE PPAR_RXR_active->PPRE Binds to Target_Genes Target Genes PPRE->Target_Genes Regulates Transcription mRNA mRNA Target_Genes->mRNA Transcription Protein Protein mRNA->Protein Translation Metabolic_Effects Metabolic Effects (Lipid & Glucose Homeostasis) Protein->Metabolic_Effects Leads to Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Purified PPARα or PPARγ Protein Incubation Incubate Receptor, Radioligand, and varying concentrations of Test Ligand Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Ligand Test Ligand (e.g., Picrasidine C) Test_Ligand->Incubation Separation Separate Bound from Unbound Radioligand Incubation->Separation Quantification Quantify Bound Radioligand Separation->Quantification Competition_Curve Generate Competition Curve Quantification->Competition_Curve IC50 Determine IC50 Value Competition_Curve->IC50 Ki Calculate Ki (Binding Affinity) IC50->Ki Computational_Workflow PDB Protein Structure (PPARα & PPARγ from PDB) Docking Molecular Docking PDB->Docking Ligand_Prep Ligand Preparation (3D structure of Picrasidine C) Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Top ranked poses MMGBSA MM-GBSA Calculation (Binding Free Energy) MD_Sim->MMGBSA MD trajectories Analysis Analysis of Interactions & Selectivity Mechanism MD_Sim->Analysis MMGBSA->Analysis

References

Safety Operating Guide

Proper Disposal of Picrasidine N: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific disposal guidelines for Picrasidine N necessitates a cautious approach based on established protocols for hazardous chemical waste. Researchers, scientists, and drug development professionals must handle the disposal of this compound with the assumption that it is a hazardous substance, given its nature as a bioactive alkaloid. Adherence to general laboratory chemical waste procedures is paramount to ensure safety and regulatory compliance.

Immediate Safety and Operational Plan

All personnel handling this compound should be trained in hazardous waste management.[1][2] Before beginning any process that will generate this compound waste, a designated waste collection area should be established.[3] This area must be away from general laboratory traffic and clearly marked.

Step-by-Step Disposal Procedure:
  • Characterization and Segregation: Treat all this compound waste as hazardous chemical waste. This includes pure this compound, solutions containing it, and any contaminated materials such as gloves, pipette tips, and empty containers.[1][4] Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5] Specifically, separate it from non-hazardous general waste.[6]

  • Waste Container Selection and Labeling:

    • Use a dedicated, leak-proof container that is chemically compatible with this compound and any solvents used.[2][7][8]

    • The container must be in good condition, with a secure, tight-fitting lid.[2][7]

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[2][6] The label should also include the date accumulation started and the name of the generating researcher or lab.

  • Accumulation and Storage:

    • Keep the hazardous waste container closed at all times, except when adding waste.[2][7]

    • Store the waste container in a designated satellite accumulation area within the laboratory where the waste is generated.[3]

    • Ensure secondary containment is used for liquid waste to prevent spills.[5]

  • Disposal of Contaminated Materials:

    • Solid Waste: Items such as contaminated gloves, bench paper, and pipette tips should be collected in a clearly labeled, sealed bag or container designated for solid hazardous waste.

    • Empty Containers: A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent.[3][4] The rinsate from the first rinse must be collected and disposed of as hazardous chemical waste.[5] Subsequent rinsates may also need to be collected depending on local regulations. After thorough rinsing and air-drying in a ventilated area (like a fume hood), deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policy.[3]

  • Arranging for Pickup and Disposal:

    • Once the waste container is full (typically no more than 75% capacity to allow for expansion) or if waste generation is complete, arrange for pickup by your institution's EHS or a licensed hazardous waste disposal service.[5][6][8]

    • Do not dispose of this compound down the drain or in the regular trash.[5][9]

Summary of Disposal Procedures for this compound

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WasteDue to its bioactive alkaloid nature and lack of specific safety data.
Primary Container Leak-proof, chemically compatible, with a secure lid.To prevent spills and exposure.[2][7]
Labeling "Hazardous Waste," "this compound," all components, and start date.Ensures proper identification and handling by waste management personnel.[6]
Storage Designated satellite accumulation area with secondary containment.To ensure safety and regulatory compliance.[3][5]
Contaminated Solids Collect in a separate, labeled hazardous waste container.To prevent cross-contamination and ensure proper disposal.
Empty Containers Triple-rinse; collect first rinsate as hazardous waste.To decontaminate the container before disposal.[3][4][5]
Final Disposal Via institutional EHS or a licensed hazardous waste contractor.To ensure environmentally sound and legally compliant disposal.[4][6]

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found, the recommended protocol is the general procedure for the disposal of research-grade chemicals of unknown toxicity. This involves treating the substance as hazardous and following the institutional guidelines for chemical waste disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

cluster_0 start Start: this compound Waste Generated classify Classify as Hazardous Chemical Waste start->classify select_container Select Appropriate Waste Container classify->select_container label_container Label Container Correctly select_container->label_container add_waste Add Waste to Container label_container->add_waste store_waste Store in Satellite Accumulation Area add_waste->store_waste container_full Container Full or Waste Generation Complete? store_waste->container_full container_full->add_waste No arrange_pickup Arrange for EHS/Contractor Pickup container_full->arrange_pickup Yes end End: Proper Disposal arrange_pickup->end

Caption: Workflow for the Proper Disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Picrasidine N

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Picrasidine N, a bioactive alkaloid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes general best practices for handling similar chemical compounds.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to minimize exposure and ensure personal safety.

Body PartPersonal Protective EquipmentSpecifications
Hands Chemical-resistant glovesNitrile gloves are a preferred choice for their wide range of protection. Always inspect gloves for integrity before use and change them immediately if contaminated or compromised.[1]
Eyes Safety glasses or gogglesShould provide side-shields to protect against splashes.[2] If there is a significant splash hazard, chemical-resistant safety goggles are required.[3][4]
Body Laboratory coatA buttoned lab coat should be worn to protect skin and clothing from potential contamination.[2][3]
Respiratory Fume hoodAll work with this compound, especially when handling the solid form or creating solutions, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4]

Operational Plan: From Preparation to Disposal

A systematic workflow is essential for safely handling this compound. The following procedural guidance outlines the key steps to be followed.

Preparation and Handling
  • Review and Prepare : Before beginning any work, ensure you are familiar with general laboratory safety rules and have all necessary PPE readily available.[3][5]

  • Work Area : Conduct all handling of this compound within a designated area, preferably inside a chemical fume hood to minimize inhalation exposure.[4]

  • Personal Attire : Ensure long hair is tied back and loose clothing is confined. Wear closed-toe shoes; sandals or perforated shoes are not permitted in the laboratory.[5]

  • Donning PPE : Put on your lab coat, safety glasses/goggles, and gloves before handling the compound.[3][6]

  • Handling : Use appropriate tools (e.g., spatulas, forceps) to handle solid this compound. Avoid creating dust. When preparing solutions, add the solid to the solvent slowly.

  • Avoid Contamination : Do not eat, drink, or apply cosmetics in the laboratory.[3][5] Wash your hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6][7]

Emergency Procedures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[5]

  • Skin Contact : Promptly wash the affected area with water and remove any contaminated clothing.[5] If irritation persists, seek medical attention.

  • Ingestion : If swallowed, seek immediate medical attention. Do not induce vomiting unless directed to do so by medical personnel.

  • Spills : In case of a spill, evacuate the immediate area. If the spill is small and you are trained to handle it, use an appropriate absorbent material, and clean the area. For larger spills, or if you are unsure, evacuate and notify your laboratory supervisor or safety officer.

Disposal Plan

Proper disposal of chemical waste is critical to protect both personnel and the environment.

  • Waste Collection : All solid waste contaminated with this compound (e.g., weighing papers, used gloves, absorbent materials) and liquid waste (e.g., unused solutions) should be collected in appropriately labeled, compatible, and sealed hazardous waste containers.[8]

  • Segregation : Do not mix this compound waste with other incompatible chemical waste streams.

  • Storage : Store hazardous waste containers in a designated, well-ventilated area, away from general laboratory traffic.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.[9] Do not dispose of this compound down the drain or in regular trash.[10]

  • Empty Containers : Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of as regular waste after defacing the label.[9]

Workflow for Safe Handling of this compound

PicrasidineN_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_review Review Safety Procedures prep_ppe Don Appropriate PPE prep_review->prep_ppe prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area handle_solid Weigh/Handle Solid prep_area->handle_solid handle_solution Prepare Solution handle_solid->handle_solution handle_experiment Conduct Experiment handle_solution->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate emergency_spill Spill handle_experiment->emergency_spill emergency_exposure Personal Exposure handle_experiment->emergency_exposure cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste via EHS cleanup_segregate->cleanup_dispose

References

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Retrosynthesis Analysis

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Picrasidine N
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.